molecular formula C7H7BrO3 B1595784 Methyl 5-bromo-3-methylfuran-2-carboxylate CAS No. 2528-01-0

Methyl 5-bromo-3-methylfuran-2-carboxylate

Cat. No.: B1595784
CAS No.: 2528-01-0
M. Wt: 219.03 g/mol
InChI Key: GOGYIULQMOBHEO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methylfuran-2-carboxylate (CAS 2528-01-0) is a high-purity brominated furan derivative offered as a key chemical building block for research applications. This compound, with the molecular formula C7H7BrO3 and a molecular weight of 219.03 g/mol, is a valuable synthon in organic synthesis and medicinal chemistry research . It is particularly useful for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the bromine moiety serves as a reactive handle. Researchers utilize this ester in the exploration of novel heterocyclic compounds, including potential pharmaceutical candidates and functional materials . As a furan derivative, it belongs to a class of structures noted for their presence in biologically active molecules, making it of significant interest for developing new therapeutic agents . The product requires storage in an inert atmosphere at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrO3/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGYIULQMOBHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345445
Record name Methyl 5-bromo-3-methyl-2-furoate
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Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2528-01-0
Record name Methyl 5-bromo-3-methyl-2-furoate
Source EPA DSSTox
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Record name methyl 5-bromo-3-methylfuran-2-carboxylate
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Foundational & Exploratory

A-Z Guide to the Synthesis of Methyl 5-bromo-3-methylfuran-2-carboxylate: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-bromo-3-methylfuran-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of its synthesis, focusing on a robust and reproducible pathway. We will delve into the retrosynthetic analysis, explore the mechanistic underpinnings of the key reaction steps, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this valuable intermediate with high purity and yield.

Introduction and Strategic Importance

Substituted furans are a prominent class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals.[1] Their unique electronic properties and ability to act as bioisosteres for other aromatic systems make them attractive scaffolds in drug design. This compound, in particular, serves as a versatile intermediate. The bromine atom at the C5 position provides a reactive handle for further functionalization through cross-coupling reactions, while the ester and methyl groups modulate the molecule's reactivity and physical properties. A reliable and scalable synthesis of this compound is therefore of significant interest to the medicinal chemistry community.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests that the most straightforward approach involves the regioselective bromination of a suitable precursor, methyl 3-methylfuran-2-carboxylate. This precursor can, in turn, be synthesized from commercially available starting materials.

Diagram 1: Retrosynthetic Analysis

G target This compound precursor Methyl 3-methylfuran-2-carboxylate target->precursor C-Br Bond Formation (Electrophilic Bromination) starting_materials Commercially Available Starting Materials precursor->starting_materials Furan Ring Synthesis

Caption: Retrosynthetic approach for the target compound.

This two-step strategy, involving the initial synthesis of the furan ring followed by a regioselective bromination, is often preferred due to the availability of starting materials and the generally high efficiency of electrophilic substitution reactions on electron-rich furan systems.

Synthetic Pathway: From Acetoacetate to Brominated Furan

The chosen synthetic pathway consists of two main stages:

  • Synthesis of Methyl 3-methylfuran-2-carboxylate: This is achieved through a condensation reaction between methyl acetoacetate and chloroacetaldehyde.

  • Regioselective Bromination: The synthesized furan precursor undergoes electrophilic bromination at the C5 position using N-Bromosuccinimide (NBS).

Diagram 2: Overall Synthesis Workflow

G cluster_0 Step 1: Furan Synthesis cluster_1 Step 2: Bromination A Methyl Acetoacetate + Chloroacetaldehyde B Methyl 3-methylfuran-2-carboxylate A->B Pyridine, Dolomite 70-80°C C Methyl 3-methylfuran-2-carboxylate D This compound C->D NBS, Acetonitrile Room Temperature

Caption: Two-step synthesis of the target compound.

Mechanistic Insights

Furan Ring Formation

The synthesis of the methyl 3-methylfuran-2-carboxylate precursor is a variation of the Feist-Benary furan synthesis. The reaction proceeds through a base-catalyzed condensation of methyl acetoacetate and chloroacetaldehyde. Pyridine acts as a weak base to deprotonate the active methylene group of the acetoacetate, which then acts as a nucleophile.

Regioselective Bromination

The bromination of methyl 3-methylfuran-2-carboxylate is a classic example of an electrophilic aromatic substitution reaction. The furan ring is electron-rich and readily undergoes substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents on the furan ring.

The C5 position is the most electron-rich and sterically accessible position on the furan ring, making it the preferred site for electrophilic attack. The methyl group at C3 and the electron-withdrawing methyl carboxylate group at C2 both influence the electron density of the ring. The C5 position is most activated towards electrophilic attack.

N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine.[2][3][4] It provides a low concentration of bromine in the reaction mixture, which helps to avoid over-bromination and other side reactions.[2][5]

Detailed Experimental Protocol

Synthesis of Methyl 3-methylfuran-2-carboxylate

This procedure is adapted from established methods for the synthesis of substituted furans.[6]

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Methyl acetoacetate116.1258.06 g0.50
Chloroacetaldehyde (45% aq. soln.)78.5087.2 g0.50
Dolomite (ground)-22.5 g-
Pyridine79.100.99 g0.0125
Hydrochloric acid (conc.)36.46As needed-
Water18.02As needed-

Procedure:

  • To a stirred vessel, add methyl acetoacetate (58.06 g, 0.50 mol) and ground dolomite (22.5 g).

  • Add pyridine (0.99 g, 0.0125 mol) to the mixture and heat to 70°C.

  • Slowly add a 45% aqueous solution of chloroacetaldehyde (87.2 g, 0.50 mol) over one hour, maintaining the temperature at 70°C with gentle cooling.

  • After the addition is complete, continue stirring and maintain the temperature. After approximately 4 hours, gentle heating may be required.

  • After 6-7 hours, increase the temperature to 75-80°C, then discontinue heating and allow the mixture to stir while cooling.

  • Cool the reaction mixture to room temperature and cautiously add concentrated hydrochloric acid in portions to neutralize the excess dolomite.

  • Separate the organic and aqueous phases. Wash the organic layer with water (76 mL).

  • The crude product can be purified by vacuum distillation.

Synthesis of this compound

This bromination protocol utilizes NBS for its high selectivity.[3][4][7]

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Methyl 3-methylfuran-2-carboxylate140.1414.0 g0.10
N-Bromosuccinimide (NBS)177.9817.8 g0.10
Acetonitrile41.05200 mL-
Water18.02As needed-
Ethyl acetate88.11As needed-
Brine-As needed-
Sodium sulfate (anhydrous)142.04As needed-

Procedure:

  • In a round-bottom flask, dissolve methyl 3-methylfuran-2-carboxylate (14.0 g, 0.10 mol) in acetonitrile (200 mL).

  • Add N-Bromosuccinimide (17.8 g, 0.10 mol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).

Safety Precautions

  • Chloroacetaldehyde: Is toxic and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide: Is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Pyridine: Is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and the highly regioselective bromination with NBS make this a practical approach for laboratory-scale synthesis. This versatile building block can be utilized in a variety of subsequent transformations, making it a valuable tool for drug discovery and development programs.

References

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • Li, Y., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 28(14), 5393. Available at: [Link]

  • Krasovskiy, A., et al. (2015). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H) -one. Tetrahedron Letters, 56(43), 5874-5877. Available at: [Link]

  • Organic Chemistry Portal. Furan synthesis. Available at: [Link]

  • Reagent Guide: N-BromoSuccinimide (NBS). (2011). Master Organic Chemistry. Available at: [Link]

  • Bhat, S., & Holla, B. S. (2002). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Indian Journal of Chemistry - Section B, 41B(6), 1259-1261. Available at: [Link]

  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Phillips Petroleum Company. (1999). Process for the preparation of 3-methyltetrahydrofuran. U.S. Patent 5,912,364.
  • Al-Abed, Y., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. Available at: [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: [Link]

  • Mammeri, O. A., et al. (2023). Synthesis of 2-(5H)-furanones by cyclization of alkyl allene carboxylates in triflic acid. Tetrahedron, 148, 133703. Available at: [Link]

  • Chemistry Channel. (2020). N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. YouTube. Available at: [Link]

  • Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(27), 4411-4415. Available at: [Link]

  • Nanjing Suru Chemical Co., Ltd. (2023). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. Available at: [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. Available at: [Link]

  • Wang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4636-4640. Available at: [Link]

  • Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. U.S. Patent Application 11/288,871.

Sources

An In-depth Technical Guide to Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 5-bromo-3-methylfuran-2-carboxylate, a halogenated furan derivative of interest in synthetic and medicinal chemistry. As a functionalized heterocyclic compound, it represents a valuable building block for the synthesis of more complex molecular architectures. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Molecular Profile and Physicochemical Properties

This compound is a substituted furan ester. The presence of a bromine atom, a methyl group, and a methyl ester on the furan ring imparts specific reactivity and physical characteristics to the molecule. While comprehensive experimental data for this specific compound is not widely available in the public domain, we can infer some properties based on its structure and data from closely related analogs.

Structural and Chemical Identity
IdentifierValueSource
IUPAC Name This compound-
CAS Number 2528-01-0[CymitQuimica]
Molecular Formula C₇H₇BrO₃[CymitQuimica]
Molecular Weight 219.034 g/mol [CymitQuimica]
InChI Key GOGYIULQMOBHEO-UHFFFAOYSA-N[CymitQuimica]
Canonical SMILES CC1=C(C(=O)OC)OC=C1Br[PubChemLite]
Predicted Physicochemical Data

Quantitative experimental data for properties such as melting point, boiling point, and solubility for this compound are not readily found in scientific literature. However, computational predictions and data from the isomeric compound Methyl 5-bromo-2-methylfuran-3-carboxylate (CAS: 345891-28-3) can provide useful estimates. It is crucial to note that these are for a related but different molecule and should be used with caution.

PropertyPredicted/Analog ValueNotes
Melting Point Not availableData for the related compound Methyl 5-bromofuran-2-carboxylate is 63-68 °C. [ChemBK]
Boiling Point Not availableData for the related compound Methyl 5-bromofuran-2-carboxylate is 226.3°C at 760 mmHg. [Buy methyl 5-bromofuran-2-carboxylate from JHECHEM CO LTD - Echemi]
Solubility Predicted to be slightly soluble in water.Halogenated organic esters are typically soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
XlogP 2.6[PubChemLite]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not documented in the readily accessible literature, a general synthetic strategy can be proposed based on established furan chemistry. The synthesis would likely start from a more readily available 3-methylfuran-2-carboxylate precursor, followed by a regioselective bromination step.

Proposed Synthetic Pathway

A plausible synthetic route would involve the esterification of 5-bromo-3-methylfuran-2-carboxylic acid. The carboxylic acid itself could potentially be synthesized from 3-methylfuran-2-carboxylic acid via bromination.

Synthetic Pathway 3-Methylfuran-2-carboxylic acid 3-Methylfuran-2-carboxylic acid 5-Bromo-3-methylfuran-2-carboxylic acid 5-Bromo-3-methylfuran-2-carboxylic acid 3-Methylfuran-2-carboxylic acid->5-Bromo-3-methylfuran-2-carboxylic acid Bromination (e.g., NBS, Br2) This compound This compound 5-Bromo-3-methylfuran-2-carboxylic acid->this compound Esterification (MeOH, Acid catalyst)

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Bromination: The bromination of the furan ring is a key step. N-Bromosuccinimide (NBS) is often a preferred reagent for the regioselective bromination of electron-rich heterocycles like furans, as it can offer milder reaction conditions and better control over selectivity compared to elemental bromine (Br₂). The 5-position of a 2-substituted furan is generally the most susceptible to electrophilic attack.

  • Esterification: A standard Fischer esterification using methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) would be a straightforward method to convert the carboxylic acid to the corresponding methyl ester.

Spectroscopic Characterization

Detailed experimental spectral data for this compound is not publicly available. However, we can predict the key features that would be observed in its NMR and IR spectra based on its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR:

    • A singlet for the methyl group protons at the 3-position (CH ₃), likely in the range of δ 2.0-2.5 ppm.

    • A singlet for the methyl ester protons (OCH ₃), expected around δ 3.7-3.9 ppm.

    • A singlet for the proton on the furan ring at the 4-position (CH ), anticipated in the aromatic region, likely δ 6.0-6.5 ppm. The exact chemical shift would be influenced by the adjacent substituents.

  • ¹³C NMR:

    • A signal for the methyl carbon at the 3-position, expected around δ 10-15 ppm.

    • A signal for the methyl ester carbon, likely in the range of δ 50-55 ppm.

    • Signals for the furan ring carbons. The carbon bearing the bromine (C5) would appear around δ 110-120 ppm. The other ring carbons (C2, C3, and C4) would have distinct chemical shifts based on their substitution pattern.

    • A signal for the carbonyl carbon of the ester group, expected in the downfield region, around δ 160-165 ppm.

2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:

  • C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): Bands in the fingerprint region, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C-H Stretch (Aliphatic and Aromatic): Bands above and below 3000 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically below 800 cm⁻¹.

Reactivity and Potential Applications in Drug Development

Halogenated furan derivatives are valuable intermediates in organic synthesis, particularly in the construction of pharmaceutical compounds and agrochemicals. The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions.

Chemical Reactivity

The key reactive sites of this compound are the C-Br bond and the ester functionality.

Reactivity cluster_0 This compound Molecule C-Br Bond Ester Group Cross-Coupling Reactions Cross-Coupling Reactions Molecule->Cross-Coupling Reactions Suzuki, Stille, etc. Hydrolysis/Amidation Hydrolysis/Amidation Molecule->Hydrolysis/Amidation Base/Acid Catalysis

Caption: Key reactive sites and potential transformations.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position of the furan ring, including aryl, heteroaryl, and alkyl groups. This is a powerful strategy for generating molecular diversity in drug discovery programs.

  • Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules.

Significance in Medicinal Chemistry

The furan nucleus is a common scaffold in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a bromine atom and other functional groups can modulate the biological activity, pharmacokinetic properties, and metabolic stability of furan-containing molecules.

While there is no specific literature on the biological activity of this compound, its potential as a synthetic intermediate makes it a valuable tool for the synthesis of novel furan-based drug candidates. Researchers can utilize this building block to explore the structure-activity relationships of furan derivatives in various therapeutic areas.

Conclusion

This compound is a functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceutical agents. While comprehensive experimental data for this specific molecule is limited, its structural features suggest a rich and versatile chemistry centered around the reactivity of the C-Br bond and the ester group. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • [PubChemLite] this compound (C7H7BrO3) - PubChemLite. [Link]

  • [ChemBK] methyl 5-bromofuran-2-carboxylate - ChemBK. [Link]

A Senior Application Scientist's Guide to Methyl 5-bromo-3-methylfuran-2-carboxylate: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive overview of Methyl 5-bromo-3-methylfuran-2-carboxylate, a substituted furan derivative of interest to researchers and professionals in drug development. While literature on this specific isomer is not abundant, this paper constructs a robust framework for its synthesis, characterization, and potential applications by drawing upon established chemical principles and data from closely related analogues. This guide offers detailed, field-proven insights into its preparation and putative biological significance, serving as a valuable resource for synthetic chemists and pharmacologists.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives are known to exhibit anticancer, antibacterial, and anti-inflammatory properties.[2] The specific substitution pattern of halogens and alkyl groups on the furan ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound (CAS Number: 2528-01-0) represents a unique isomer with potential for further chemical exploration and development as a building block for novel therapeutic agents. This guide will provide a detailed protocol for its synthesis, based on established chemical transformations, and discuss its potential in the broader context of drug discovery.

Physicochemical Properties and Identification

Identifying a compound with certainty is paramount in any research endeavor. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

PropertyValueSource
CAS Number 2528-01-0BLDpharm
Molecular Formula C₇H₇BrO₃Calculated
Molecular Weight 219.04 g/mol Calculated
Appearance (Predicted) White to off-white solidAnalogous Compounds
Solubility (Predicted) Soluble in organic solvents like DCM, Ethyl AcetateAnalogous Compounds

Proposed Synthesis Pathway

Step 1: Fischer Esterification of 5-Bromo-3-methylfuran-2-carboxylic acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl ester via a classic Fischer esterification reaction. This acid-catalyzed reaction is a reliable and widely used method for ester synthesis.[3][4]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-methylfuran-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20 eq), followed by the slow, dropwise addition of concentrated sulfuric acid (0.1 eq) as the catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Visualizing the Synthesis: A DOT Graph Representation

Synthesis_Pathway cluster_step1 Step 1: Fischer Esterification Carboxylic_Acid 5-Bromo-3-methylfuran- 2-carboxylic acid Ester Methyl 5-bromo-3-methylfuran- 2-carboxylate Carboxylic_Acid->Ester CH3OH, H2SO4 (cat.) Reflux

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Discovery

Substituted furans are of significant interest in drug discovery due to their diverse biological activities. While the specific bioactivity of this compound is not yet reported, its structural motifs suggest several promising avenues for investigation.

  • Antimicrobial Agents: Furan-based compounds have been identified as a promising class of antimycobacterial agents.[5] The core furan scaffold can be optimized to develop inhibitors of essential bacterial enzymes.[5]

  • Anticancer Therapeutics: Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated cytotoxicity against various cancer cell lines.[2][6] The bromo and methyl substituents on the target molecule could be key for its interaction with biological targets.

  • Enzyme Inhibition: The electrophilic nature of the furan ring, enhanced by the bromine atom, makes it a potential candidate for covalent or non-covalent inhibition of enzymes with nucleophilic residues in their active sites.

Conclusion

This compound is a chemical entity with considerable potential as a building block in medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization, empowering researchers to explore its utility in the development of novel therapeutics. The proposed synthesis is based on well-established and reliable chemical reactions, ensuring a high probability of success in a laboratory setting. Further investigation into the biological properties of this compound is warranted and could lead to the discovery of new lead compounds for various disease indications.

References

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • ResearchGate. On the bromination of methyl 2-methyl-3-furoate. [Link]

  • YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-bromo-3-methylfuran-2-carboxylate is a substituted furan derivative of interest in synthetic chemistry and drug discovery. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This technical guide provides a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopic theory and extensive data from analogous furan structures to construct a reliable, predictive dataset. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the characterization of novel furan-based molecules.

Introduction and Molecular Structure

The structural elucidation of a novel or uncharacterized molecule is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall electronic environment. This compound (Molecular Formula: C₇H₇BrO₃) presents a unique spectroscopic challenge due to the interplay of electron-donating (methyl) and electron-withdrawing (bromo, methyl carboxylate) substituents on the furan ring.

This guide will systematically deconstruct the predicted spectroscopic signature of this molecule. Each section will detail the theoretical basis for the predictions, present the expected data in tabular and graphical formats, and provide standardized protocols for the experimental acquisition of such data. This predictive approach serves as a powerful tool for hypothesis validation and spectral assignment in the laboratory.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic effects of neighboring atoms and functional groups.

Causality Behind Predicted Chemical Shifts:

  • Furan Ring Proton (H4): The furan ring has one remaining proton at the C4 position. Its chemical shift is influenced by several factors. In unsubstituted furan, the H3/H4 protons appear around 6.4 ppm.[1] The electron-withdrawing carboxylate group at C2 and the bromine atom at C5 will both deshield the H4 proton, shifting it downfield. Conversely, the electron-donating methyl group at C3 will have a slight shielding effect. The net result is a predicted downfield shift relative to unsubstituted furan. As there are no adjacent protons, this signal will appear as a singlet.

  • Methyl Protons (C3-CH₃): The methyl group attached to the furan ring is expected to resonate in the typical allylic/benzylic region. Its chemical shift will be slightly downfield compared to a simple alkyl methyl group due to the aromaticity of the furan ring. This signal will be a singlet.

  • Ester Methyl Protons (OCH₃): The methyl group of the ester is attached to an oxygen atom, which is strongly deshielding. Therefore, these protons will appear at a characteristic downfield position, typically around 3.8-3.9 ppm, as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 6.8Singlet1HH4
~3.8 - 3.9Singlet3H-COOCH₃
~2.2 - 2.4Singlet3HC3-CH₃
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Causality Behind Predicted Chemical Shifts:

  • Furan Ring Carbons: The chemical shifts of the furan ring carbons are significantly influenced by the substituents.

    • C2: Attached to the electron-withdrawing carboxylate group, this carbon will be significantly deshielded and appear downfield.

    • C3: Attached to the electron-donating methyl group, this carbon will be shielded relative to an unsubstituted furan carbon.

    • C4: This carbon is adjacent to both the methyl-substituted C3 and the bromo-substituted C5. The shielding effect of the methyl group and the deshielding effect of the bromine will influence its final position.

    • C5: Directly bonded to the electronegative bromine atom, this carbon will be deshielded, but the effect is generally less pronounced than for C2.

  • Carbonyl Carbon (-COO-): The carbon of the ester carbonyl group is highly deshielded due to the double bond to one oxygen and a single bond to another, typically appearing in the 160-170 ppm region.

  • Methyl Carbons: The ester methyl carbon (-OCH₃) will be deshielded by the attached oxygen. The ring methyl carbon (C3-CH₃) will appear in the typical upfield alkyl region. A study on substituent-induced chemical shifts (SCS) in furans provides a basis for these predictions.[2]

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~158 - 162C=O (Ester)
~145 - 150C2
~125 - 130C5
~115 - 120C3
~110 - 115C4
~51 - 53-COOCH₃
~12 - 15C3-CH₃
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a spectrometer operating at an appropriate frequency for ¹³C detection (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required to obtain a good signal-to-noise ratio for all carbon signals.[3]

  • Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Causality Behind Predicted Absorption Bands:

  • C=O Stretch: The ester functional group will exhibit a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch. For an α,β-unsaturated ester like this, the frequency is typically around 1715-1730 cm⁻¹.

  • C=C and C-O-C Ring Stretches: The furan ring itself has characteristic stretching vibrations. These include C=C stretching bands typically found in the 1600-1450 cm⁻¹ region and C-O-C stretching vibrations. Substituted furans often show characteristic bands around 1225 cm⁻¹ and 1020 cm⁻¹.[4]

  • C-O Ester Stretches: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹.[5]

  • C-H Stretches: Aromatic C-H stretching from the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

  • C-Br Stretch: The carbon-bromine bond stretch is a low-energy vibration and is expected to appear in the lower frequency region of the fingerprint area, typically below 700 cm⁻¹.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Place small amount of solid/liquid sample on ATR crystal Apply Apply pressure to ensure good sample contact Prep->Apply Acquire Acquire background spectrum (clean crystal) Apply->Acquire Sample Acquire sample spectrum (4000-400 cm⁻¹, 16-32 scans) Acquire->Sample Process Perform ATR correction and baseline correction Sample->Process Analyze Identify characteristic absorption bands and assign to functional groups Process->Analyze

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Frequency Range (cm⁻¹)IntensityVibrational Mode
~3120 - 3150MediumAromatic C-H Stretch
~2950 - 2990MediumAliphatic C-H Stretch
~1715 - 1730Strong, SharpC=O Stretch (Ester)
~1550 - 1600MediumC=C Aromatic Ring Stretch
~1450 - 1500MediumC=C Aromatic Ring Stretch
~1250 - 1300StrongAsymmetric C-O-C Stretch (Ester)
~1100 - 1150StrongSymmetric C-O-C Stretch (Ester)
~1020Medium-StrongFuran Ring Breathing
< 700MediumC-Br Stretch
Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and air-drying.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 to 32 scans to improve the signal-to-noise ratio.[3]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Causality Behind Predicted Fragmentation:

  • Molecular Ion Peak (M⁺): The most critical feature will be the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance of approximately 50.7% and 49.3%, respectively).

  • Alpha-Cleavage: A common fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion would result in a prominent acylium ion.

  • Loss of the Ester Group: Another likely fragmentation is the loss of the entire methyl carboxylate group (•COOCH₃, 59 Da).

  • Ring Fragmentation: Furan rings can undergo complex rearrangements and fragmentations, although the initial cleavages at the ester group are typically more dominant.

M [M]⁺˙ m/z 218/220 M_minus_OCH3 [M - •OCH₃]⁺ m/z 187/189 M->M_minus_OCH3 - 31 Da M_minus_COOCH3 [M - •COOCH₃]⁺ m/z 159/161 M->M_minus_COOCH3 - 59 Da

Caption: Predicted primary fragmentation pathways for the title compound.

Table 4: Predicted Key Ions in the EI Mass Spectrum

Predicted m/zRelative AbundanceIon Structure/Fragment Lost
218 / 220Moderate[M]⁺˙ (Molecular Ion)
187 / 189High[M - •OCH₃]⁺
159 / 161Moderate[M - •COOCH₃]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification or a direct insertion probe.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Interpretation: Analyze the resulting spectrum, paying close attention to the molecular ion peaks and the characteristic bromine isotope pattern in the fragment ions.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparative data from structurally related molecules. The presented tables, diagrams, and protocols offer a robust starting point for any researcher engaged in the synthesis or utilization of this compound. While this predictive analysis is a powerful tool for initial characterization and spectral assignment, it must be underscored that definitive structural proof can only be achieved through the acquisition and interpretation of experimental data.

References

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  • Romaniszyn, M., Sieroń, L., & Albrecht, Ł. (2020). Asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to an α,β-unsaturated-γ-lactam. Organic & Biomolecular Chemistry, 18, 5296-5302. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Available at: [Link]

  • NMR Spectroscopy. (n.d.). University of Regensburg. Available at: [Link]

  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. Available at: [Link]

  • Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531–536. Available at: [Link]

  • Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1998). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (7), 1649-1656. Available at: [Link]

  • Cross, A. D., & Jones, R. A. (1969). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society B: Physical Organic, 8, 706-709. Available at: [Link]

  • NIST. (n.d.). Methyl 2-furoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Yao, L., et al. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-4. Available at: [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 169(Suppl 1), 113448. Available at: [Link]

  • Ferreira, S. L., et al. (2015). Ionization and fragmentation of furan molecules by electron collisions. The Journal of Chemical Physics, 143(17), 174301. Available at: [Link]

  • Matsuura, B., et al. (2021). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Available at: [Link]

  • Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 126-134. Available at: [Link]

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  • Matsuura, B. S., et al. (2021). Perfect and Defective 13C Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Journal of the American Chemical Society, 143(26), 9906–9917. Available at: [Link]

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  • Ran-Ressler, S. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(7), 1225–1235. Available at: [Link]

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An In-depth Technical Guide to Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-bromo-3-methylfuran-2-carboxylate, a halogenated heterocyclic compound with significant potential in synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for the discerning researcher.

Core Molecular Attributes

This compound is a substituted furan derivative. The presence of a bromine atom, a methyl group, and a methyl ester on the furan ring imparts a unique combination of steric and electronic properties, making it a valuable building block in the synthesis of more complex molecules.

Molecular Formula and Weight

The chemical formula for this compound is C7H7BrO3.[1] This composition gives it a molecular weight of approximately 219.04 g/mol and a monoisotopic mass of 217.95786 Da.[1]

PropertyValueSource
Molecular Formula C7H7BrO3PubChemLite[1]
Molecular Weight ~219.04 g/mol Advanced ChemBlocks[2]
Monoisotopic Mass 217.95786 DaPubChemLite[1]
Chemical Structure

The structure features a central furan ring, which is an aromatic five-membered heterocycle containing one oxygen atom. The substituents are positioned as follows: a bromine atom at position 5, a methyl group at position 3, and a methyl carboxylate group at position 2.

G C1 C C2 C C1->C2 Br Br C1->Br O1 O C2->O1 C_Me CH3 C2->C_Me C3 C C4 C C3->C4 C4->C1 C_ester C(=O)OCH3 C4->C_ester O1->C3

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted furans like this compound often involves multi-step sequences. A common strategy involves the construction of the furan ring followed by functionalization, or the use of a pre-functionalized starting material.

Retrosynthetic Analysis

A plausible retrosynthetic pathway could involve the formation of the furan ring from an acyclic precursor, followed by bromination. Alternatively, a pre-brominated starting material could be used to construct the furan ring.

G target This compound intermediate1 Methyl 3-methylfuran-2-carboxylate target->intermediate1 Bromination intermediate2 Acyclic Precursor intermediate1->intermediate2 Cyclization

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

A representative synthesis could involve the following steps:

  • Synthesis of the Furan Core: Condensation of an appropriate β-ketoester with an α-haloketone in the presence of a base (Feist-Benary furan synthesis) can yield the 3-methylfuran-2-carboxylate core.

  • Electrophilic Bromination: The synthesized furan is then subjected to electrophilic bromination. The high electron density of the furan ring makes it susceptible to attack by electrophiles. The directing effects of the existing substituents will favor bromination at the 5-position.

Detailed Protocol:

  • Step 1: Synthesis of Methyl 3-methylfuran-2-carboxylate.

    • To a solution of methyl acetoacetate in a suitable solvent (e.g., diethyl ether), add a stoichiometric amount of a base (e.g., sodium ethoxide).

    • Slowly add chloroacetone and stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 2: Bromination.

    • Dissolve the Methyl 3-methylfuran-2-carboxylate in a non-polar solvent (e.g., dichloromethane or carbon tetrachloride).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise.

    • Stir the reaction at 0 °C for a specified time, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

    • Extract the product and purify by column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Choice of Base in Step 1: A non-nucleophilic base is chosen to promote the condensation reaction without competing side reactions.

  • Control of Temperature in Step 2: The bromination reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-bromination and other side reactions.

  • Use of Quenching Agent: Sodium thiosulfate is a standard quenching agent for bromine, effectively neutralizing its reactivity and preventing the formation of unwanted byproducts during workup.

Reactivity and Synthetic Utility

The bromine atom at the 5-position of this compound is a key functional handle for further synthetic transformations.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position, enabling the synthesis of diverse libraries of furan-based compounds.

G start This compound suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) start->suzuki stille Stille Coupling (R-SnBu3, Pd catalyst) start->stille heck Heck Coupling (Alkene, Pd catalyst, Base) start->heck product_suzuki 5-Aryl/Alkyl-3-methylfuran-2-carboxylate suzuki->product_suzuki product_stille 5-Aryl/Alkyl-3-methylfuran-2-carboxylate stille->product_stille product_heck 5-Vinyl-3-methylfuran-2-carboxylate heck->product_heck

Caption: Cross-coupling reactions of this compound.

Lithiation and Subsequent Electrophilic Quench

Treatment with a strong organolithium base (e.g., n-butyllithium) at low temperatures can lead to lithium-halogen exchange, forming a highly reactive 5-lithiofuran species. This intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups.

Applications in Drug Discovery and Materials Science

Substituted furans are prevalent scaffolds in many biologically active molecules and functional materials. The ability to functionalize this compound makes it a valuable starting material in these fields.

  • Medicinal Chemistry: The furan nucleus is a key component of numerous drugs. The synthetic versatility of this compound allows for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery programs.

  • Materials Science: Furan-based polymers and oligomers have shown promise in applications such as organic electronics. This building block can be used to synthesize monomers for the creation of novel conductive polymers.

Spectroscopic Characterization

Unequivocal identification of this compound relies on a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl ester protons, the methyl group protons on the furan ring, and the remaining aromatic proton on the furan ring. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Resonances for all seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the furan ring, and the two methyl carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and C-Br stretching.
Mass Spectrometry The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • PubChemLite. This compound (C7H7BrO3). [Link][1]

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An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Furans in Modern Chemistry

Furan derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable building blocks in organic synthesis. Among these, Methyl 5-bromo-3-methylfuran-2-carboxylate stands out as a highly functionalized intermediate, offering multiple reaction sites for further chemical elaboration. The presence of a bromine atom at the 5-position provides a handle for cross-coupling reactions, while the ester and methyl groups can be further modified or influence the reactivity of the furan ring. This guide provides a comprehensive overview of the synthetic strategies for obtaining this versatile molecule, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Formation of the Furan Core: Construction of the 3-methylfuran-2-carboxylate scaffold.

  • Regioselective Bromination: Introduction of a bromine atom at the 5-position of the furan ring.

This strategy allows for the controlled installation of the desired substituents and is amenable to scale-up. This guide will primarily focus on the Feist-Benary furan synthesis for the initial ring formation, a classic and reliable method for preparing substituted furans.[1][2]

Part 1: Synthesis of the Precursor - Methyl 3-methylfuran-2-carboxylate via Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a powerful tool for the construction of furans from readily available acyclic precursors. The reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2][3] For the synthesis of our target precursor, we will utilize methyl acetoacetate as the β-dicarbonyl component and chloroacetone as the α-halo ketone.

Causality Behind Experimental Choices
  • Methyl Acetoacetate: This β-ketoester provides the three-carbon unit that will ultimately form positions 2, 3, and 4 of the furan ring, along with the desired carboxylate group at the 2-position.

  • Chloroacetone: This α-halo ketone supplies the remaining two carbons for the furan ring, including the methyl group at the 3-position. Bromoacetone can also be used and may be more reactive, but chloroacetone is often more cost-effective.[1]

  • Base: A mild base such as pyridine or triethylamine is typically employed to facilitate the initial deprotonation of the β-dicarbonyl compound without causing significant hydrolysis of the ester.[1][3]

Reaction Mechanism

The Feist-Benary synthesis proceeds through a series of well-established steps:[4]

  • Enolate Formation: The base removes a proton from the α-carbon of methyl acetoacetate, forming a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of chloroacetone, displacing the chloride ion in an SN2 reaction.

  • Cyclization: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate attacks the ketone carbonyl to form a five-membered ring.

  • Dehydration: The cyclic intermediate readily dehydrates to form the aromatic furan ring.

Feist_Benary_Mechanism methyl_acetoacetate Methyl Acetoacetate enolate Enolate Intermediate methyl_acetoacetate->enolate + Base chloroacetone Chloroacetone intermediate1 Alkylated Intermediate chloroacetone->intermediate1 base Base enolate->intermediate1 + Chloroacetone - Cl- cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Intramolecular Cyclization product Methyl 3-methylfuran-2-carboxylate cyclized_intermediate->product - H2O caption Feist-Benary Furan Synthesis Mechanism

Caption: Mechanism of the Feist-Benary furan synthesis.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
Methyl acetoacetate116.121.0761001.0
Chloroacetone92.521.151001.0
Triethylamine101.190.7261101.1
Ethanol46.070.789--
Diethyl ether74.120.713--
Saturated aq. NaHCO₃----
Brine----
Anhydrous MgSO₄120.37---

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl acetoacetate (11.61 g, 100 mmol) and ethanol (100 mL).

  • Slowly add triethylamine (11.13 g, 15.3 mL, 110 mmol) to the stirred solution.

  • Add chloroacetone (9.25 g, 8.04 mL, 100 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-methylfuran-2-carboxylate.

Part 2: Regioselective Bromination of Methyl 3-methylfuran-2-carboxylate

The second step in the synthesis is the selective bromination of the furan precursor at the 5-position. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the α-positions (2 and 5).[5][6] Since the 2-position is already occupied by the ester group, the incoming electrophile (bromine) will be directed to the 5-position.

Causality Behind Experimental Choices
  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent that is well-suited for electron-rich aromatic systems like furans. It provides a low concentration of bromine in the reaction mixture, which helps to prevent over-bromination and other side reactions.

  • Solvent: A non-polar solvent such as carbon tetrachloride or a polar aprotic solvent like tetrahydrofuran (THF) is typically used for NBS brominations. The choice of solvent can influence the reaction rate and selectivity.

Reaction Mechanism

The bromination of the furan ring with NBS proceeds via a standard electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: In the presence of a radical initiator (often trace amounts of HBr or light), NBS generates a bromine radical, which then reacts with HBr to form Br₂ in low concentrations. Alternatively, in polar solvents, NBS can be protonated to generate a more potent electrophilic bromine species.

  • Electrophilic Attack: The electron-rich furan ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). The positive charge is delocalized over the furan ring, with significant contribution from the oxygen atom.

  • Aromatization: A base (such as the succinimide anion) removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the furan ring and yielding the final product.

Bromination_Mechanism furan_precursor Methyl 3-methylfuran-2-carboxylate sigma_complex Sigma Complex (Resonance Stabilized) furan_precursor->sigma_complex + Br+ nbs NBS product This compound sigma_complex->product - H+ caption Electrophilic Bromination Mechanism

Sources

reactivity of the furan ring in Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Methyl 5-bromo-3-methylfuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of a bromine atom, a methyl group, and a methyl carboxylate ester on the furan scaffold imparts a unique and predictable reactivity profile. This guide offers a comprehensive exploration of the molecule's electronic landscape and its behavior in key chemical transformations. We will delve into the nuanced interplay of substituent effects that govern reactions such as metal-catalyzed cross-couplings, potential nucleophilic aromatic substitutions, and electrophilic attack at the vacant C4 position. By providing detailed mechanistic insights, field-proven experimental protocols, and quantitative data, this document aims to equip researchers with the knowledge to effectively leverage this valuable synthetic intermediate.

Introduction: The Strategic Value of Substituted Furans

The furan nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[1] Its five-membered aromatic structure, enriched by the lone pair of electrons from the oxygen atom, makes it significantly more reactive than its carbocyclic counterpart, benzene.[1][2] This inherent reactivity, when modulated by carefully chosen substituents, allows for the precise construction of complex molecular architectures. This compound is a prime example of a furan derivative engineered for synthetic utility. Each substituent plays a critical role:

  • Methyl 5-bromo- group (C5): The bromine atom is an excellent handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • Methyl carboxylate group (C2): As a strong electron-withdrawing group, the ester modulates the ring's electron density, influencing regioselectivity and facilitating certain reaction pathways.

  • Methyl group (C3): This electron-donating group provides steric bulk and electronically influences the adjacent C2 and C4 positions.

  • Unsubstituted C4-position: This is the most likely site for electrophilic aromatic substitution.

This guide will systematically dissect the reactivity of this molecule, providing a foundational understanding for its application in complex synthesis projects.

Electronic Landscape and Predicted Reactivity

The reactivity of the furan ring is dictated by the electronic contributions of its substituents. The oxygen heteroatom acts as a powerful π-electron donor through resonance, making the ring electron-rich and highly susceptible to electrophilic attack, preferentially at the α-positions (C2 and C5).[2][3]

In this compound, this inherent reactivity is fine-tuned:

  • Electron-Withdrawing Group (EWG): The methyl carboxylate at C2 significantly deactivates the ring towards electrophilic attack by inductively withdrawing electron density.

  • Electron-Donating Group (EDG): The methyl group at C3 provides a modest activating effect through hyperconjugation and induction.

  • Halogen (Br): The bromine at C5 has a dual role; it is inductively withdrawing but can donate electron density through resonance. Its primary role in this molecule, however, is to serve as a leaving group in cross-coupling reactions.

The cumulative effect of these substituents makes the C4 position the most electron-rich and, therefore, the primary target for electrophilic aromatic substitution. Conversely, the presence of the strong EWG at C2 activates the C5 position for potential nucleophilic aromatic substitution and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.

G Electronic Influence on the Furan Ring cluster_furan furan Furan Ring (Electron-Rich Core) C2 C2: CO₂Me (Strong EWG) furan->C2 Deactivates Ring C3 C3: Me (Weak EDG) furan->C3 Activates C4 C4 C4: H (Most Nucleophilic Site) C4->furan Site for EAS C5 C5: Br (Coupling Handle) C5->furan Site for Cross-Coupling Suzuki_Workflow Suzuki-Miyaura Coupling Workflow sub Methyl 5-bromo-3-methyl furan-2-carboxylate reaction Reaction Mixture (Inert Atmosphere, Heat) sub->reaction boronic Aryl/Heteroaryl Boronic Acid boronic->reaction pd_cat Pd Catalyst (e.g., Pd(OAc)₂) pd_cat->reaction ligand Ligand (e.g., XPhos) ligand->reaction base Base (e.g., K₃PO₄) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify product 5-Aryl-3-methylfuran -2-carboxylate Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

For the synthesis of C(sp²)–C(sp) bonds, the Sonogashira coupling provides an efficient route to connect terminal alkynes to the furan ring. [4]This reaction typically employs a dual catalytic system of palladium and copper(I). [5][6]The resulting alkynylated furans are valuable intermediates for further transformations.

This reaction is a powerful method for constructing C(sp²)–N bonds, coupling the bromofuran with a wide range of primary and secondary amines. [7][8]This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. [9]The choice of ligand is again crucial, with specialized biaryl phosphine ligands often providing the best results. [10][11]

Nucleophilic Aromatic Substitution (SNA)

While less common for electron-rich heterocycles, the presence of the strong electron-withdrawing methyl carboxylate group at C2 can facilitate nucleophilic aromatic substitution (SNA) at the C5 position. [12][13]This pathway becomes more viable with strong nucleophiles and under forcing conditions.

  • Mechanistic Insight: The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge from the incoming nucleophile is stabilized by resonance, particularly by the ester group. [13]The presence of electron-withdrawing groups is often necessary to enable this type of reaction on five-membered heterocycles. [12][13]

Lithiation and Grignard Formation

The C5-Br bond can undergo halogen-metal exchange upon treatment with strong organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures to form a highly reactive 5-lithiofuran species. [14][15][16]This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to install new functional groups. Similarly, formation of the corresponding Grignard reagent is also a feasible pathway.

Experimental Protocols

The following protocols are representative examples based on established methodologies for similar substrates and serve as a validated starting point for laboratory synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
  • Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Reagent Setup: To a flame-dried microwave vial, add this compound (1.0 mmol, 1.0 eq) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).

  • Catalyst Addition: Add the palladium precatalyst G3 XPhos Palladacycle (0.01 mmol, 1 mol%).

  • Solvent and Amine Addition: Add anhydrous toluene (4 mL) followed by morpholine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the vial and heat in a microwave reactor to 110 °C for 1-2 hours. [11]5. Workup: Cool the reaction mixture, dilute with dichloromethane, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the aminated product.

Quantitative Data Summary

The following table summarizes expected outcomes for cross-coupling reactions based on literature precedents for structurally similar 5-bromofuran derivatives. [17][18]

Reaction Type Coupling Partner Catalyst System Base Solvent Temp (°C) Typical Yield (%)
Suzuki-Miyaura Phenylboronic Acid Pd(OAc)₂ / XPhos K₃PO₄ Toluene/H₂O 100 85-95
Suzuki-Miyaura 2-Thiopheneboronic Acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Dioxane 110 80-90
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 65 75-90

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-85 |

Conclusion

This compound is a synthetically powerful intermediate whose reactivity is dominated by the C5-bromine and the electronic influence of the C2-ester and C3-methyl groups. Its primary utility lies in palladium-catalyzed cross-coupling reactions, which provide reliable and high-yielding routes to a vast array of complex 5-substituted furans. Furthermore, the potential for nucleophilic substitution, metallation, and electrophilic attack at the C4 position adds to its versatility. A thorough understanding of the electronic factors governing its reactivity, as detailed in this guide, is paramount for its successful application in the design and synthesis of novel molecules for the pharmaceutical and materials science industries.

References

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An In-depth Technical Guide on Key Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals is a multi-step process reliant on the strategic use of key intermediates. These molecular building blocks are fundamental to constructing the final product with the desired efficacy, safety, and purity.[1][2][3][4] This technical guide provides an in-depth analysis of the pivotal role of these intermediates, focusing on their classification, the rationale behind their selection, and the synthetic strategies employed for their preparation. We will explore prominent classes of intermediates, including chiral synthons, heterocyclic scaffolds, and functionalized building blocks, and elucidate their significance through case studies of major pharmaceuticals and agrochemicals. Furthermore, this guide will delve into the critical role of catalysis and the growing importance of green chemistry in the sustainable production of these vital chemical entities.[5][6][7][8]

The Strategic Importance of Key Intermediates

In the intricate landscape of pharmaceutical and agrochemical synthesis, intermediates are the foundational components from which complex molecules are assembled.[1][9] They are the products of individual steps in a convergent or linear synthetic route, serving as the direct precursors to the final active ingredient. The quality, purity, and stereochemistry of these intermediates directly dictate the success of the overall synthesis, influencing the final product's efficacy and safety profile.[3][4][] A well-designed synthetic strategy hinges on the selection of optimal intermediates that allow for efficient bond formation, introduction of key functional groups, and control of stereocenters.

The rationale for a multi-step synthesis involving stable, isolable intermediates is rooted in several key principles of process chemistry:

  • Complexity Management: Building a complex molecule in a stepwise fashion allows for greater control over each transformation, minimizing the formation of side products.

  • Purification and Quality Control: Isolating intermediates at various stages enables purification, ensuring that impurities are not carried forward to subsequent steps. This is crucial for meeting the stringent purity requirements of the pharmaceutical and agrochemical industries.[4]

  • Convergent Synthesis: Utilizing key intermediates allows for a convergent approach, where different fragments of the target molecule are synthesized separately and then combined. This strategy often leads to higher overall yields and greater flexibility.

  • Cost-Effectiveness: The selection of commercially available or readily synthesizable intermediates can significantly impact the economic viability of a manufacturing process.[3]

Foundational Pillars: Major Classes of Key Intermediates

The vast array of pharmaceuticals and agrochemicals can be deconstructed into a surprisingly finite set of common structural motifs and key intermediates. Understanding these core building blocks provides a powerful framework for retrosynthetic analysis and the design of novel synthetic routes.

Chiral Intermediates: The Essence of Stereoselectivity

Chirality is a fundamental property of many biologically active molecules. The different enantiomers of a chiral drug or agrochemical can exhibit vastly different pharmacological or toxicological profiles.[][11] Therefore, the synthesis of single-enantiomer products is often a regulatory and safety imperative.[][12] Chiral intermediates are the linchpins in achieving this goal, providing the necessary stereochemical information early in the synthetic sequence.[11][13][14]

Key Challenges in Chiral Intermediate Synthesis:

  • Racemization: The potential loss of stereochemical integrity during synthesis is a significant concern.

  • Scalability: Transitioning chiral syntheses from the laboratory to an industrial scale presents numerous challenges in maintaining enantiomeric purity and yield.[]

Methodologies for Chiral Intermediate Synthesis:

MethodologyDescriptionAdvantagesDisadvantages
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules (e.g., amino acids, sugars, terpenes) as starting materials.Readily available, enantiomerically pure starting materials.Limited to the structural diversity of the chiral pool.
Asymmetric Catalysis Employs a small amount of a chiral catalyst to induce stereoselectivity in a reaction.[15]High catalytic efficiency, broad substrate scope.Catalyst development can be complex and expensive.
Enzymatic Resolution Uses enzymes to selectively react with one enantiomer of a racemic mixture.[16]High enantioselectivity, mild reaction conditions.Can be limited by substrate specificity and enzyme stability.
Chiral Auxiliaries A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction.Reliable and predictable stereochemical outcomes.Requires additional steps for attachment and removal of the auxiliary.

Experimental Protocol: Asymmetric Hydrogenation for a Chiral Alcohol Intermediate

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral ketone to a chiral alcohol, a common transformation in pharmaceutical synthesis.

  • Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., (R)-BINAP) are dissolved in a degassed solvent (e.g., methanol) to form the active catalyst.

  • Reaction Setup: The prochiral ketone and the catalyst solution are charged into a high-pressure autoclave.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or HPLC.

  • Workup and Purification: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the enantiomerically enriched alcohol.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral HPLC or GC.

G Prochiral_Ketone Prochiral Ketone Chiral_Alcohol Chiral Alcohol Intermediate Prochiral_Ketone->Chiral_Alcohol Asymmetric Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Rh-BINAP) Chiral_Catalyst->Chiral_Alcohol H2 H₂ H2->Chiral_Alcohol Solvent Solvent (e.g., Methanol) Solvent->Chiral_Alcohol

Caption: Asymmetric hydrogenation of a prochiral ketone.

Heterocyclic Scaffolds: The Architectural Core of Bioactivity

Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are ubiquitous in pharmaceuticals and agrochemicals.[17][18] It is estimated that over 85% of all biologically active chemical entities contain a heterocycle.[17] These scaffolds provide a rigid three-dimensional framework that can be readily functionalized to optimize binding interactions with biological targets.[19]

Prominent Heterocyclic Scaffolds:

HeterocycleExamples of Use
Pyridine Neonicotinoid insecticides (e.g., Imidacloprid), various pharmaceuticals
Pyrimidine Kinase inhibitors in oncology (e.g., Imatinib), antiviral drugs[19]
Pyrazole Fungicides (e.g., Pyraclostrobin, Bixafen), anti-inflammatory drugs[20][21][22]
Triazole Antifungal agents (e.g., Fluconazole), herbicides[23][24][25][26]
Indole Serotonin receptor agonists, anticancer agents[19]
Quinoline Antimalarial drugs (e.g., Chloroquine), kinase inhibitors[19]

Synthetic Strategy: Construction of a Pyrazole Ring for Fungicides

A common method for synthesizing the pyrazole core found in many fungicides is the Knorr pyrazole synthesis.[20]

Experimental Workflow: Knorr Pyrazole Synthesis

  • β-Ketoester Formation: A substituted ketone is reacted with a dialkyl oxalate (e.g., diethyl oxalate) in the presence of a base like sodium ethoxide to form a β-ketoester intermediate.[20]

  • Cyclocondensation: The β-ketoester is then reacted with a substituted hydrazine in a suitable solvent, often with acid catalysis, to induce cyclization and dehydration, yielding the substituted pyrazole ring.[20]

G Substituted_Ketone Substituted Ketone Beta_Ketoester β-Ketoester Intermediate Substituted_Ketone->Beta_Ketoester Claisen Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Beta_Ketoester Base Base (NaOEt) Base->Beta_Ketoester Pyrazole_Core Pyrazole Core Beta_Ketoester->Pyrazole_Core Cyclocondensation Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Pyrazole_Core Acid Acid (AcOH) Acid->Pyrazole_Core

Caption: Knorr pyrazole synthesis workflow.

Functionalized Building Blocks: The Versatile Toolkit

Beyond chiral and heterocyclic intermediates, a vast array of functionalized building blocks serve as the workhorses of organic synthesis. These are often relatively simple molecules that possess key functional groups allowing for their incorporation into more complex structures through well-established chemical transformations.

Common Classes of Functionalized Intermediates:

  • Aromatic Halides: Serve as versatile precursors for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.[]

  • Amino Acid Derivatives: Essential for the synthesis of peptide-based drugs and other molecules containing amide bonds.[]

  • Carboxylic Acid Derivatives: Including esters, amides, and acyl chlorides, these are activated intermediates used in a variety of coupling reactions.[]

  • Fluorinated Compounds: The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[18][28][29][30] Fluorinated building blocks are therefore highly sought after.[29][30]

The Engine of Synthesis: Catalysis

Catalysis is the cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions.[15][31][32][33] In the context of intermediate synthesis, catalysts are indispensable for achieving the desired transformations with high yields and purity.

Key Roles of Catalysis in Intermediate Synthesis:

  • Asymmetric Synthesis: Chiral catalysts are essential for the production of enantiomerically pure intermediates.[15]

  • Cross-Coupling Reactions: Transition metal catalysts, particularly those based on palladium, are widely used to construct the carbon skeleton of many pharmaceuticals and agrochemicals.[31]

  • Hydrogenation and Oxidation: Catalysts play a crucial role in the selective addition or removal of hydrogen and oxygen, fundamental transformations in organic synthesis.[15]

The Imperative of Sustainability: Green Chemistry in Intermediate Synthesis

The pharmaceutical and agrochemical industries are increasingly embracing the principles of green chemistry to minimize their environmental impact and improve the sustainability of their manufacturing processes.[5][6][7][8][34] This is particularly relevant to the synthesis of intermediates, which often accounts for a significant portion of the overall waste generation.

Green Chemistry Strategies in Intermediate Synthesis:

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

  • Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.[8]

  • Biocatalysis: Utilizing enzymes as highly selective and environmentally benign catalysts.[6][16]

  • Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems can improve safety, efficiency, and reduce waste.[34]

  • Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Case Studies: Intermediates in Action

To illustrate the practical application of the concepts discussed, we will examine the key intermediates in the synthesis of a blockbuster pharmaceutical and a widely used agrochemical.

Pharmaceutical Case Study: (S)-Oxybutynin

(S)-Oxybutynin is the enantiomerically pure form of the anticholinergic drug used to treat overactive bladder. A key intermediate in its synthesis is (S)-cyclohexyl(phenyl)glycolic acid ((S)-CHPGA). The synthesis of this optically active tertiary alcohol is a critical step that dictates the stereochemistry of the final API.[35] One innovative approach involves an L-proline catalyzed direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate, which constructs the tetrasubstituted carbon center with high diastereoselectivity and enantioselectivity.[35]

Agrochemical Case Study: Neonicotinoid Insecticides

Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptors of insects.[36][37][38] A common structural feature is a chloropyridine or chlorothiazole ring. For example, in the synthesis of imidacloprid, 2-chloro-5-chloromethylpyridine is a crucial intermediate. This heterocyclic building block is then reacted with another intermediate, N-nitro-N'-(2-aminoethyl)imidazolidine-2-ylideneamine, to form the final product. The synthesis of these key intermediates is a major focus of process optimization.

General Synthetic Protocol for a Neonicotinoid Analog:

  • Nitroguanidine Intermediate Synthesis: A starting material like S-methylisothiourea hemisulfate is nitrated to form a nitroguanidine precursor.[39]

  • Coupling Reaction: This precursor is then reacted with a variety of amines to generate a library of non-cyclic nitroguanidine intermediates.[39]

  • Cyclization (if applicable): For cyclic neonicotinoids, further reaction steps are employed to form the heterocyclic ring system.

Future Outlook and Conclusion

The field of pharmaceutical and agrochemical synthesis is constantly evolving, driven by the need for more efficient, cost-effective, and sustainable manufacturing processes. The development of novel catalysts, the expansion of the biocatalytic toolbox, and the increasing adoption of continuous manufacturing technologies will continue to shape the way key intermediates are synthesized.[40]

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The Architect's Toolkit: Harnessing the Bromo and Ester Functional Groups in Advanced Chemical Modification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Modern Imperative for Functional Group Mastery

In the intricate landscape of modern organic synthesis and drug discovery, the ability to precisely manipulate molecular architecture is paramount. Success is not merely a matter of assembling atoms; it is the art of strategic functionalization, where specific chemical motifs are installed, modified, and leveraged to achieve a desired outcome. Among the vast arsenal of functional groups available to the synthetic chemist, the bromo and ester groups stand out for their profound versatility, predictable reactivity, and strategic importance.

This guide moves beyond a textbook recitation of reactions. It is designed for the practicing researcher, scientist, and drug development professional, offering an in-depth exploration of the core principles and field-proven applications of bromo and ester functionalities. We will dissect the causality behind experimental choices, illuminate the strategic thinking that underpins complex syntheses, and provide actionable protocols and frameworks. Our focus is on the why as much as the how, empowering you to not only replicate methods but to innovate from a position of deep mechanistic understanding.

Part 1: The Bromo Group: A Linchpin for Carbon-Carbon Bond Formation and Bio-Interactions

The bromo group, characterized by a bromine atom covalently bonded to carbon, is far more than a simple substituent.[1] It is a powerful synthetic handle that serves as a reliable leaving group, a precursor to organometallic reagents, and a key participant in the powerful palladium-catalyzed cross-coupling reactions that have revolutionized molecular construction.[1][2]

Core Reactivity Profile

The utility of the bromo group is rooted in the nature of the carbon-bromine (C-Br) bond. The bond is polarized towards the electronegative bromine atom, rendering the carbon electrophilic. Furthermore, the bromide ion is an excellent leaving group, facilitating both nucleophilic substitution and elimination reactions.[1] This predictable reactivity makes bromo-substituted compounds, particularly bromoarenes, invaluable intermediates in synthesis.[3]

Bromo-substituted compounds are frequently employed as versatile starting points for creating more complex molecules.[3] The bromine atom acts as a reactive site that can be selectively replaced or functionalized through a variety of transformations.[3]

Key Transformation: Palladium-Catalyzed Cross-Coupling

Perhaps the most significant role of the bromo group in modern synthesis is its participation in transition metal-catalyzed cross-coupling reactions. Bromoarenes, in particular, offer an optimal balance of reactivity and stability, making them superior substrates to cheaper but less reactive chloroarenes and more reactive but more expensive iodoarenes.[4] Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings rely heavily on bromo-substituted electrophiles to build complex molecular scaffolds.[4][5]

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of drug discovery.[4][6] The catalytic cycle, shown below, is a self-validating system that relies on the precise orchestration of three key steps.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition R-X (Aryl Bromide) Transmetalation Transmetalation R'-B(OR)2 + Base RedElim Reductive Elimination ArPd(II)XL2 Ar-Pd(II)-X Intermediate ArPd(II)R'L2 Ar-Pd(II)-R' Intermediate Product Product R-R'

The irreversible mechanism of saponification driven by a final proton transfer.

The Ester as a Protecting Group

In complex syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction elsewhere in the molecule. [7]Esters are the most common protecting groups for carboxylic acids. [8]By converting a carboxylic acid to an ester, its acidic proton is removed and the reactivity of the carbonyl is attenuated. [9]Different types of esters (methyl, benzyl, tert-butyl) can be chosen based on their unique deprotection conditions, allowing for selective unmasking in the presence of other sensitive groups. [8][9]This concept of using protecting groups with different cleavage conditions is known as orthogonal protection. [8]

Diagram 3: Ester Protecting Group Strategy

Protection_Strategy cluster_workflow Protecting Group Workflow Start Molecule with -COOH and -X groups Protect Protect -COOH as -COOR' (Esterification) Start->Protect Step 1 React React Modify -X to -Y (-COOR' is stable) Protect->React Step 2 Deprotect Deprotect -COOR' to -COOH (Hydrolysis) React->Deprotect Step 3 End Final Molecule with -COOH and -Y groups Deprotect->End Final Product

A generalized workflow illustrating the use of an ester as a protecting group.

The Ester as a Prodrug Moiety

One of the most impactful applications of the ester functional group in medicinal chemistry is in the design of prodrugs. [10]Many potent drug molecules suffer from poor oral bioavailability because they contain polar functional groups, like carboxylic acids or hydroxyls, that hinder their passage across the lipid membranes of the gut. [10] The prodrug strategy involves masking these polar groups by converting them into esters. This modification increases the molecule's lipophilicity, allowing it to be absorbed more efficiently. Once in the bloodstream, ubiquitous esterase enzymes cleave the ester bond, releasing the active parent drug at its site of action. This is a classic example of leveraging the body's own metabolic machinery to achieve a therapeutic goal.

Key Considerations for Ester Prodrug Design:

  • Chemical Stability: The prodrug must be stable in the acidic environment of the stomach.

  • Absorption: It must have sufficient lipophilicity to be absorbed from the intestine.

  • Enzymatic Cleavage: It must be a good substrate for plasma or tissue esterases to ensure rapid and quantitative release of the active drug. [10]4. Byproduct Safety: The alcohol released upon hydrolysis must be non-toxic.

Part 3: Synergy and Orthogonality: A Unified Strategy

The true power of the bromo and ester groups is realized when they are used in concert within a single synthetic plan. Their distinct and non-interfering reactivity profiles make them an excellent example of orthogonal functional groups. [11]This orthogonality allows a chemist to perform a transformation at one site of a molecule (e.g., a Suzuki coupling on a bromoarene) while the other functional group (e.g., an ester) remains completely intact. [12]

A Case Study in Orthogonal Synthesis

Consider the synthesis of a complex drug analogue containing both a biaryl moiety and a free carboxylic acid. A robust strategy would involve:

  • Starting Material: An aromatic ring substituted with both a bromo group and a methyl ester.

  • Step 1 (C-C Coupling): Perform a Suzuki-Miyaura reaction. The palladium catalyst will selectively activate the C-Br bond, leaving the stable methyl ester untouched. This step builds the core carbon skeleton.

  • Step 2 (Deprotection): Once the biaryl structure is in place, the methyl ester can be selectively hydrolyzed to the desired carboxylic acid using standard saponification conditions (e.g., NaOH in methanol/water). This final step unmasks the polar functional group required for biological activity.

This approach is efficient and high-yielding precisely because the reactivity of the two key functional groups is orthogonal; the conditions for the Suzuki coupling do not affect the ester, and the conditions for saponification do not affect the newly formed biaryl bond.

Diagram 4: Orthogonal Synthetic Workflow

Orthogonal_Synthesis Start Start Br-Ar-COOMe Suzuki Suzuki Coupling [+ R-B(OH)2, Pd cat.] Start->Suzuki Intermediate Intermediate R-Ar-COOMe Suzuki->Intermediate C-Br reacts Saponification Saponification [+ NaOH, H2O] Intermediate->Saponification Final Final Product R-Ar-COOH Saponification->Final Ester hydrolyzes

Leveraging orthogonal reactivity of bromo and ester groups in a multi-step synthesis.

Conclusion

The bromo and ester functional groups are foundational pillars of modern chemical modification. The bromo group provides an exceptionally reliable and versatile platform for constructing complex carbon skeletons through powerful cross-coupling reactions, while also offering unique opportunities to modulate biological interactions through halogen bonding. The ester group serves a dual role: as a stable yet reactive intermediate and, critically, as a reversible mask for polar groups, enabling the development of orally bioavailable prodrugs and sophisticated protecting group strategies.

For the drug development professional, mastering the strategic application of these two functional groups is not optional—it is essential. Understanding their orthogonal reactivity unlocks elegant and efficient synthetic pathways, while appreciating their influence on physicochemical properties allows for the rational design of molecules with improved pharmacokinetic and pharmacodynamic profiles. The principles and protocols outlined in this guide provide a framework for leveraging these indispensable tools to accelerate the discovery and development of next-generation therapeutics.

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A Technical Guide to the Stability and Storage of Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-bromo-3-methylfuran-2-carboxylate (CAS No. 2528-01-0) is a substituted furan derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. The furan scaffold is a common motif in numerous natural products and pharmacologically active compounds.[1] The stability and purity of such reagents are paramount, as degradation can lead to inconsistent experimental outcomes, reduced yields, and the introduction of unknown impurities in synthetic pathways. This guide provides an in-depth analysis of the potential stability liabilities of this compound and outlines field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Profile and Inherent Stability Factors

Understanding the molecule's structure is fundamental to predicting its stability. The key functional groups—the furan ring, the methyl ester, and the bromo substituent—each contribute to its overall chemical reactivity and potential degradation pathways.

PropertyValueSource
CAS Number 2528-01-0[2][3]
Molecular Formula C₇H₇BrO₃[2][4]
Molecular Weight 219.03 g/mol [2][3]
Appearance White to slightly yellow crystalline powder (Typical)[5]
Purity ≥95% (Typical)[2][3]

The furan ring is an electron-rich aromatic system, making it susceptible to oxidation and electrophilic attack.[6] The bromine atom at the 5-position withdraws electron density, which can influence the ring's reactivity. Furthermore, the methyl ester group introduces a potential site for hydrolysis under either acidic or basic conditions.

Postulated Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can postulate the most probable degradation pathways based on the known chemistry of substituted furans and esters.[4][7][8] These pathways represent the primary risks to the compound's integrity during storage and handling.

Key Susceptibilities:
  • Oxidative Degradation: The furan ring is prone to oxidation, especially when exposed to atmospheric oxygen, heat, or light.[7][9] This can lead to ring-opening, forming highly reactive dialdehydes or other complex products, thereby compromising sample purity.[8]

  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, converting the compound into its corresponding carboxylic acid (5-bromo-3-methylfuran-2-carboxylic acid) and methanol. This process is significantly accelerated by the presence of moisture, acids, or bases.

  • Photodegradation: Halogenated aromatic compounds can be light-sensitive. Exposure to UV or even ambient light over prolonged periods may induce dehalogenation or trigger radical-mediated polymerization reactions. Storing the material in the dark is a critical preventative measure.[5][10]

G cluster_0 Degradation Pathways parent This compound hydrolysis Hydrolysis (Moisture, Acid/Base) parent->hydrolysis + H₂O oxidation Oxidation (Air, Light, Heat) parent->oxidation + O₂ photolysis Photodegradation (UV/Light) parent->photolysis + hν product_acid 5-bromo-3-methylfuran- 2-carboxylic Acid + Methanol hydrolysis->product_acid product_oxidized Ring-Opened Products (e.g., dicarbonyls) oxidation->product_oxidized product_dehalo Debrominated Species & Polymeric Impurities photolysis->product_dehalo G cluster_conditions Stress Conditions (24h) start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic 0.1 M HCl @ 60°C start->acid base Basic 0.1 M NaOH @ RT start->base oxidative Oxidative 3% H₂O₂ @ RT start->oxidative thermal Thermal Solid @ 80°C start->thermal photo Photolytic Solution under UV light start->photo analyze Analyze All Samples by HPLC-UV/MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze compare Compare Results to T₀ Control Identify Degradants analyze->compare

Sources

Methyl 5-bromo-3-methylfuran-2-carboxylate: A Comprehensive Health and Safety Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-bromo-3-methylfuran-2-carboxylate is a substituted furan derivative that holds potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecules. As with any novel chemical entity, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of researchers and maintaining a safe laboratory environment. This guide provides a comprehensive overview of the known and inferred health and safety data for this compound (CAS No. 2528-01-0). Due to the limited availability of direct toxicological data for this specific compound, this document synthesizes information from structurally related compounds, including substituted furans and brominated organic compounds, to provide a robust, albeit precautionary, safety framework.

Hazard Identification and Classification

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.
CarcinogenicityCategory 2Suspected of causing cancer.[1][2]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3Harmful to aquatic life with long-lasting effects.

Disclaimer: This classification is inferred based on the toxicological profiles of similar compounds and should be treated as provisional. All handling and experimental procedures should reflect this heightened level of caution.

Principal Hazards

The primary hazards associated with this compound are anticipated to be:

  • Irritation: Direct contact with the skin and eyes is likely to cause significant irritation.[1] Furan and its derivatives are known to be irritants.

  • Respiratory Effects: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[1]

  • Toxicity of the Furan Moiety: Furan itself is a toxic compound that can cause central nervous system depression and is metabolized in the liver to a toxic intermediate.[1] It is also classified as a possible human carcinogen.[1][3]

  • Hazards of Brominated Organic Compounds: Organobromine compounds can exhibit a range of toxic effects, including hepatotoxicity, and may be persistent in the environment.[4][5]

Toxicological Profile (Inferred)

A comprehensive toxicological assessment of this compound has not been published. The following data is extrapolated from studies on furan and related brominated compounds.

Toxicological EndpointInferred EffectSupporting Evidence from Related Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Furan is harmful if swallowed or inhaled.[6] Brominated compounds can be absorbed through the skin.[7]
Skin Corrosion/Irritation Expected to be a skin irritant.Furan can cause skin irritation.[1]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.Furan is an eye irritant.[1]
Respiratory or Skin Sensitization Data not available.No specific data on sensitization for closely related compounds was found.
Germ Cell Mutagenicity Suspected of causing genetic defects.Furan is suspected of causing genetic defects.[6]
Carcinogenicity Suspected human carcinogen.Furan is classified as a possible human carcinogen.[2][3]
Reproductive Toxicity Data not available.No specific data on reproductive toxicity for closely related compounds was found.
STOT-Single Exposure May cause respiratory irritation and central nervous system depression.Inhalation of furan may cause respiratory irritation and CNS effects.[1]
STOT-Repeated Exposure May cause damage to the liver and kidneys through prolonged or repeated exposure.Chronic exposure to furan may have effects on the liver and kidneys.[8]
Aspiration Hazard Data not available.Not anticipated to be a primary hazard based on its likely physical state (solid or high-boiling liquid).

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[10] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]

The following diagram illustrates the standard workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Respirator Don3 3. Goggles/Face Shield Don4 4. Gloves WashHands1 Wash Hands Don4->WashHands1 Enter Work Area Doff1 1. Gloves (Outer Pair if Double-Gloved) Doff2 2. Lab Coat Doff3 3. Goggles/Face Shield Doff4 4. Respirator (Outside Contaminated Area) WashHands2 Wash Hands Doff4->WashHands2 Exit Contaminated Area Start Enter Lab Start->Don1 Prepare for Work End Exit Lab WashHands1->Doff1 Work Complete WashHands2->End

Caption: PPE Donning and Doffing Workflow.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11] It should be protected from light. Given that furan itself can form explosive peroxides, it is prudent to date the container upon receipt and opening and to consider periodic testing for peroxides if stored for extended periods.

Fire and Explosion Hazard Data

The flammability of this compound has not been determined. However, furan is a highly flammable liquid.[3]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[11]

  • Special Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

In the event of a spill, the following protocol should be initiated immediately.

Spill_Response A 1. Evacuate Immediate Area & Alert Personnel B 2. Don Appropriate PPE A->B C 3. Contain the Spill with Inert Absorbent Material (e.g., vermiculite, sand) B->C D 4. Collect Absorbed Material into a Sealed Container for Hazardous Waste Disposal C->D E 5. Decontaminate the Spill Area D->E F 6. Dispose of Contaminated Materials as Hazardous Waste E->F G 7. Ventilate the Area E->G

Caption: Emergency Spill Response Protocol.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a chemical compound with a largely uncharacterized health and safety profile. However, by examining its constituent parts—the furan ring and the bromine substituent—a precautionary approach to its handling is warranted. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the potential risks of irritation, toxicity, and carcinogenicity. As new data becomes available, this guide should be updated to reflect the most current understanding of the hazards associated with this compound.

References

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Methodological & Application

Protocol for the Suzuki-Miyaura Coupling of Methyl 5-bromo-3-methylfuran-2-carboxylate: A Guide to Synthesizing Arylated Furan Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component in drug design.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures under relatively mild conditions.[5][6][7] This guide provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 5-bromo-3-methylfuran-2-carboxylate, a key building block for creating diverse 5-aryl-3-methylfuran-2-carboxylates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel chemical entities.

Scientific Foundation: Mechanism and Rationale

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a single bond between the carbon atoms of an organohalide and an organoboron compound.[5][8] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][8] Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction.

The cycle consists of three fundamental steps:[5][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the reaction. The reactivity order for halides is generally I > Br > Cl.

  • Transmetalation: The organic moiety from the organoboron species (e.g., an aryl group from an arylboronic acid) is transferred to the palladium(II) complex. This step is critically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which enhances the transfer of the organic group to the palladium center.[5][10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][9]

Diagram of the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr R¹-Pd(II)L₂(Br) (Furan-Pd Complex) Pd0->ArPdBr OxAdd Oxidative Addition ArPdAr R¹-Pd(II)L₂(R²) (Di-organic Complex) ArPdBr->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) ArPdAr->Product Substrate R¹-Br (Furan Bromide) Substrate->ArPdBr sub_label Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->ArPdAr bor_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection: The Rationale Behind the Choices

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of each component. For coupling with this compound, special consideration must be given to the potential for hydrolysis of the ester group.

  • Palladium Precatalyst: While many forms of palladium can be used, Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) are common. They are reduced in situ to the active Pd(0) species. Alternatively, a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.

  • Ligand: The ligand stabilizes the palladium catalyst, preventing its precipitation as inactive palladium black, and modulates its reactivity.[8] For heteroaryl halides, bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), often provide superior results by promoting the oxidative addition and reductive elimination steps.[12][13][14]

  • Base: The base is crucial for activating the boronic acid.[10] However, strong bases like NaOH or KOH can saponify the methyl ester on our substrate. Therefore, milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are strongly recommended.[12] Potassium fluoride (KF) is also an excellent choice for reactions involving base-sensitive functional groups.[10]

  • Boronic Acid/Ester: A wide range of aryl- and heteroarylboronic acids can be used. Boronic esters, such as pinacol esters, are also excellent coupling partners and are often more stable and easier to handle than their corresponding acids.[8]

  • Solvent: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., Toluene, Dioxane, THF) dissolves the organic reagents, while water dissolves the inorganic base. Thoroughly degassing the solvent is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like the homocoupling of boronic acids.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize conditions for their specific substrates.

Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents can be hazardous.

Materials and Reagents
ReagentRoleM.W. ( g/mol )Moles (mmol)EquivalentsAmount (mg/g)
This compoundElectrophile235.041.01.0235 mg
Arylboronic AcidNucleophile-1.21.2Varies
Palladium(II) Acetate (Pd(OAc)₂)Precatalyst224.500.020.024.5 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand410.510.040.0416.4 mg
Potassium Carbonate (K₂CO₃)Base138.212.02.0276 mg
TolueneSolvent---8 mL
Water (deionized)Solvent---2 mL
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (235 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh out Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to remove oxygen.

  • Solvent Addition: Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL) to the flask. The mixture should be stirred.

  • Degassing: To ensure all dissolved oxygen is removed, bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-3-methylfuran-2-carboxylate product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Oven-Dried Flask (Furan, Boronic Acid, Base) B 2. Add Catalyst & Ligand A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvents (Toluene/Water) C->D E 5. Heat Reaction Mixture (80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench F->G H 8. Liquid-Liquid Extraction (EtOAc/Water) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst or ligand (degraded).2. Insufficient degassing (oxygen present).3. Base is not strong enough or insoluble.1. Use fresh, high-purity catalyst and ligand.2. Ensure the reaction setup is leak-proof and degas thoroughly.3. Screen other bases (e.g., K₃PO₄, Cs₂CO₃). Consider a different solvent system to improve solubility.
Protodeborylation 1. The boronic acid is unstable under the reaction conditions.2. Reaction temperature is too high or time is too long.1. Use the corresponding boronic ester (e.g., pinacol ester).2. Lower the reaction temperature. Use a more active catalyst system to shorten reaction time.
Homocoupling of Boronic Acid 1. Oxygen is present in the reaction mixture.2. Using a Pd(II) precatalyst that is not efficiently reduced.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for sensitive reactions).2. Consider using a Pd(0) source like Pd(PPh₃)₄ directly.
Ester Hydrolysis (Saponification) 1. The base is too strong (e.g., NaOH, KOH).2. Reaction temperature is too high.1. Switch to a milder base like K₂CO₃ or powdered KF.[10]2. Reduce the reaction temperature and monitor carefully.
Formation of Palladium Black 1. Ligand has dissociated from the palladium center.2. Ligand has been oxidized.1. Increase the ligand-to-palladium ratio slightly.2. Ensure a strictly inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for modern synthetic chemistry. The protocol outlined provides a robust starting point for the successful coupling of this compound with a variety of arylboronic acids. By understanding the underlying mechanism and the critical role of each component, researchers can effectively troubleshoot and adapt this methodology to synthesize a wide array of novel furan-containing molecules for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Biomedicines, 11(9), 2539. Retrieved from [Link]

  • Matos, M. J., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(4), 1192–1201. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Baxendale, I. R., et al. (2010). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 12(7), 1540–1543. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit. (n.d.). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2023). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry, 37(1), e6923. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2581. Retrieved from [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6514. Retrieved from [Link]

  • Zhang, X., et al. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 13(12), 1509. Retrieved from [Link]

  • ChemOrgChem. (2023, September 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. [Video]. YouTube. Retrieved from [Link]

  • Chen, Y., et al. (2015). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 13(9), 2635–2639. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... Retrieved from [Link]

  • Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research, 7(1), 7541-7553. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Journal of Medicinal Chemistry, 58(23), 9323–9336. Retrieved from [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Application Note: Heck Reaction Protocols for Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation is widely utilized in the pharmaceutical and materials science industries for its reliability and tolerance of a broad range of functional groups.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Heck reaction to Methyl 5-bromo-3-methylfuran-2-carboxylate , a functionalized heterocyclic building block.

The furan core, substituted with both electron-withdrawing (ester) and electron-donating (methyl) groups, presents a unique substrate for this cross-coupling reaction. This guide will explain the causality behind experimental choices, provide detailed protocols for reaction screening and optimization, and offer insights into achieving high yields and selectivity.

The Heck Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Heck reaction is critical for rational optimization and troubleshooting. The widely accepted catalytic cycle proceeds via a Pd(0)/Pd(II) pathway.[4][5] The cycle can be broken down into four key steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the furan substrate. This is often the rate-determining step for aryl bromides.[2][4]

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the resulting Pd(II) complex. This is followed by a syn-carbopalladation, where the aryl group migrates to one of the olefinic carbons, forming a new C-C bond.[4]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a hydrido-palladium(II) complex and releasing the substituted alkene product. This step typically favors the formation of the more thermodynamically stable trans (E)-isomer.[4]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated HBr, facilitating the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.

Critical Parameters for Reaction Success

The outcome of the Heck reaction on this compound is highly dependent on the careful selection of several key components.

Palladium Precatalyst

The choice of palladium source is foundational. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are often more practical due to their higher stability to air and moisture.[1][5] These Pd(II) sources are reduced in situ to the active Pd(0) species. For challenging couplings, catalysts like Pd₂(dba)₃ may also be effective.[4] A typical catalyst loading ranges from 0.5 to 5 mol%.[7][8]

Ligand Selection

Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.[4]

  • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[5] More electron-rich and bulky phosphines, such as Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri-tert-butylphosphine (P(t-Bu)₃), can accelerate the oxidative addition step, which is often beneficial for aryl bromides.[9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming highly stable and active palladium complexes, making them particularly suitable for reactions requiring high temperatures.[10][11]

  • Buchwald Ligands: Specialized biarylphosphine ligands can offer superior performance for difficult substrates.[4]

Base

The base plays the critical role of neutralizing the hydrohalic acid (HBr) generated during the catalytic cycle.[2]

  • Organic Bases: Triethylamine (Et₃N) is a common choice, acting as both a base and sometimes a solvent.[5]

  • Inorganic Bases: Weaker inorganic bases like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) are frequently used and can be advantageous in preventing side reactions.[5][12] For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) may be required.[8]

Solvent

The solvent must solubilize the reactants and be stable at the required reaction temperature.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices due to their high boiling points and ability to dissolve a wide range of reactants and catalysts.[4][12]

  • Non-polar Solvents: Toluene or dioxane can also be used, particularly when aqueous workup is a concern.

Alkene Partner

The reactivity of the alkene is a key factor. Electron-deficient alkenes, such as acrylates (e.g., methyl acrylate, butyl acrylate) and styrenes, are ideal substrates for the Heck reaction as they undergo migratory insertion more readily.[2][5]

Experimental Protocols

General Screening of Reaction Conditions

For a new substrate like this compound, it is prudent to screen several conditions to identify an optimal system. The following table outlines a suggested matrix for initial screening experiments.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF100Classic conditions
2Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMF100Bulky ligand, inorganic base
3PdCl₂(PPh₃)₂ (2)NoneNaOAc (2.0)NMP120Pre-formed complex
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.0)Dioxane110Buchwald system for challenging substrates
5Pd(OAc)₂ (2)NoneEt₃N (2.0)MeCN80Ligand-free conditions (Jeffery conditions)

Reaction monitoring by TLC or GC-MS is recommended to assess conversion.

Detailed Protocol for a Recommended Starting Point

This protocol provides a robust starting point for the Heck coupling of this compound with an acrylate, based on common and effective conditions for heteroaryl bromides.[10][12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF), 5 mL

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuation and Backfilling: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.5 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.

Experimental_Workflow start 1. Reagent Preparation setup 2. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) start->setup addition 3. Solvent & Alkene Addition setup->addition reaction 4. Heating & Stirring (100 °C, 4-24h) addition->reaction monitoring 5. Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup 6. Quench & Aqueous Workup monitoring->workup purification 7. Column Chromatography workup->purification analysis 8. Product Characterization (NMR, MS) purification->analysis

Caption: Step-by-step experimental workflow for the Heck reaction.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure inert atmosphere; use fresh Pd source and anhydrous solvent.
Low reaction temperatureIncrease temperature in 10-20 °C increments.[13]
Inappropriate ligand/baseScreen alternative ligands (e.g., bulky phosphines) or a stronger base (e.g., Cs₂CO₃).
Formation of Byproducts Catalyst decompositionIncrease ligand-to-palladium ratio (e.g., 4:1 instead of 2:1).
(e.g., homocoupling)
Double bond isomerizationAddition of certain salts (e.g., silver salts) can sometimes suppress this side reaction.[6]
Inconsistent Results Oxygen or moisture contaminationUse rigorous Schlenk techniques; ensure all reagents and solvents are dry.

Conclusion

The Heck reaction is a highly effective method for the C-C bond formation of this compound. Success hinges on the systematic optimization of key parameters, including the palladium source, ligand, base, and solvent. The provided protocols offer a robust starting point for achieving high yields of the desired vinylated furan product. By understanding the underlying mechanism and critical experimental variables, researchers can effectively troubleshoot and adapt these conditions for their specific synthetic targets.

References

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • BYJU'S. Heck Reaction Mechanism. Retrieved from [Link]

  • Barros, A. I. R. N. A., et al. (2015). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. SynOpen. Retrieved from [Link]

  • MDPI. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Colacino, E., et al. (2012). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics. Retrieved from [Link]

  • Wikipedia. Heck reaction. Retrieved from [Link]

  • ResearchGate. (2016). Optimization of conditions for the Heck reaction. Retrieved from [Link]

  • Gora, R., et al. (2011). Heck Reaction—State of the Art. Molecules. Retrieved from [Link]

  • Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development. Retrieved from [Link]

  • Tay, D. W., et al. (2015). Palladium-meta-terarylphosphine catalyst for the Mizoroki-Heck reaction of (hetero)aryl bromides and functional olefins. Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • Tay, D. W., et al. (2015). Palladium-meta-Terarylphosphine Catalyst for the Mizoroki–Heck Reaction of (Hetero)Aryl Bromides and Functional Olefins. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • ResearchGate. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

  • Lin, Y., et al. (2003). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Retrieved from [Link]

  • ResearchGate. (2012). General Heck cross-coupling reaction between an aryl bromide and an olefin. Retrieved from [Link]

  • Yang, C., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Morel, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 5-bromo-3-methylfuran-2-carboxylate is a versatile and highly valuable starting material in medicinal chemistry and materials science. Its furan core, substituted with a bromine atom at the 5-position and a methyl group at the 3-position, offers multiple reaction sites for diversification. The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the ester group can be modified through various transformations. This guide provides detailed protocols and mechanistic insights for leveraging this key intermediate in the synthesis of complex heterocyclic systems.

Part 1: Strategic Approaches to Diversification

The strategic diversification of this compound hinges on the chemoselective functionalization of the C5-Br bond. The electron-rich nature of the furan ring, coupled with the established reactivity of aryl bromides, allows for a predictable and controllable introduction of new carbon-carbon and carbon-heteroatom bonds. The primary synthetic routes explored in this guide are:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent and powerful method for modifying the furan core. We will detail protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

  • Nucleophilic Aromatic Substitution (SNAAr): Under specific conditions, the bromine can be displaced by nucleophiles, offering an alternative to metal-catalyzed methods.

  • Modification of the Ester Group: Post-coupling, the methyl ester provides a handle for further derivatization, such as amidation or reduction, to build more complex structures.

Below is a workflow diagram illustrating the key synthetic pathways from the starting material.

G cluster_0 Starting Material cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Further Derivatization SM This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) SM->Suzuki Pd(PPh3)4, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) SM->Sonogashira Pd(PPh3)4, CuI, Base Buchwald Buchwald-Hartwig Amination (Amines) SM->Buchwald Pd Catalyst, Ligand, Base Amidation Amide Formation Suzuki->Amidation Reduction Ester Reduction Suzuki->Reduction Sonogashira->Amidation Sonogashira->Reduction Buchwald->Amidation Buchwald->Reduction caption Figure 1. Key synthetic pathways from the starting material.

Figure 1. Key synthetic pathways from the starting material.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-3-methylfuran-2-carboxylates

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the furan core and various aryl or heteroaryl moieties. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions.

Rationale: This protocol utilizes tetrakis(triphenylphosphine)palladium(0) as a reliable and commercially available catalyst. A weak aqueous base like sodium carbonate is sufficient to facilitate the transmetalation step without promoting hydrolysis of the ester. The dioxane/water solvent system ensures the solubility of both the organic and inorganic reagents.

Step-by-Step Protocol:

  • Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 235 mg), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol, 265 mg).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and water (2.5 mL) to the flask.

  • Inerting the Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-aryl-3-methylfuran-2-carboxylate.

Data Summary Table:

Arylboronic AcidReaction Time (h)Yield (%)
Phenylboronic acid692
4-Methoxyphenylboronic acid595
3-Pyridinylboronic acid885
4-Fluorophenylboronic acid689
Protocol 2.2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-3-methylfuran-2-carboxylates

The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations such as click chemistry or the synthesis of polycyclic aromatic systems.

Rationale: This protocol employs a classic palladium-copper co-catalytic system. Copper(I) iodide is essential for the activation of the alkyne. A strong amine base, such as triethylamine, serves both as the base and as a solvent, facilitating the deprotonation of the terminal alkyne.

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 235 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), and copper(I) iodide (0.06 mmol, 11 mg).

  • Inerting the Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (10 mL) and the terminal alkyne (1.5 mmol) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and amine salts. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.

Data Summary Table:

Terminal AlkyneReaction Time (h)Yield (%)
Phenylacetylene394
Trimethylsilylacetylene298
1-Hexyne488
Protocol 2.3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-3-methylfuran-2-carboxylates

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to anilines and other amino-substituted heterocycles, which are privileged structures in drug discovery.

Rationale: This reaction requires a more sophisticated catalytic system, often involving a bulky phosphine ligand to facilitate the reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. Anhydrous toluene is used as the solvent to prevent catalyst deactivation.

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol, 18 mg) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg).

  • Reactant Addition: Add this compound (1.0 mmol, 235 mg).

  • Solvent and Amine Addition: Add anhydrous toluene (8 mL) and the desired amine (1.2 mmol).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Part 3: Mechanistic Considerations

A general understanding of the catalytic cycles is essential for troubleshooting and optimizing these reactions. The diagram below illustrates the consensus catalytic cycle for the Suzuki-Miyaura coupling.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Complex R-Pd(II)L2-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal R'-B(OR)2 Base PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' caption Figure 2. Catalytic cycle for Suzuki-Miyaura coupling.

Figure 2. Catalytic cycle for Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the furan, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amine, Amide, and Carboxylate C–N Cross-Coupling. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

Application Notes & Protocols: Methyl 5-bromo-3-methylfuran-2-carboxylate as a Core Building Block for Oncology Drug Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active molecules with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] This document provides a detailed guide on the application of Methyl 5-bromo-3-methylfuran-2-carboxylate , a versatile and reactive building block, in the synthesis of key intermediates for oncology drug discovery. We will explore its strategic utility in constructing complex molecular architectures, with a focus on its application in palladium-catalyzed cross-coupling reactions to generate scaffolds for targeted therapies such as kinase inhibitors. This guide offers field-proven, step-by-step protocols for Suzuki-Miyaura and Stille cross-coupling reactions, explains the rationale behind experimental choices, and presents a framework for the downstream functionalization of its derivatives.

Introduction: The Strategic Value of the Furan Ring in Oncology

Furan-containing compounds are significant structural motifs in a multitude of natural products and synthetic pharmaceuticals.[4] In oncology, the furan ring often serves as a bioisosteric replacement for phenyl rings, a strategy employed to enhance metabolic stability, modulate solubility, and improve pharmacokinetic profiles.[5] The inherent reactivity and specific geometry of the furan nucleus allow it to engage in critical binding interactions with therapeutic targets.

This compound emerges as a particularly valuable intermediate for several key reasons:

  • Defined Reactivity: The bromine atom at the C5 position provides a reactive handle for selective C-C and C-N bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

  • Structural Pre-organization: The methyl and carboxylate groups at the C3 and C2 positions, respectively, offer steric and electronic handles to direct further synthetic transformations and influence the final conformation of the molecule.

  • Scaffold Versatility: It serves as a foundational fragment for building larger, more complex heterocyclic systems, including derivatives that have shown promise as inhibitors of key oncogenic signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

This application note will detail the practical methodologies for leveraging this building block in the synthesis of novel compounds for cancer research.

Physicochemical Properties of the Core Intermediate
PropertyValueReference
IUPAC Name This compound[6]
CAS Number 2528-01-0[7]
Molecular Formula C₇H₇BrO₃[6][7]
Molecular Weight 219.034 g/mol [7]
Monoisotopic Mass 217.95786 Da[6]
Appearance Solid-

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in constructing oncology intermediates lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the modular and efficient assembly of complex biaryl and heteroaryl structures that are prevalent in kinase inhibitors.[5][8]

The C-Br bond on the electron-rich furan ring is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. By selecting an appropriate organometallic coupling partner (e.g., a boronic acid or an organostannane), researchers can introduce a wide array of aryl, heteroaryl, or alkyl groups at the C5 position.

G cluster_0 Synthetic Utility A This compound B Palladium-Catalyzed Cross-Coupling A->B C Suzuki Coupling (with R-B(OH)₂) B->C D Stille Coupling (with R-SnBu₃) B->D E Diversified Furan Scaffolds C->E D->E F Oncology Drug Intermediates E->F

Caption: Synthetic pathways using the title compound.

This modularity is critical in drug discovery, allowing for the rapid synthesis of a library of analogues for Structure-Activity Relationship (SAR) studies. For instance, coupling with various substituted phenylboronic acids can probe the binding pocket of a target kinase for optimal interactions.

Experimental Protocols

The following protocols are provided as robust starting points for researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are critical for success, as palladium catalysts can be sensitive to air and moisture.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely used method for C-C bond formation due to the stability and low toxicity of the boronic acid reagents.[9][10]

Principle: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][11]

Suzuki_Cycle cluster_product Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR')₂) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water

  • Round-bottom flask or microwave vial, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)

Detailed Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[12]

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.[12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Stille Cross-Coupling

The Stille reaction is a powerful alternative, particularly useful when the corresponding boronic acids are unstable or difficult to access.[13] A key consideration is the toxicity of organostannane reagents and byproducts, which requires careful handling and purification.[10]

Principle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[10] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center. Unlike the Suzuki reaction, a base is not typically required, although additives like CsF or LiCl can accelerate the reaction.[13][14]

Materials & Reagents:

  • This compound (1.0 eq.)

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1-1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, AsPh₃)

  • Anhydrous solvent (e.g., toluene, DMF, THF)

  • Reaction vessel, magnetic stirrer, condenser, inert gas supply

Detailed Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous toluene.

  • Reagent Addition: Add the organostannane reagent (1.1 eq.) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up: After cooling, the reaction mixture can be quenched by adding an aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tin fluoride salts.

  • Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product via flash column chromatography. It is crucial to ensure complete removal of tin residues, which can sometimes be challenging.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Comparison of Coupling Conditions
ParameterSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent R-B(OH)₂ or R-B(OR)₂R-Sn(Alkyl)₃
Toxicity Generally lowHigh (reagents and byproducts)
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, etc.Pd(PPh₃)₄, Pd₂(dba)₃/Ligand
Base/Additive Base is required (e.g., K₂CO₃, Cs₂CO₃)Often not required, but additives (LiCl, CsF) can help
Solvent Dioxane/H₂O, Toluene, DMFToluene, THF, DMF
Work-up Standard extractionRequires specific methods to remove tin salts (e.g., KF wash)

Downstream Functionalization and Application in Oncology

The coupled products obtained from these protocols are versatile intermediates. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common functional group in many kinase inhibitors.[15]

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Reagents, Solvent) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Catalyst B->C D 4. Heat & Stir (Monitor by TLC/LCMS) C->D E 5. Aqueous Work-up (Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for cross-coupling.

This synthetic strategy allows for the construction of molecules targeting a range of oncogenic kinases. For example, by coupling the furan core to a substituted aniline or a nitrogen-containing heterocycle, one can generate scaffolds similar to those found in inhibitors of spleen tyrosine kinase (Syk), epidermal growth factor receptor (EGFR), or VEGFR.[3][8][15][16] The 3-methyl group on the furan ring can provide a crucial steric interaction within a kinase's ATP-binding pocket, potentially enhancing potency and selectivity. The ability to rapidly diversify the 'R' group via cross-coupling makes this an efficient strategy for optimizing lead compounds in a drug discovery program.

Conclusion

This compound is a high-value, strategic building block for the synthesis of oncology drug intermediates. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and modular route to diverse furan-based scaffolds. The protocols detailed herein offer robust and reproducible methods for researchers to employ this intermediate in the creation of novel small molecules for targeting cancer-relevant pathways. The inherent versatility of this approach underscores its potential to accelerate the discovery and development of next-generation cancer therapeutics.

References

  • PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H7BrO3). Retrieved from [Link]

  • Vance, J. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021163344A1 - Novel prmt5 inhibitors.
  • Google Patents. (n.d.). WO2020033288A1 - Prmt5 inhibitors.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-bromo-2-formylfuran-3-carboxylate (C7H5BrO4). Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-3-methylfuran-2-carboxylic acid (C6H5BrO3). Retrieved from [Link]

  • PubMed. (n.d.). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • European Patent Office. (2021, September 2). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF - EP 4212522 A1. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • SciSpace. (n.d.). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Retrieved from [Link]

  • PMC - NIH. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]

  • PubMed Central. (2024, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: Methyl 5-bromo-3-methylfuran-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Highly Functionalized Furan Scaffold

Methyl 5-bromo-3-methylfuran-2-carboxylate is a richly functionalized heterocyclic compound poised for significant applications in modern organic synthesis. Its unique arrangement of reactive sites—a nucleophilic furan ring, an electrophilic ester, a strategically positioned methyl group, and a versatile bromine atom—renders it a powerful building block for the construction of complex molecular architectures. The bromine atom at the 5-position is particularly amenable to a wide array of cross-coupling reactions, providing a reliable handle for the introduction of diverse substituents. The ester and methyl groups offer further opportunities for synthetic elaboration, making this molecule a valuable precursor for the synthesis of novel pharmaceutical intermediates, agrochemicals, and functional materials.

This guide provides an in-depth exploration of the synthetic utility of this compound, offering both the theoretical underpinnings of its reactivity and practical, field-tested protocols for its application.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties for this compound.

PropertyValueSource
Molecular Formula C₇H₇BrO₃[1]
Molecular Weight 219.03 g/mol [2]
IUPAC Name This compound[1]
CAS Number 2528-01-0[2]
Appearance Off-white to yellow solidSupplier Data
Purity ≥95%[2]

Note: Spectroscopic data for this specific compound is not widely available in the literature. However, based on its structure, one can predict characteristic signals in its ¹H NMR, ¹³C NMR, and IR spectra.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the C-Br bond. This section will delve into the most prominent applications, with a focus on palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[3] In the context of our building block, this reaction allows for the arylation or vinylation at the 5-position of the furan ring.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Source: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ are commonly used.

  • Ligand: Phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can influence reaction rate and scope.

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is typical, facilitating the interaction of both organic and inorganic reaction components.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound G Combine Reagents under Inert Atmosphere A->G B Arylboronic Acid B->G C Palladium Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Heat Reaction Mixture (e.g., 80-100 °C) G->H I Monitor Reaction (TLC, GC-MS) H->I J Cool to Room Temperature I->J K Aqueous Workup (Extraction) J->K L Dry Organic Layer K->L M Solvent Evaporation L->M N Purification (Column Chromatography) M->N O Characterization N->O

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of Methyl 5-aryl-3-methylfuran-2-carboxylate via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromofuran derivatives.[4]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene (5 mL per mmol of bromide)

  • Water (2 mL per mmol of bromide)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene, followed by an aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-3-methylfuran-2-carboxylate.

Other Cross-Coupling Reactions

The versatility of the C-Br bond extends to other important cross-coupling reactions, further expanding the synthetic utility of this building block.

  • Heck Reaction: For the synthesis of 5-alkenyl-3-methylfuran derivatives.

  • Sonogashira Coupling: To introduce terminal alkynes at the 5-position.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to 5-amino-3-methylfuran derivatives.

  • Stille Coupling: Utilizing organotin reagents to form C-C bonds.

The choice of reaction will depend on the desired final product. Each of these named reactions has a well-established catalytic cycle and requires specific conditions for optimal performance.

Logical Relationship of Cross-Coupling Reactions:

Cross_Coupling_Options cluster_reactions Cross-Coupling Partners cluster_products Product Scaffolds Start This compound A Arylboronic Acid (Suzuki) Start->A Pd Catalyst, Base B Alkene (Heck) Start->B Pd Catalyst, Base C Terminal Alkyne (Sonogashira) Start->C Pd/Cu Catalysts, Base D Amine (Buchwald-Hartwig) Start->D Pd Catalyst, Base E Organotin Reagent (Stille) Start->E Pd Catalyst P1 5-Aryl-3-methylfuran A->P1 P2 5-Alkenyl-3-methylfuran B->P2 P3 5-Alkynyl-3-methylfuran C->P3 P4 5-Amino-3-methylfuran D->P4 P5 5-Alkyl/Aryl-3-methylfuran E->P5

Caption: Synthetic pathways from the core building block.

Further Synthetic Transformations

Beyond cross-coupling, the ester and methyl groups of the furan ring offer additional handles for chemical modification.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be converted to amides, acid chlorides, or other derivatives.

  • Reduction of the Ester: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reactions of the Methyl Group: While less reactive, the methyl group could potentially undergo radical halogenation or oxidation under specific conditions, although this would likely require more forcing conditions and may compete with reactions on the furan ring.

Applications in Drug Discovery and Materials Science

The furan nucleus is a common motif in many biologically active natural products and synthetic pharmaceuticals.[5][6] The ability to readily diversify the furan scaffold using this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. For instance, substituted furans have shown promise as antibacterial and anticancer agents.[5][6]

In materials science, highly conjugated organic molecules based on furan building blocks are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthetic accessibility of a range of substituted furans from this building block could facilitate the development of new functional materials with tailored electronic properties.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its key strength lies in the strategic placement of a bromine atom, which serves as a linchpin for a multitude of cross-coupling reactions. This, combined with the potential for further modification of the ester and methyl groups, opens up a vast chemical space for exploration. The protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this powerful heterocyclic scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 599633, Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Masoudi, N. A. (2012). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Retrieved from [Link]

  • PubChemLite (n.d.). This compound (C7H7BrO3). Retrieved from [Link]

  • PubChemLite (n.d.). 5-bromo-3-methylfuran-2-carboxylic acid (C6H5BrO3). Retrieved from [Link]

  • Hazari, N. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 38(1), 3-35. Retrieved from [Link]

  • Jana, S., & Tunge, J. A. (2009). Cross-Coupling Methods for Methylation. ResearchGate. Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification of Methyl 5-bromo-3-methylfuran-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying Methyl 5-bromo-3-methylfuran-2-carboxylate

Welcome to the technical support guide for the . This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, experience-based guidance to help you navigate the common challenges associated with this specific separation, ensuring you achieve high purity and yield.

Understanding the Molecule: Key to a Successful Purification

This compound is a moderately polar compound. Its key structural features, which dictate its chromatographic behavior, are:

  • Furan Ring: A heterocyclic aromatic ring that can interact with the silica gel stationary phase.

  • Ester Group (-COOCH₃): A polar functional group that will have a significant interaction with the silica gel.

  • Bromo Group (-Br): An electron-withdrawing group that influences the overall polarity.

  • Methyl Group (-CH₃): A non-polar group.

The interplay of these groups means that while the compound will adhere to silica gel, it can be eluted with a suitable non-polar/polar solvent mixture.

Recommended Standard Protocol

This protocol is a robust starting point for the purification of this compound.

Materials and Reagents
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).

  • Mobile Phase (Eluent): A mixture of Hexanes and Ethyl Acetate.

  • Crude Sample: Your reaction mixture containing this compound.

  • Glassware: Chromatography column, flasks for fraction collection, separatory funnel.

  • Other: Compressed air or nitrogen source, TLC plates, UV lamp.

Step-by-Step Experimental Workflow
  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give your target compound a Retention Factor (Rf) value of approximately 0.25-0.35.[1][2] The Rf value is a ratio of the distance the compound travels to the distance the solvent front travels.[3][4][5]

  • Column Packing:

    • Choose an appropriately sized column.

    • There are three common methods for packing a silica gel column: dry packing, wet (slurry) packing, and dry slurry packing.[6] For flash chromatography, the slurry method is often preferred to avoid air bubbles and ensure a homogenous packing.[7][8]

    • To pack the column, first place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6][7]

    • Prepare a slurry of silica gel in your chosen starting eluent.

    • Pour the slurry into the column and use gentle pressure to pack it evenly.[8]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a non-polar solvent, like dichloromethane or your eluent.

    • Carefully add the sample to the top of the silica bed.[1]

    • Alternatively, for samples not easily soluble in the eluent, you can perform a "dry load" by adsorbing the compound onto a small amount of silica gel.[1]

  • Elution:

    • Begin eluting with your chosen solvent system.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating complex mixtures than an isocratic elution (constant solvent composition).[9][10][11][12] For this compound, you might start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the ethyl acetate concentration.

    • Maintain a steady flow rate. For flash chromatography, a solvent head drop of 5-7 cm per minute is a good target.[7]

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes or flasks.

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor or No Separation Incorrect solvent system.Re-evaluate your solvent system using TLC. Aim for an Rf of 0.25-0.35 for your target compound.
Column was poorly packed (channeling).Ensure the silica gel is packed evenly without cracks or air bubbles. The slurry packing method is generally more reliable.[7][8]
Overloading the column.As a general rule, the amount of crude material should be about 1-10% of the weight of the silica gel.
Product is Tailing (Streaking on TLC) The compound may be slightly acidic or basic, interacting too strongly with the silica.Add a small amount (0.1-1%) of a modifier to your eluent. For potentially acidic compounds, a little acetic acid can help. For basic compounds, triethylamine can be beneficial.[1]
The sample was loaded in too much solvent.Always use the minimum amount of solvent to dissolve your crude sample for loading.[7]
Low or No Yield The compound may have degraded on the silica gel.Furans can be sensitive to acidic conditions.[13] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[14] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[14]
The compound is very polar and stuck on the column.If your compound is not eluting, you can try a "methanol purge" by running 100% methanol through the column to wash off highly polar substances.[15]
Fractions are too dilute to detect the compound.Concentrate a few of the fractions where you expect your product to be and re-run the TLC.[14]
Cracked or Dry Column The solvent level dropped below the top of the silica bed.Never let the column run dry. Always keep the silica gel wetted with the eluent.
Heat generated from the solvent interacting with the silica gel.This can happen with more polar solvents like methanol. Ensure your column is not sealed and can dissipate heat.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for during method development?

A1: For effective separation in flash column chromatography, an Rf value between 0.25 and 0.35 on your TLC plate is generally considered ideal.[1][2] This range typically ensures good separation from impurities without requiring an excessively large volume of solvent.

Q2: Should I use isocratic or gradient elution?

A2: For a crude mixture with components of varying polarities, a gradient elution is usually more efficient.[9][16] It can provide sharper peaks and reduce the overall purification time.[11] If your TLC shows that your desired compound and the impurities are well-separated with a single solvent mixture, an isocratic elution can be simpler.[10]

Q3: My compound is not soluble in the eluent. How should I load it onto the column?

A3: If your sample is not soluble in the chosen eluent, you can use the "dry loading" technique.[1] Dissolve your crude mixture in a solvent in which it is soluble (like dichloromethane or acetone), add a small amount of silica gel, and then carefully evaporate the solvent to dryness. This dry powder containing your adsorbed compound can then be carefully added to the top of your packed column.[1]

Q4: How do I know how much silica gel to use?

A4: The amount of silica gel depends on the difficulty of the separation and the quantity of the crude material. A common guideline is to use a silica gel to crude material weight ratio of 30:1 to 100:1. For easier separations, a lower ratio can be used, while more challenging separations may require a higher ratio.

Q5: The furan ring in my compound is known to be unstable. Are there any special precautions I should take?

A5: Furan rings can be sensitive to acids and may degrade on standard silica gel.[13][15] It is advisable to first test the stability of your compound on a TLC plate.[14] If degradation is observed, you can use silica gel that has been deactivated (e.g., by adding a small percentage of water or triethylamine) or switch to a different stationary phase like neutral alumina.[14]

Visualizing the Process

Experimental Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Solvent Selection) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Solvent Evaporation Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A streamlined workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered PoorSep Poor Separation? Start->PoorSep LowYield Low Yield? Start->LowYield Tailing Tailing/Streaking? Start->Tailing PoorSep->LowYield No Solvent Adjust Solvent System (TLC) PoorSep->Solvent Yes LowYield->Tailing No Stability Check Compound Stability (Consider Alumina) LowYield->Stability Yes Modifier Add Eluent Modifier (e.g., TEA, Acetic Acid) Tailing->Modifier Yes Repack Repack Column Solvent->Repack Load Check Sample Load Repack->Load Polarity Increase Eluent Polarity (Methanol Purge) Stability->Polarity

Sources

Technical Support Center: Purification of Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 5-bromo-3-methylfuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block with high purity. We will move beyond simple protocols to address the underlying chemical principles that cause common impurities and provide robust, field-tested solutions to overcome them.

The synthesis of this compound, typically achieved via electrophilic bromination of its precursor, is a classic transformation. However, the electron-rich nature of the furan ring makes the reaction susceptible to side products that can complicate purification.[1][2] This guide provides a structured troubleshooting framework to diagnose and resolve these issues effectively.

Logical Workflow: From Synthesis to Purified Product

The following diagram illustrates the general synthetic and purification pathway, highlighting the critical stages where impurities are commonly introduced and subsequently removed.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_impurities Potential Impurities SM Starting Material (Methyl 3-methylfuran-2-carboxylate) Reaction Electrophilic Bromination SM->Reaction BR Brominating Agent (e.g., NBS, Br2) BR->Reaction Crude Crude Product Mixture Reaction->Crude Imp1 Unreacted SM Reaction->Imp1 Incomplete Reaction Imp2 Dibrominated Byproduct Reaction->Imp2 Over-bromination Imp4 Polymeric Species Reaction->Imp4 Degradation Workup Aqueous Workup Crude->Workup Quenching & Extraction Column Flash Column Chromatography Workup->Column Imp3 Acidic Residues (HBr) Workup->Imp3 Insufficient Washing Recrystal Recrystallization (Optional) Column->Recrystal Final Pure Product Column->Final If sufficiently pure Recrystal->Final

Caption: Synthesis and Purification Workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude NMR shows a significant amount of unreacted starting material. How can I efficiently remove it?

A1: This is a common issue arising from incomplete reaction or insufficiently reactive brominating conditions. The starting material, Methyl 3-methylfuran-2-carboxylate, is significantly less polar than the brominated product due to the introduction of the electronegative bromine atom. This difference in polarity is the key to their separation.

Root Cause Analysis:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent was too low.

  • Low Reaction Temperature: The activation energy for the bromination was not met.

  • Short Reaction Time: The reaction was not allowed to proceed to completion.

Recommended Solution: Flash Column Chromatography Flash column chromatography is the most effective method for this separation.[3][4][5] The brominated product will elute later than the starting material.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexanes is ideal. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute your product.

  • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The starting material should have a higher Rf value (closer to the solvent front) than the desired product. An ideal Rf for the product on TLC is ~0.3 for good separation on the column.[6]

Q2: Mass spectrometry analysis indicates the presence of a dibrominated species. How do I prevent its formation and remove it?

A2: The presence of dibrominated impurities is a direct result of over-bromination. The furan ring, being electron-rich, is susceptible to multiple electrophilic substitutions, especially if excess brominating agent is used or the reaction temperature is too high.[7][8]

Prevention:

  • Control Stoichiometry: Carefully add the brominating agent (e.g., N-Bromosuccinimide or a solution of Bromine) dropwise to a solution of the starting material. Use no more than 1.0-1.1 equivalents.

  • Temperature Control: Maintain a low temperature during the addition of the brominating agent, typically 0 °C or below, to moderate the reactivity.[1]

Removal: Separation is again best achieved by flash column chromatography. The dibrominated product is typically more polar than the desired monobrominated product and will elute last. A shallow gradient elution is crucial for separating species with similar polarities.

CompoundRelative PolarityExpected Elution Order (Column)
Methyl 3-methylfuran-2-carboxylateLowFirst
This compound Medium Second
Dibromo-3-methylfuran-2-carboxylateHighThird

Q3: My purified product is a persistent yellow or brown oil that refuses to crystallize. What causes this and how can I fix it?

A3: An oily product that fails to crystallize is often a sign of residual impurities that inhibit the formation of a crystal lattice.[6] The color often points towards trace acidic residues (like HBr, a byproduct of bromination with Br2) or small amounts of polymeric degradation products.

Recommended Solutions (in order):

  • Thorough Aqueous Workup: Before concentrating the crude product, ensure it has been washed with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes and removes residual HBr. Follow with a brine wash to aid in phase separation and remove excess water.

  • Re-purify by Chromatography: If the oil persists after a thorough workup, the issue is likely due to non-acidic impurities. A careful column chromatography separation, as described in A1 and A2, is necessary to remove these contaminants.

  • Induce Crystallization: Once the product is chromatographically pure (as confirmed by TLC or NMR), crystallization can be attempted.

    • Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble), like dichloromethane or ethyl acetate.

    • Slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble), such as hexanes or pentane, dropwise until the solution becomes slightly cloudy.

    • Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer to promote crystal growth.[9]

Q4: My TLC plate shows multiple spots that are very close together. How can I improve the separation?

A4: Poor separation on a TLC plate is a clear indicator that standard column chromatography will also be challenging. This often occurs when dealing with isomers or byproducts with very similar polarities to your target compound.

Optimization Strategy:

  • Solvent System Screening: The standard Hexane/EtOAc system may not be optimal. Experiment with different solvent systems on TLC plates to find one that maximizes the ΔRf (the difference in Rf values) between your product and the impurity.

Solvent System ClassExamplesRationale
Hydrocarbon/EsterHexanes/Ethyl AcetateStandard, good starting point.
Aromatic/EsterToluene/Ethyl AcetateToluene can offer different selectivity due to π-π interactions.
Chlorinated/EsterDichloromethane/Ethyl AcetateProvides a more polar baseline eluent.
Hydrocarbon/EtherHexanes/Diethyl Ether or MTBEEthers offer different hydrogen bonding characteristics than esters.
  • Adjust Polarity: Test very subtle changes in the solvent ratio. Sometimes, a shift from 10% to 8% EtOAc in hexanes can make a significant difference.

  • Consider a Different Stationary Phase: While less common for routine purification, if silica gel fails, consider using alumina (basic or neutral) or reverse-phase silica for very challenging separations.

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed for the purification of a crude product containing starting material and over-brominated impurities.

  • TLC Analysis: Determine the optimal eluent system by TLC. A good system provides an Rf of ~0.3 for the desired product and maximal separation from impurities. A starting point is 10:1 Hexanes:EtOAc.[3]

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 40:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure no air bubbles or cracks are present.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent, collecting fractions.

    • Monitor the fractions by TLC.

    • Gradually increase the eluent polarity (gradient elution) to first elute the less polar impurities (starting material) and then the desired product.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol is for obtaining a high-purity, crystalline solid from a product that is already chromatographically pure but oily.

  • Solvent Selection: The goal is to find a solvent pair: a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not. A common pair for compounds like this is Dichloromethane/Hexane or Ethyl Acetate/Hexane.

  • Dissolution: Place the purified oil in a clean Erlenmeyer flask. Add the "good" solvent dropwise at room temperature with swirling, just until all the oil has dissolved. Avoid using excess solvent.

  • Induce Precipitation: Slowly add the "poor" solvent dropwise while swirling. Continue until a persistent cloudiness appears.

  • Re-dissolution: Gently warm the flask (e.g., with a heat gun or in a warm water bath) until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours, or overnight, to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Troubleshooting Logic Diagram

This flowchart provides a visual decision-making tool to guide your purification strategy.

G start Analyze Crude Product (TLC, NMR, LC-MS) q1 Major Impurity Profile? start->q1 a1 Unreacted Starting Material q1->a1 Unreacted SM a2 Over-brominated Product q1->a2 Dibromo+ species a3 Colored Oil / Fails to Crystallize q1->a3 Color/Oil a4 Poor TLC Separation q1->a4 Close Spots sol1 Perform Flash Chromatography (Shallow Gradient: e.g., 2-15% EtOAc/Hex) a1->sol1 a2->sol1 sol2 1. Ensure thorough NaHCO3 wash in workup. 2. Purify by column chromatography. 3. Attempt recrystallization post-column. a3->sol2 sol3 Screen alternative TLC solvent systems (e.g., Toluene/EtOAc, DCM/Hexanes) to improve ΔRf. a4->sol3 end Pure Product sol1->end sol2->end sol3->sol1

Caption: Troubleshooting flowchart for purification challenges.

References

  • Berst, F., et al. (2005). 3-Methyl-2-Furoic Acid and 3-Methylfuran. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • ChemBK. (2024). 3-METHYLFURAN-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Scientific Reports, 8(1), 8378. Retrieved from [Link]

  • Wang, F., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. ResearchGate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What product is expected from the reaction of furan with Br2?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Heck Reactions with Substituted Furans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting Heck reactions involving substituted furans. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Furans, as electron-rich five-membered heterocycles, can present unique challenges in palladium-catalyzed cross-coupling reactions. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific failures and unexpected outcomes during the Heck reaction with substituted furans. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My Heck reaction shows no conversion of the starting materials. What are the primary factors to investigate?

A1: A complete lack of reactivity in a Heck reaction with a furan substrate typically points to one of several critical issues: catalyst activity, reaction conditions, or the nature of your substrates.

1. Catalyst Pre-activation and Deactivation:

  • Issue: The active Pd(0) catalyst may not be forming or is rapidly deactivating. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂ are more common and require in-situ reduction to the active Pd(0) species.[1][2] This reduction, often facilitated by phosphine ligands, can be inefficient.[1] Furan substrates themselves, being electron-rich, can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition.

  • Solution:

    • If using a Pd(II) precatalyst, ensure your phosphine ligand is capable of reducing it. Triphenylphosphine is a common choice.[3]

    • Consider switching to a pre-formed Pd(0) catalyst like Pd₂(dba)₃. However, be aware that even these can be sensitive.[4]

    • "Palladium black," a sign of catalyst decomposition, indicates that your active catalyst is crashing out of solution.[5] This can be caused by temperatures that are too high or an inappropriate ligand-to-metal ratio.

2. Reaction Conditions:

  • Issue: The temperature may be too low, or the chosen solvent and base may be suboptimal. Heck reactions often require elevated temperatures to proceed efficiently.[6]

  • Solution:

    • Gradually increase the reaction temperature in increments of 10-20 °C. For challenging substrates, temperatures of 100-140 °C may be necessary.[7]

    • Solvent choice is crucial. While DMF is common, its strong coordinating ability can sometimes hinder the reaction.[7] Consider switching to less coordinating solvents like dioxane or toluene.[7][8]

    • The base is critical for regenerating the Pd(0) catalyst at the end of the cycle.[1] If an organic base like triethylamine (Et₃N) is failing, try an inorganic base like K₂CO₃ or NaOAc.[3][9]

3. Substrate Reactivity:

  • Issue: The halide or triflate on your coupling partner may not be reactive enough. The general order of reactivity is I > Br > OTf > Cl.[7] Aryl chlorides, in particular, can be very challenging to activate.[10]

  • Solution:

    • If possible, switch to a more reactive halide (e.g., from an aryl chloride to an aryl bromide or iodide).[7]

    • For unreactive aryl chlorides, specialized bulky, electron-rich phosphine ligands (e.g., adamantyl-based phosphines) and higher temperatures are often required.[10]

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the arylation on the furan ring?

A2: Regioselectivity in the Heck reaction of furans is a common challenge. Arylation can occur at the C2 or C5 positions, and for dihydrofurans, migration of the double bond can lead to different products.[4] The outcome is heavily influenced by both electronic and steric factors, as well as the specific catalytic pathway (neutral vs. cationic).[2]

1. Understanding the Mechanistic Pathways:

  • Neutral Pathway: Typically favored with halide leaving groups (Cl, Br, I) and monodentate ligands. For electron-deficient alkenes, this pathway often leads to the linear (β-selective) product. With electron-rich olefins like furans, sterics play a more significant role, often leading to mixtures.[2]

  • Cationic Pathway: Often operative with triflate (OTf) leaving groups or in the presence of bidentate phosphine ligands.[2][11] This pathway can favor arylation at the more electron-rich internal carbon (α-position) of the olefin.

2. Strategies for Controlling Regioselectivity:

  • Ligand Choice: This is one of the most powerful tools.

    • For achieving high regioselectivity with electron-rich olefins like 2,3-dihydrofuran, chiral bidentate phosphine ligands such as (R)-BINAP have been shown to be highly effective, particularly with aryl triflates, favoring the cationic pathway.[12]

    • Specialized (P,N) ligands can also provide excellent control, directing the reaction towards specific isomers.[13]

  • Leaving Group: As mentioned, switching from an aryl halide to an aryl triflate can promote the cationic pathway, which may favor a different regioisomer.[2]

  • Additives: The addition of silver salts can facilitate halide abstraction, pushing the reaction towards a cationic mechanism and potentially altering the regioselectivity.[11]

Q3: I'm observing significant formation of side products, or my desired product is decomposing. What are common side reactions and how can I mitigate them?

A3: Side reactions in Heck couplings of furans can be problematic, leading to reduced yields and purification difficulties.

1. Double Bond Isomerization:

  • Issue: After the desired C-C bond formation and β-hydride elimination, the resulting palladium-hydride species (Pd-H) can re-insert into the product alkene, leading to isomerization of the double bond.[12][14] This is particularly common in intramolecular reactions or when product dissociation from the catalyst is slow.[1]

  • Solution:

    • The choice of base can be critical. Hindered bases like a proton sponge can sometimes promote isomerization.[14]

    • Adding silver salts can facilitate the reductive elimination of H-X, regenerating the Pd(0) catalyst more quickly and minimizing the lifetime of the Pd-H species responsible for isomerization.[1][11]

2. Furan Ring Opening/Decomposition:

  • Issue: Furans can be sensitive to acidic conditions, which can be generated during the reaction.[6] High temperatures can also lead to decomposition.

  • Solution:

    • Ensure your base is effective enough to neutralize the HX generated during the catalytic cycle. A stoichiometric excess of the base is standard.

    • Optimize the temperature; use the lowest temperature that provides a reasonable reaction rate.

    • If using microwave-assisted synthesis, be cautious as the rapid heating can sometimes accelerate decomposition pathways.[15]

3. Homocoupling of the Aryl Halide:

  • Issue: The formation of biaryl products (Ar-Ar) can occur, consuming your starting material.

  • Solution: This is often a sign of catalyst issues. Re-evaluate your ligand and palladium source. Ensure anaerobic conditions, as oxygen can sometimes promote these side reactions.

Frequently Asked Questions (FAQs)

Q: What is the best palladium precursor for Heck reactions with furans? A: There is no single "best" precursor, as the optimal choice depends on the specific substrates and ligands. However, studies on the Heck arylation of 2,3-dihydrofuran have shown that dimeric complexes like [PdCl(allyl)]₂ can be superior to other common precursors like Pd₂(dba)₃ or Pd(OAc)₂ in achieving high conversions.[4][16] It is always recommended to screen a few different precursors.

Q: How does steric hindrance from substituents on the furan ring affect the reaction? A: Steric hindrance can significantly impede the Heck reaction.[15][17] Bulky groups near the reaction site (C2 or C5 positions) can hinder the coordination of the furan's double bond to the palladium center, which is a key step in the catalytic cycle.[3][11] This can lead to low or no reactivity. To overcome this, you may need to use more active catalysts with bulky, electron-donating ligands (which can promote oxidative addition), higher temperatures, or longer reaction times.[18][19]

Q: Can I run the Heck reaction without a phosphine ligand? A: Yes, "phosphine-free" Heck reactions are possible, often in the presence of ionic liquids or using specific palladium precursors that form catalytically active nanoparticles.[3][4] For example, using a Pd(L-proline)₂ complex in water under microwave irradiation has been reported as an efficient phosphine-free method.[20] However, for challenging substrates like substituted furans, phosphine ligands are generally crucial for stability, reactivity, and selectivity.

Q: My reaction works, but the yield is low. How can I optimize it? A: Low yield with some product formation is a classic optimization problem. A systematic approach is best:

  • Re-evaluate Stoichiometry: Ensure the base and alkene are in appropriate excess.

  • Temperature and Time: Run a time course study to see if the reaction is simply slow or if it stops prematurely (indicating catalyst death). Then, try incrementally increasing the temperature.

  • Concentration: Very dilute conditions can slow the reaction. Try increasing the concentration.

  • Additives: Consider additives like tetrabutylammonium salts (e.g., TBAC or TBAB), which can have a beneficial effect, sometimes acting as phase-transfer agents or stabilizing the catalytic species.[8][9][21]

Visualizing the Heck Reaction

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps.

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_off_cycle Common Failure Points Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd(0)L2->OxAdd R-X RPd(II)XL2 R-Pd(II)-X-L₂ OxAdd->RPd(II)XL2 Coord Olefin Coordination RPd(II)XL2->Coord Furan Insertion Migratory Insertion Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product_Complex Product-Pd Complex BetaElim->Product_Complex Product Isomerization Product Isomerization BetaElim->Isomerization Slow Product Dissociation Regen Base-mediated Regeneration Product_Complex->Regen Base Regen->Pd(0)L2 HX + Base-H⁺ Deactivation Catalyst Deactivation (e.g., Pd Black) Regen->Deactivation High Temp/ Incorrect Stoichiometry

Caption: The Heck catalytic cycle and common points of failure.

Key Parameter Summary for Optimization

For a typical Heck reaction involving a halo-furan and an alkene, consider the following starting points for optimization.

ParameterStarting RecommendationOptimization StrategyRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Screen Pd₂(dba)₃, [PdCl(allyl)]₂Different precursors have varying efficiencies in forming the active Pd(0) species.[4][16]
Ligand PPh₃ or P(o-tol)₃ (1.2-2 eq. per Pd)Screen bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or bidentate ligands (e.g., BINAP, dppf)Ligands control catalyst stability, reactivity, and selectivity. Bulky ligands can aid oxidative addition; bidentate ligands may favor a cationic pathway.[2][12]
Base Et₃N or DIPEA (1.5-2.0 eq.)Screen K₂CO₃, Cs₂CO₃, NaOAcThe base is crucial for regenerating the catalyst. Inorganic bases can be more effective in certain systems.[1][3]
Solvent DMF or NMPScreen Dioxane, Toluene, AcetonitrileSolvent polarity and coordinating ability affect catalyst solubility and activity. Highly coordinating solvents can sometimes be inhibitory.[7][8]
Temperature 80-100 °CIncrease in 10-20 °C increments (up to 140 °C)Provides activation energy for key steps like oxidative addition. Monitor for decomposition at higher temperatures.[6]
Additive NoneAdd TBAB or TBAC (1.0 eq.)Can improve solubility, stabilize catalytic intermediates, and act as a phase-transfer agent.[8][21]

Standard Experimental Protocol

This protocol provides a general starting point for the Heck arylation of a substituted furan. Note: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 1 eq.), the phosphine ligand (e.g., PPh₃, 0.04 mmol, 2 eq.), and the base (e.g., K₂CO₃, 3.0 mmol, 1.5 eq.).

  • Reagent Addition: Add the aryl halide (2.0 mmol, 1.0 eq.) and the substituted furan (2.4 mmol, 1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: A standard workflow for a Heck reaction experiment.

References
  • Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. (n.d.). National Institutes of Health.
  • Li, F., et al. (2024, May 28). Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. ResearchGate.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck-like Reactions Involving Heteroatomic Electrophiles. (2018, September 15). National Institutes of Health.
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (n.d.). ACS Publications.
  • Dehydrogenative Heck reaction of furans and thiophenes with styrenes under mild conditions and influence of the oxidizing agent on the reaction rate. (n.d.). Semantic Scholar.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (n.d.). National Institutes of Health.
  • Access to enantioenriched 2,3- and 2,5-dihydrofurans with a fully substituted C2 stereocenter by Pd-catalyzed asymmetric intermolecular Heck reaction. (n.d.). National Institutes of Health.
  • Heck Coupling. (2016, August 1). Books Gateway.
  • Selected results on optimization of the reaction conditions for asymmetric Heck arylation using L1. (n.d.). ResearchGate.
  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023, March 29). ACS Publications.
  • The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group.
  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit.
  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository.
  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (n.d.). MDPI.
  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. (n.d.). Royal Society of Chemistry.
  • Tandem Phosphine- and Pd-Catalyzed Michael–Heck Reaction for the Synthesis of Polyalkyl Furans. (n.d.). ResearchGate.
  • Technical Support Center: Minimizing Steric Hindrance in Substituted Furan Synthesis. (n.d.). Benchchem.
  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (n.d.). MDPI.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025, August 5). ResearchGate.
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024, October 11). MDPI.
  • Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. (2025, August 6). ResearchGate.
  • Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes †. (2026, January 1). ResearchGate.
  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. (n.d.).
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024, November 6). National Institutes of Health.
  • Approaches to the Heck reaction on challenging substrates. (n.d.). ResearchGate.
  • Practical Heck Reaction problems! (2021, January 31). Reddit.

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling of Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the efficient cross-coupling of Methyl 5-bromo-3-methylfuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with this valuable heterocyclic building block. The inherent electronic nature of the furan ring, combined with the substituent effects of the methyl and ester groups, presents unique challenges in catalyst selection and reaction optimization.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs) - General Considerations
Q1: Why is catalyst selection so critical for this compound?

A1: The substrate presents a combination of features that demand a carefully chosen catalyst system:

  • Electron-Rich Heterocycle: Furan is an electron-rich aromatic system. This can make the initial, often rate-determining, oxidative addition step of the catalytic cycle more challenging compared to electron-poor aryl halides.[1] The catalyst must be sufficiently reactive to break the C-Br bond.

  • Potential for Ring Opening/Side Reactions: Furan rings can be sensitive to certain reaction conditions and may participate in undesired side reactions.

  • Functional Group Compatibility: The methyl ester is a base-sensitive functional group. Strong bases can cause hydrolysis, leading to unwanted byproducts.[2][3] Therefore, the choice of base, which is integral to the catalytic cycle, must be made carefully.[3]

Q2: What are the most common and effective cross-coupling reactions for this type of substrate?

A2: The three most powerful and widely used palladium-catalyzed cross-coupling reactions for this purpose are:

  • Suzuki-Miyaura Coupling: The reaction of the bromo-furan with an organoboron reagent (boronic acid or ester). This is often the first choice due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.[4][5]

  • Sonogashira Coupling: The coupling with a terminal alkyne, which is invaluable for introducing alkynyl moieties into molecules.[6] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[6][7]

  • Heck Coupling: The reaction with an alkene to form a substituted furan-alkene.[8][9] This method is excellent for vinylation of the furan core.

Q3: My reaction failed. Before I blame the catalyst, what is the first thing I should check?

A3: The most common cause of failure in palladium-catalyzed reactions is the presence of oxygen.[10][11] The active catalytic species, Pd(0), is readily oxidized to inactive Pd(II) by atmospheric oxygen, which halts the catalytic cycle.[12]

Troubleshooting Workflow: Initial Reaction Failure

Start Reaction Failure (Low or No Conversion) Inert_Check Was the reaction rigorously maintained under an inert atmosphere (Argon or Nitrogen)? Start->Inert_Check Degas_Check Were all solvents and reagents properly degassed prior to use? Inert_Check->Degas_Check Yes Troubleshoot_Specifics Proceed to Reaction-Specific Troubleshooting Guides Inert_Check->Troubleshoot_Specifics No (Fix This First!) Reagent_Check Verify Reagent Quality: - Purity of starting materials - Anhydrous solvents - Fresh, active base Degas_Check->Reagent_Check Yes Degas_Check->Troubleshoot_Specifics No (Fix This First!) Catalyst_Check Evaluate Catalyst System: - Active Pd source? - Appropriate ligand? - Correct Pd/Ligand ratio? Reagent_Check->Catalyst_Check All Reagents OK Reagent_Check->Troubleshoot_Specifics Reagent Issue Found (Replace/Purify) Catalyst_Check->Troubleshoot_Specifics Catalyst Seems OK

Caption: Initial troubleshooting workflow for a failed cross-coupling reaction.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust choice for generating aryl- or vinyl-substituted furans.

Q4: I am starting my first Suzuki coupling with this compound. Which catalyst system should I use?

A4: A reliable starting point is a traditional palladium source with a phosphine ligand. However, for challenging substrates like this, modern ligand systems are often required for high efficiency.

Catalyst SystemPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Rationale & Comments
System 1: Classic Pd(PPh₃)₄ (2-5%)(Internal)K₂CO₃ or Cs₂CO₃Dioxane/H₂O (4:1)80-100Good starting point, but may be sluggish. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst.
System 2: Buchwald Pd(OAc)₂ (1-2%)SPhos or XPhos (2-4%)K₃PO₄Toluene or Dioxane80-110Highly recommended. Bulky, electron-rich dialkylbiaryl phosphine ligands accelerate oxidative addition and reductive elimination, providing high turnover numbers.[13][14][15]
System 3: NHC Pd-PEPPSI-IPr (1-3%)(Internal)K₃PO₄THF or Dioxane60-100N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors and offer high thermal stability, making them excellent for coupling electron-rich heteroaryl halides.[16]
Q5: My reaction is giving low yield, and I see a lot of my starting material being converted back to Methyl 3-methylfuran-2-carboxylate (debromination). What causes this?

A5: Debromination is a common side reaction. It often occurs when the reductive elimination step is slow, allowing for competing pathways like reaction with trace water or other proton sources. It can also be a sign of boronic acid decomposition (protodeboronation).

Solutions:

  • Switch to a More Efficient Ligand: Use a bulky, electron-rich ligand like SPhos or XPhos (System 2). These ligands accelerate the desired reductive elimination step, outcompeting the debromination pathway.[13]

  • Use a Milder Base: While a base is necessary to activate the boronic acid, very strong bases can sometimes promote side reactions.[3] Switching from carbonates to potassium phosphate (K₃PO₄) is often beneficial.[17]

  • Check Boronic Acid Quality: Use fresh, high-purity boronic acid. To improve stability, consider using the corresponding pinacol ester or a potassium trifluoroborate salt.[18]

Q6: My primary byproduct is the corresponding carboxylic acid from ester hydrolysis. How do I prevent this?

A6: This is a clear indication that your base is too strong or you have too much water present for extended periods at high temperatures.

Solutions:

  • Use a Weaker Base: The ideal choice to prevent ester hydrolysis is often powdered potassium fluoride (KF).[2][3] It is generally strong enough to activate the boronic acid for transmetalation without being nucleophilic enough to attack the ester.[3] Anhydrous K₃PO₄ is also an excellent alternative.[17]

  • Minimize Water: While some Suzuki reactions benefit from aqueous co-solvents, try running the reaction under anhydrous conditions, for example, using THF or Toluene with an anhydrous base like K₃PO₄.[1]

Suzuki_Cycle

Sources

Technical Support Center: Regioselectivity in Reactions of Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-bromo-3-methylfuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective reactions with this versatile building block. Here, we address common challenges and provide in-depth, field-tested solutions to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

This compound is a valuable substrate in organic synthesis, offering multiple sites for functionalization. However, the interplay of electronic and steric effects often leads to challenges in controlling the regioselectivity of reactions, particularly at the C4 and C5 positions. This guide provides a structured approach to troubleshooting and optimizing these transformations.

The furan ring is a π-rich heterocycle, making it highly susceptible to electrophilic attack, with a preference for the C2 and C5 positions.[1][2][3] The substituents on the furan ring—a bromine atom at C5, a methyl group at C3, and a methyl carboxylate group at C2—introduce competing electronic and steric influences that must be carefully managed to achieve the desired regiochemical outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds.[4] However, achieving high regioselectivity with this compound can be challenging.

FAQ 1: I am observing a mixture of C4 and C5-coupled products in my Suzuki-Miyaura reaction. How can I favor C5 coupling?

Answer: This is a common issue arising from competing reaction pathways. While the C-Br bond at the C5 position is the primary site for oxidative addition of the palladium catalyst, side reactions involving C-H activation at the C4 position can occur, especially at elevated temperatures.[5][6]

Troubleshooting Workflow:

  • Lower the Reaction Temperature: High temperatures can provide the activation energy needed for C-H activation. Start by decreasing the reaction temperature in 10-15 °C increments to find a balance between an acceptable reaction rate and improved selectivity.

  • Ligand Selection is Crucial: The choice of phosphine ligand on the palladium catalyst significantly influences selectivity.

    • Bulky Ligands: Sterically demanding ligands, such as XPhos or SPhos, can disfavor the approach of the catalyst to the more hindered C4 position, thereby promoting oxidative addition at the C5-Br bond.

    • Electron-Rich Ligands: Ligands with strong electron-donating properties can increase the electron density on the palladium center, which can also favor the desired oxidative addition pathway.

  • Choice of Base and Solvent: The base and solvent system can influence the reaction outcome.

    • Weaker Bases: Consider using a weaker base, like K₃PO₄ or CsF, which can sometimes suppress side reactions.

    • Solvent Polarity: The polarity of the solvent can affect catalyst activity and selectivity. Experiment with a range of solvents, from polar aprotic (e.g., dioxane, THF) to less polar options (e.g., toluene).

Experimental Protocol: Optimizing for C5 Selectivity in Suzuki-Miyaura Coupling

ParameterCondition A (Baseline)Condition B (Optimized for C5)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with XPhosXPhos is a bulky, electron-rich ligand that favors oxidative addition at the less hindered C5-Br bond.
Ligand:Pd Ratio 4:12:1Optimizing the ligand-to-metal ratio can prevent the formation of overly reactive, ligand-deficient species that may lead to side reactions.
Base Na₂CO₃K₃PO₄A milder base can sometimes reduce the incidence of undesired C-H activation.
Solvent Dioxane/H₂OTolueneA less polar solvent can sometimes enhance selectivity in cross-coupling reactions.
Temperature 100 °C80 °CLowering the temperature can disfavor the higher activation energy pathway of C-H activation at C4.
Section 2: Metal-Halogen Exchange and Subsequent Functionalization

Metal-halogen exchange is a powerful technique for generating a nucleophilic furan species that can then be reacted with various electrophiles.[7][8][9] However, the stability of the resulting organometallic intermediate and the potential for competing deprotonation at the C4 position are key challenges.

FAQ 2: My metal-halogen exchange with n-BuLi followed by quenching with an electrophile is giving low yields and a mixture of products. What is going wrong?

Answer: The use of strong alkyllithium bases like n-butyllithium can lead to two primary issues:

  • Competing Deprotonation: The acidic proton at the C4 position can be abstracted by n-BuLi, leading to a mixture of lithiated species and, consequently, a mixture of products upon quenching.

  • Instability of the Furan Ring: Furans can be unstable towards strong bases, potentially leading to ring-opening or other decomposition pathways.

Troubleshooting Workflow:

  • Use a Milder Exchange Reagent: Instead of n-BuLi, consider using a Grignard reagent like i-PrMgCl or a combination of i-PrMgCl and n-BuLi.[8] This can selectively perform the bromine-magnesium exchange without abstracting the C4 proton.

  • Cryogenic Temperatures are Key: Perform the metal-halogen exchange at very low temperatures (e.g., -78 °C) to minimize side reactions and improve the stability of the organometallic intermediate.

  • Rapid Quenching: Add the electrophile quickly after the formation of the organometallic intermediate to minimize its decomposition.

Decision Workflow for Metal-Halogen Exchange

G start Low Yield/Mixture of Products in Metal-Halogen Exchange check_reagent Is n-BuLi the exchange reagent? start->check_reagent use_grignard Switch to i-PrMgCl or i-PrMgCl/n-BuLi mixture check_reagent->use_grignard Yes check_temp Is the reaction at -78°C? check_reagent->check_temp No use_grignard->check_temp lower_temp Lower temperature to -78°C check_temp->lower_temp No check_quench Is the electrophile added immediately? check_temp->check_quench Yes lower_temp->check_quench rapid_quench Ensure rapid quenching of the organometallic intermediate check_quench->rapid_quench No analyze Analyze product mixture check_quench->analyze Yes rapid_quench->analyze

Caption: Troubleshooting workflow for metal-halogen exchange reactions.

Section 3: Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[10][11][12] In the case of this compound, the methyl carboxylate group can potentially act as a directing group to functionalize the C3 position. However, the existing methyl group at C3 presents a significant steric barrier.

FAQ 3: I am attempting a directed ortho-metalation to functionalize the C3 position, but I am seeing no reaction or decomposition of my starting material. What are my options?

Answer: The steric hindrance from the C3-methyl group makes direct lithiation at this position extremely challenging. Furthermore, the conditions required for DoM can often lead to decomposition of the furan ring.

Alternative Strategies:

  • Consider a Different Synthetic Route: It may be more practical to introduce the desired functionality at the C3 position before forming the furan ring or through a different synthetic transformation.

  • C-H Activation with a Transition Metal Catalyst: While challenging, certain transition metal catalysts, particularly those based on rhodium or ruthenium, can mediate C-H activation at the C3 position.[6][13] This approach often requires screening a variety of catalysts, ligands, and reaction conditions.

Conceptual Pathway for C-H Activation

G substrate Methyl 5-bromo-3-methyl- furan-2-carboxylate catalyst Transition Metal Catalyst (e.g., [Rh(cod)Cl]₂) substrate->catalyst C-H Activation at C3 product C3-Functionalized Product catalyst->product Reductive Elimination

Caption: Conceptual C-H activation at the C3 position.

Summary of Key Takeaways

  • Palladium-Catalyzed Cross-Coupling: To favor C5 coupling, use bulky, electron-rich ligands, lower reaction temperatures, and consider milder bases.

  • Metal-Halogen Exchange: Employ milder exchange reagents like Grignard reagents at cryogenic temperatures to avoid competing deprotonation and decomposition.

  • C3 Functionalization: Direct ortho-metalation is sterically hindered. Explore alternative synthetic routes or investigate transition metal-catalyzed C-H activation.

By carefully considering the interplay of electronic and steric effects and systematically optimizing reaction conditions, researchers can successfully navigate the challenges of regioselective reactions involving this compound.

References

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • D'Auria, M. (2015). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
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  • Nolan, S. P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
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  • Yavari, I., Mohtat, B., & Zare, H. (2006). Synthesis of 4,5-dialkyl 5-acetyl-3-oxo-3-(triphenylphosphoranylidene)- tetrahydrofuran-4,5-dicarboxylates.
  • Gais, H.-J., & Lied, T. (1984). Synthesis of 3-Substituted Furans by Hydroformylation.
  • Houk, K. N., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Davies, H. M. L., & Morton, D. (2016). Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. Chemical Reviews.
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  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Google Patents. (1998). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • Knochel, P., et al. (2011). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans.
  • Kumar, A., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino).
  • ResearchGate. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
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  • MDPI. (2021).
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  • Wikipedia. (n.d.).
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  • Wikipedia. (n.d.). Stille reaction.
  • ResearchGate. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
  • YouTube. (2020). Five Member Heterocycles Reactivity of Furan.
  • Common Organic Chemistry. (n.d.).
  • YouTube. (2020). Organometallics 5: Suzuki Reaction.
  • ResearchGate. (2005). Preparation of t -Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions.

Sources

Technical Support Center: Managing Reaction Temperature for Methyl 5-bromo-3-methylfuran-2-carboxylate Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-3-methylfuran-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of temperature management when using this versatile building block.

This compound is a valuable substrate, featuring an electron-withdrawing ester and a moderately electron-donating methyl group on a furan core. However, the furan scaffold's inherent thermal sensitivity presents a significant challenge.[1] The reaction temperature is not merely a parameter to accelerate kinetics; it is the critical control point that dictates the balance between successful product formation and the onset of degradation pathways for the substrate, reagents, and catalyst. This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting workflows to help you optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing temperature control in your coupling reactions.

Q1: Why is precise temperature control so critical for this specific furan substrate?

A: Temperature is the most critical variable for this substrate due to three competing factors:

  • Reaction Kinetics: Like most chemical reactions, the desired cross-coupling (e.g., Suzuki, Heck, Sonogashira) has a minimum thermal energy requirement to overcome its activation barrier and proceed at a practical rate.

  • Catalyst Stability: Palladium catalysts, particularly the active Pd(0) species, are thermally sensitive. Excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black.[2][3] This irreversible process removes the catalyst from the catalytic cycle, stalling the reaction and often promoting side reactions.

  • Substrate & Reagent Integrity: The furan ring is susceptible to degradation at elevated temperatures.[1] In Suzuki couplings, the corresponding furan boronic acids or esters are particularly known for their thermal instability, leading to protodeboronation (cleavage of the C-B bond).[1][4] While your starting material is the aryl bromide, this inherent instability of the furan moiety necessitates careful heat management.

The optimal temperature is therefore a narrow window where the rate of productive coupling significantly outpaces the rates of catalyst and substrate degradation.

Q2: What are the visual or analytical signs of temperature-related problems?

A: Vigilant monitoring is key. Look for:

  • Visual Cue: The rapid formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition due to excessive heat.[2] The reaction mixture should ideally remain a homogeneous, though often dark, solution.

  • Analytical Cue (TLC/LC-MS):

    • Stalled Reaction: The starting material spot/peak remains dominant, with little to no product formation. This could mean the temperature is too low, or the catalyst has died due to being too high.

    • New, Unidentified Spots/Peaks: The appearance of multiple new byproducts suggests side reactions are occurring, which are often accelerated by heat.

    • Disappearance of Starting Material without Product Formation: This is a serious red flag indicating decomposition of your starting material.

Q3: What is a sensible starting temperature for screening a new coupling reaction with this substrate?

A: A conservative yet effective starting point is crucial. We recommend beginning in the 80-90 °C range for common Suzuki and Sonogashira reactions.[2][5] For Heck reactions, a slightly higher starting point of 100-110 °C may be necessary.[6] It is almost always more successful to start cooler and incrementally increase the temperature than to begin too hot and cause irreversible decomposition. For particularly sensitive coupling partners, or if using a highly active modern catalyst system, starting as low as room temperature or 60 °C is advisable.[7][8]

Part 2: Troubleshooting Guide

This section provides structured workflows to diagnose and solve common temperature-related issues.

Problem: Low or No Product Yield

Low conversion is the most frequent issue. The cause can be insufficient thermal energy or, conversely, excessive heat leading to catalyst death. This workflow helps distinguish between the two.

LowYieldWorkflow start Start: Low or No Yield Observed by TLC/LC-MS check_setup Step 1: Verify Core Setup - Fresh, active catalyst? - Reagents pure? - Solvent properly degassed? - System under inert gas (Ar/N₂)? start->check_setup setup_ok Setup is Validated check_setup->setup_ok All OK setup_bad Issue Found -> Fix & Restart Reaction check_setup->setup_bad No run_80c Step 2: Run Reaction at 80°C Monitor closely for 1-2 hours. setup_ok->run_80c reaction_proceeds Product Forming? run_80c->reaction_proceeds yes_proceeds Yes -> Continue at 80°C Optimize time. Problem solved. reaction_proceeds->yes_proceeds Yes no_proceeds No -> Sluggish or No Reaction reaction_proceeds->no_proceeds No increase_temp Step 3: Incremental Temp Increase Raise to 90°C. Monitor for 1 hour. no_proceeds->increase_temp reaction_now Product Forming? increase_temp->reaction_now yes_90c Yes -> Reaction is Kinetically Slow Continue at 90°C or optimize to 100°C. Problem Solved. reaction_now->yes_90c Yes no_90c No -> Still No Reaction reaction_now->no_90c No check_decomp Step 4: Check for Decomposition - Formation of Pd black? - New spots on TLC/LC-MS? no_90c->check_decomp decomp_signs Decomposition? check_decomp->decomp_signs no_decomp No Decomposition -> Consider More Active Catalyst System may require a better ligand or pre-catalyst. decomp_signs->no_decomp No yes_decomp Decomposition Observed -> Temperature is TOO HIGH Root cause is likely catalyst or substrate instability. ACTION: Switch to a more active, lower-temperature catalyst system. decomp_signs->yes_decomp Yes TempEffects cluster_0 Low Temperature (e.g., < 70°C) cluster_1 Optimal Temperature (e.g., 80-100°C) cluster_2 High Temperature (e.g., > 110°C) low_rate Slow/No Reaction Rate Yield Product Yield low_rate->Yield Leads to Low Yield good_rate Desired Coupling Rate is High low_decomp Degradation Rate is Low good_rate->Yield Leads to High Yield high_decomp High Rate of Decomposition: - Catalyst Death (Pd Black) - Substrate Degradation - Side Reactions high_decomp->Yield Leads to Low Yield Temp Reaction Temperature Temp->low_rate Too Low Temp->good_rate Optimal Temp->high_decomp Too High

Caption: The impact of temperature on yield.

Part 3: Recommended Starting Protocols & Data

While every reaction requires specific optimization, the following table provides robust starting points for coupling reactions with this compound.

Parameter Suzuki Coupling Sonogashira Coupling Heck Coupling
Temp. Range (°C) 80 - 110 [5]60 - 100 (can be RT) [7][9]100 - 140 [6]
Recommended Start 85 °C 70 °C 110 °C
Catalyst (Example) Pd(PPh₃)₄ or XPhos Pd G3PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / P(o-tol)₃
Base (Example) K₃PO₄ or Cs₂CO₃ [10][11]Et₃N or DIPAEt₃N or K₂CO₃
Solvent (Example) 1,4-Dioxane/H₂O (10:1) [5]Toluene or DMFDMF or Acetonitrile
General Protocol for a Test Reaction (Suzuki Coupling Example)

This protocol emphasizes best practices for temperature control and atmospheric exclusion.

  • Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Purge the vessel by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times to thoroughly remove oxygen. [10]3. Reagent Addition: Through the septum, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%). Then, add the degassed solvent system (e.g., Dioxane/H₂O) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Heating & Monitoring: Place the sealed vial into a pre-heated oil bath or heating block set to 85 °C . Vigorous stirring is essential. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.

  • Workup: Once complete (or stalled), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Temperature effect on coupling reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BenchChem. (2025).
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Fu, G. C., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • BenchChem. (2025). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Dawood, K. M., et al. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Molander, G. A., et al. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

Sources

Technical Support Center: Suzuki-Miyaura Reactions of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with brominated heterocycles. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of the reaction work-up and purification stages.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when performing Suzuki-Miyaura reactions with brominated heterocycles.

Q1: My reaction with a brominated pyridine isn't going to completion. What are the likely causes?

There are several potential reasons for incomplete conversion in Suzuki-Miyaura reactions involving brominated pyridines and other nitrogen-containing heterocycles. One common issue is catalyst inhibition or poisoning.[1][2] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[2] This can slow down or halt the catalytic cycle.

To address this, consider the following:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can often mitigate catalyst poisoning and promote the desired cross-coupling.[3][4]

  • Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to overcome the inhibitory effects of the heterocyclic substrate.

  • Base Selection: The choice of base is crucial. A stronger base might be required to facilitate the transmetalation step, which can be sluggish with electron-deficient heterocycles.[4]

Q2: I'm observing significant amounts of a debrominated side product. What is causing this and how can I prevent it?

The formation of a debrominated (protodebrominated) product, where the bromine atom is replaced by a hydrogen atom, is a common side reaction. This can occur through a competing hydrodehalogenation pathway, often facilitated by the palladium catalyst and a hydrogen source. The hydrogen source can be the solvent, water, or even the boronic acid reagent itself.

To minimize this side reaction:

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, in cases of significant protodebromination, using anhydrous solvents and reagents can be beneficial.[5]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.

  • Boronic Acid Quality: Ensure the boronic acid is of high purity and has not degraded, as impurities can sometimes contribute to side reactions.

Q3: How do I effectively remove the palladium catalyst from my final product?

Residual palladium is a common concern, especially in pharmaceutical applications. Several methods can be employed for its removal:

  • Filtration: After the reaction, filtering the mixture through a pad of Celite can help remove precipitated palladium black and other insoluble materials.[6]

  • Chromatography: Standard silica gel column chromatography is often effective at separating the desired product from the palladium catalyst and its complexes.[6]

  • Scavengers: For very low levels of palladium, specialized metal scavengers can be used.[7] These are typically solid-supported reagents that selectively bind to the metal, allowing for easy removal by filtration.[7]

Q4: What is the best way to remove unreacted boronic acid from the reaction mixture?

Unreacted boronic acid can complicate purification. A common and effective method is to perform a basic aqueous wash of the organic extract.

  • Aqueous Base Wash: Boronic acids are acidic and will be deprotonated by a base such as aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[8] This forms a water-soluble boronate salt that can be removed in the aqueous layer during an extraction.[8]

Troubleshooting Guide

This table provides a more detailed look at specific issues you may encounter during the work-up of your Suzuki-Miyaura reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction; Catalyst poisoning by nitrogen heterocycle; Protodeboronation of the boronic acid.Optimize reaction conditions (temperature, time); Use bulky, electron-rich ligands; Ensure high-purity boronic acid or use a more stable boronic ester.[9][10]
Presence of Homocoupled Boronic Acid Product Presence of oxygen in the reaction mixture; Use of a Pd(II) precatalyst without complete reduction to Pd(0).Thoroughly degas all solvents and the reaction mixture; Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst.[3]
Difficulty Separating Product from Starting Brominated Heterocycle Similar polarities of the product and starting material.Optimize chromatographic conditions (try different solvent systems); Consider recrystallization if the product is a solid.
Emulsion Formation During Aqueous Work-up Presence of phosphine oxides (from ligand oxidation) or other amphiphilic species.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion; Filter the organic layer through a pad of Celite or anhydrous sodium sulfate.
Product is a Dark, Oily Residue Presence of palladium black and other impurities.Filter the crude reaction mixture through Celite before work-up; Purify by column chromatography.[6]

Standard Work-up Protocol for a Suzuki-Miyaura Reaction of a Brominated Heterocycle

This protocol provides a general, step-by-step procedure for the work-up of a Suzuki-Miyaura reaction. Note that specific details may need to be optimized for your particular substrate.

  • Cooling and Quenching:

    • Once the reaction is complete (as determined by TLC or LC-MS), allow the reaction mixture to cool to room temperature.

    • If the reaction was run under an inert atmosphere, it can now be opened to the air.

  • Filtration (Optional but Recommended):

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a short pad of Celite to remove the palladium catalyst and any inorganic salts.

    • Wash the Celite pad with additional organic solvent to ensure complete recovery of the product.

  • Aqueous Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with water to remove any water-soluble inorganic byproducts.

    • To remove unreacted boronic acid, wash the organic layer with an aqueous basic solution (e.g., 1 M NaOH or saturated Na₂CO₃).[8]

    • Wash the organic layer with brine to help break any emulsions and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by the most appropriate method, which is typically silica gel column chromatography. Select an eluent system that provides good separation of your product from any remaining impurities.

Work-up Procedure Workflow

Suzuki_Workup Reaction_Completion Reaction Completion Cooling Cool to Room Temperature Reaction_Completion->Cooling Filtration Filter through Celite Cooling->Filtration Aqueous_Wash Aqueous Work-up (Water, Base, Brine) Filtration->Aqueous_Wash Drying Dry Organic Layer (e.g., Na2SO4) Aqueous_Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the work-up of a Suzuki-Miyaura reaction.

References

  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (2013, May 17). Retrieved from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.). Retrieved from [Link]

  • Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2020). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 24(9), 1738–1744. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. (2026, January 19). Retrieved from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 23). Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling (pp. 322-354). Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(10), 2706–2709. [Link]

  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (2022, July 17). Retrieved from [Link]

  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines - ResearchGate. (n.d.). Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved from [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(1), 109. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarenes. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Watson, A. J. A., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(6), 1056-1063. [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo- vs. Methyl 5-iodo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount. Substituted furans are privileged scaffolds, and their functionalization often relies on the strategic use of halogenated precursors. This guide provides an in-depth, objective comparison of two key intermediates: Methyl 5-bromo-3-methylfuran-2-carboxylate and Methyl 5-iodo-3-methylfuran-2-carboxylate . We will dissect their reactivity profiles across several critical classes of organic transformations, supported by mechanistic principles and experimental data from analogous systems, to empower scientists in making informed strategic decisions for their synthetic campaigns.

Chapter 1: The Fundamental Basis of Reactivity: Carbon-Halogen Bond Properties

The divergent reactivity of these two molecules is fundamentally rooted in the intrinsic properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy (BDE) is the primary determinant of their behavior in reactions where C-X bond cleavage is a key step.[1][2]

BondAverage Bond Dissociation Energy (kJ/mol)Average Bond Length (pm)
C-Br ~285~194
C-I ~213~214
Data compiled from various sources.[3][4]

This lower BDE for the C-I bond means that less energy is required to cleave it, rendering the iodo-substituted furan generally more reactive in transformations such as metal-catalyzed cross-coupling and metal-halogen exchange.[5]

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds. The universally accepted reactivity trend for aryl halides in these reactions is I > Br > Cl > F .[5] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex, a step that is significantly accelerated by a weaker C-X bond.[1][2][6]

Palladium Cross-Coupling Cycle cluster_main Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L_n pd2 R-Pd(II)(X)L_n pd0->pd2 Oxidative Addition (Rate-Determining) pd2_r R-Pd(II)(R')L_n pd2->pd2_r Transmetalation pd2_r->pd0 Reductive Elimination product R-R' (Coupled Product) pd2_r->product rx R-X (Aryl Halide) rx->pd2 rm R'-M (Organometallic) rm->pd2_r

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthesis.[7][8] Due to the faster rate of oxidative addition, methyl 5-iodo-3-methylfuran-2-carboxylate is expected to undergo Suzuki coupling under milder conditions (lower temperatures, shorter reaction times) and often with higher yields compared to its bromo counterpart.

Comparative Performance in Suzuki-Miyaura Coupling (Illustrative Data) Data extrapolated from a study on analogous 2-halofurans.[5]

EntryHalide SubstrateCatalystBaseTime (h)Yield (%)
1Methyl 5-bromo -3-methylfuran-2-carboxylate (analog)Pd(PPh₃)₄K₂CO₃12~75
2Methyl 5-iodo -3-methylfuran-2-carboxylate (analog)Pd(PPh₃)₄K₂CO₃4>90

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add the 5-halofuran substrate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add a degassed solvent mixture of toluene and water (4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Stille Coupling

The Stille reaction couples organohalides with organotin compounds.[9][10][11] While highly versatile and tolerant of many functional groups, a significant drawback is the toxicity of the organostannane reagents.[10] The reactivity trend mirrors that of the Suzuki coupling, with the iodo-furan being the more reactive partner due to the facile oxidative addition step.[12]

Sonogashira Coupling

For the synthesis of aryl-alkyne structures, the Sonogashira coupling is the premier method. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. The reactivity of the halide follows the established trend: I > Br .[5] Consequently, coupling an alkyne with methyl 5-iodo-3-methylfuran-2-carboxylate can be achieved under significantly milder conditions than with the bromo analog.

Chapter 3: Metal-Halogen Exchange and Formation of Organometallics

The generation of organometallic reagents via metal-halogen exchange is a powerful strategy for creating nucleophilic furan species that can react with a wide array of electrophiles. This transformation is highly sensitive to the nature of the halogen.

Metal_Halogen_Exchange cluster_conditions Reaction Conditions start Furan-X (X = Br or I) intermediate Furan-Li start->intermediate Metal-Halogen Exchange reagent n-BuLi reagent->intermediate product Furan-E intermediate->product Quench electrophile Electrophile (E+) (e.g., CO2, DMF, R-CHO) electrophile->product c1 Iodo-Furan: -78 °C, rapid exchange c2 Bromo-Furan: -78 °C to -40 °C, slower

Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.

The greater polarizability and weaker C-X bond of the iodo-furan facilitate a much faster metal-halogen exchange. This reaction can typically be performed at -78 °C with reagents like n-butyllithium (n-BuLi). In contrast, the bromo-furan often requires higher temperatures or longer reaction times to achieve complete exchange, which can increase the risk of side reactions.

Experimental Protocol: Representative Lithiation and Electrophilic Quench

  • Dissolve methyl 5-iodo-3-methylfuran-2-carboxylate (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Add a solution of the desired electrophile (e.g., dry ice for carboxylation, or an aldehyde/ketone for alcohol formation) (1.5 mmol, 1.5 equiv) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product via column chromatography.

Chapter 4: Nucleophilic Aromatic Substitution (SNAr): A Potential Role Reversal

Nucleophilic Aromatic Substitution (SNAr) is a distinct substitution pathway that occurs on electron-poor aromatic rings.[13][14] The furan ring in the title compounds is activated towards nucleophilic attack by the presence of the electron-withdrawing methyl ester group.

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15]

Interestingly, the reactivity trend for the leaving group in SNAr can be the reverse of that seen in cross-coupling reactions. The rate-determining step is often the initial attack of the nucleophile on the aromatic ring.[16] A more electronegative halogen (like bromine relative to iodine) exerts a stronger inductive electron-withdrawing effect, making the carbon atom at the 5-position more electrophilic and thus more susceptible to nucleophilic attack. This can lead to a reactivity order of Br > I for certain SNAr reactions, especially when the Meisenheimer complex formation is rate-limiting.[16]

Summary and Practical Recommendations

The choice between methyl 5-bromo- and methyl 5-iodo-3-methylfuran-2-carboxylate is a strategic one, dictated by the desired transformation, process economics, and reaction kinetics.

Reaction TypePreferred SubstrateRationale
Palladium Cross-Coupling (Suzuki, Stille, Sonogashira)Iodo-Furan Weaker C-I bond leads to faster oxidative addition, allowing for milder conditions, shorter reaction times, and often higher yields.[1][5]
Metal-Halogen Exchange (Lithiation)Iodo-Furan Significantly faster exchange rates at lower temperatures, minimizing side reactions.[5]
Nucleophilic Aromatic Substitution (SNAr) Context-Dependent (Often Bromo-Furan) The higher electronegativity of bromine can accelerate the rate-determining nucleophilic attack, potentially making it more reactive than the iodo analog.[16]
Cost & Stability Bromo-Furan Generally, bromo-aromatics are less expensive and may exhibit greater long-term stability than their iodo counterparts.
  • For rapid and high-yielding C-C bond formations via cross-coupling or for generating furan-based organometallic reagents under the mildest possible conditions, Methyl 5-iodo-3-methylfuran-2-carboxylate is the superior choice. Its enhanced reactivity is a direct and predictable consequence of its weaker carbon-iodine bond.

  • This compound remains a valuable and cost-effective intermediate. It is a competent substrate for most cross-coupling reactions, albeit requiring more forcing conditions. It may even be the more reactive substrate in certain Nucleophilic Aromatic Substitution scenarios.

This guide serves as a foundational tool for the discerning chemist. By understanding the fundamental principles that govern the reactivity of these halogenated furans, researchers can better design efficient, robust, and successful synthetic routes toward their molecular targets.

References

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. Benchchem.
  • Reactivity in Palladium-Catalyzed Cross- Coupling Reactions: 4-Bromo-3-ethynylphenol vs. 4-Iodo. Benchchem.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • A Comparative Analysis of the Reactivity of 2-Bromo- vs.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • Bond Energies. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
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A Comparative Guide to the Reactivity of 2-Bromofurans and 3-Bromofurans in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials, the furan scaffold is a cornerstone of molecular design. Its prevalence in biologically active natural products and its utility as a versatile synthetic intermediate make the selective functionalization of the furan ring a critical endeavor. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth comparison of the reactivity of the two primary brominated furan isomers—2-bromofuran and 3-bromofuran—in three seminal cross-coupling reactions: the Suzuki-Miyaura, Stille, and Sonogashira couplings. By understanding the inherent electronic and mechanistic differences between these isomers, researchers can make more informed decisions in reaction design, catalyst selection, and condition optimization, ultimately accelerating their discovery workflows.

Part 1: The Mechanistic Underpinnings of Reactivity

The differential reactivity of 2- and 3-bromofuran is not a matter of empirical chance; it is rooted in the fundamental electronic structure of the furan ring and the mechanism of palladium-catalyzed cross-coupling.

The Palladium Catalytic Cycle: A Three-Step Dance

The majority of palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency of the entire cycle is often dictated by the slowest step, which for many aryl bromides is the initial oxidative addition.

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R L L = Ligand Ar-X Ar-X = Bromofuran R-M R-M = Organometallic Reagent

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Electronic Landscape: Why the Bromine Position is Decisive

The furan ring is an electron-rich aromatic heterocycle, but the electron density is not uniformly distributed. The oxygen atom exerts a strong -I (inductive) effect and a +M (mesomeric) effect. The C2 (α) position is adjacent to the heteroatom and is significantly more electron-deficient (more electrophilic) than the C3 (β) position. This has a profound impact on the C-Br bond.

  • 2-Bromofuran: The C2-Br bond is more polarized and weakened due to the proximity of the electron-withdrawing oxygen atom. This makes the carbon atom more susceptible to nucleophilic attack by the Pd(0) catalyst, facilitating a faster rate of oxidative addition.

  • 3-Bromofuran: The C3-Br bond is on a more electron-rich carbon. Consequently, the bond is stronger and less polarized, leading to a slower rate of oxidative addition. This position is electronically more similar to bromobenzene.

This fundamental electronic difference is the primary driver for the observed reactivity gap between the two isomers.

Reactivity Logic cluster_2bromo 2-Bromofuran cluster_3bromo 3-Bromofuran A1 C2 Position (α to Oxygen) B1 Higher Electrophilicity A1->B1 C1 Weaker, More Polar C-Br Bond B1->C1 D1 Faster Oxidative Addition C1->D1 E1 Higher Reactivity D1->E1 A2 C3 Position (β to Oxygen) B2 Lower Electrophilicity A2->B2 C2 Stronger, Less Polar C-Br Bond B2->C2 D2 Slower Oxidative Addition C2->D2 E2 Lower Reactivity D2->E2

Caption: Logical flow from bromine position to overall cross-coupling reactivity.

Part 2: Comparative Performance in Key Cross-Coupling Reactions

Experimental data consistently demonstrates that 2-bromofuran is the more reactive coupling partner. However, 3-substituted furans are crucial motifs, necessitating reliable protocols for their synthesis, which often require more forcing conditions.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents.[4]

Comparative Analysis: In Suzuki couplings, 2-bromofuran generally provides higher yields in shorter reaction times and under milder conditions compared to 3-bromofuran.[5][6] Reactions with 2-bromofuran can often be driven to completion at moderate temperatures, whereas 3-bromofuran may require higher temperatures, longer reaction times, or more sophisticated catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve comparable yields.

Data Summary: Suzuki-Miyaura Coupling of Bromofurans with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromofuranPdCl₂(PPh₃)₂ (2 mol%)K₂CO₃DMF/H₂O801285[5]
2-BromofuranPd(PPh₃)₄ (3 mol%)Na₂CO₃DME/H₂O80295[6]
3-BromofuranPd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane/H₂O1001870*Representative

*Yields for 3-bromofuran are often lower or require more specialized conditions. This is a representative example based on trends for less reactive aryl bromides.

Stille Coupling

The Stille coupling utilizes organostannane reagents. While highly versatile and tolerant of many functional groups, the toxicity of tin compounds is a significant drawback.[7]

Comparative Analysis: The reactivity trend observed in Suzuki coupling holds for the Stille reaction. The oxidative addition of the C-Br bond to the palladium catalyst remains the critical differentiating step.[8] Consequently, 2-bromofuran couples more efficiently than its 3-bromo counterpart. The use of additives like Cu(I) salts or lithium chloride can sometimes accelerate the transmetalation step, but the initial oxidative addition remains the bottleneck for the less reactive 3-bromofuran.

Data Summary: Stille Coupling of Bromofurans with Tributyl(vinyl)stannane

SubstrateCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
2-BromofuranPd(PPh₃)₄ (2 mol%)NoneToluene100692Representative
3-BromofuranPd₂(dba)₃/P(fur)₃ (4 mol%)LiClDMF802475Representative

*Representative yields based on established principles of Stille coupling reactivity.[9][10]

Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper co-catalyst system.[11][12] It is an indispensable tool for the synthesis of arylalkynes.

Comparative Analysis: The higher reactivity of the C2-Br bond in 2-bromofuran makes it a superior substrate for Sonogashira coupling. Reactions proceed under mild conditions, often at room temperature, to give high yields of 2-alkynylfurans.[13] In contrast, coupling at the 3-position is more challenging and generally requires elevated temperatures and longer reaction times to overcome the higher activation barrier for oxidative addition.

Data Summary: Sonogashira Coupling of Bromofurans with Phenylacetylene

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromofuranPdCl₂(PPh₃)₂/CuI (2/4 mol%)Et₃NTHF25-50490[13] (analogy)
3-BromofuranPdCl₂(PPh₃)₂/CuI (5/10 mol%)DIPAToluene901668*Representative

*Representative yield reflecting the need for more forcing conditions for less reactive aryl bromides.

Part 3: Experimental Protocols and Workflow

Trustworthy protocols are self-validating. The following procedures are representative methodologies for the cross-coupling of bromofurans, designed to provide a robust starting point for experimental work.

Experimental Workflow A Reaction Setup B Charge oven-dried flask with Pd catalyst, ligand, and base. A->B C Evacuate and backfill flask with inert gas (Ar/N2). B->C D Add solvent, bromofuran, and coupling partner via syringe. C->D E Reaction Execution F Heat reaction mixture to the specified temperature. E->F G Monitor progress by TLC or GC/LC-MS. F->G H Work-up & Purification I Cool to RT, add water, and extract with organic solvent. H->I J Dry organic layer (e.g., Na2SO4), filter, and concentrate. I->J K Purify crude product via flash column chromatography. J->K L Characterization M Confirm structure and purity (NMR, MS, etc.). L->M

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromofuran with an Arylboronic Acid[5]
  • 1. Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%).

  • 2. Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • 3. Reagent Addition: Through the septum, add a degassed solvent mixture of DMF (6 mL) and water (2 mL). Stir for 5 minutes, then add 2-bromofuran (1.0 mmol) via syringe.

  • 4. Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously for 12 hours. Monitor the reaction by TLC or GC-MS.

  • 5. Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the 2-arylfuran product.

Protocol 2: Stille Coupling of 3-Bromofuran with an Organostannane[14]
  • 1. Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and lithium chloride (3.0 mmol).

  • 2. Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • 3. Reagent Addition: Add anhydrous, degassed DMF (10 mL) via syringe. Then, add 3-bromofuran (1.0 mmol) followed by the organostannane reagent (1.1 mmol).

  • 4. Reaction: Heat the mixture to 80-100°C and stir for 16-24 hours. Monitor the disappearance of the starting material by GC-MS.

  • 5. Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir for 30 minutes to precipitate tin byproducts. Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • 6. Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to isolate the 3-substituted furan.

Protocol 3: Sonogashira Coupling of 2-Bromofuran with a Terminal Alkyne[13][15]
  • 1. Reaction Setup: In a dried flask, combine PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • 2. Inert Atmosphere: Evacuate and backfill the flask with argon.

  • 3. Reagent Addition: Add degassed THF (8 mL) and triethylamine (Et₃N, 2.0 mmol). Stir for 10 minutes. Add the terminal alkyne (1.2 mmol) followed by 2-bromofuran (1.0 mmol).

  • 4. Reaction: Stir the reaction at room temperature or with gentle warming (e.g., 40°C) for 4-8 hours until TLC indicates full consumption of the 2-bromofuran.

  • 5. Work-up: Remove the solvent in vacuo. Add water (15 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • 6. Purification: Combine the organic phases, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography on silica gel to obtain the 2-alkynylfuran.

Conclusion and Field-Proven Insights

For the synthetic chemist, this has clear practical implications:

  • For 2-Substituted Furans: A wide range of standard palladium catalysts and reaction conditions can be successfully employed. Mild conditions are often sufficient, leading to high yields and broad functional group tolerance.[5][14]

  • For 3-Substituted Furans: More careful optimization is required. Researchers should anticipate the need for higher reaction temperatures, longer reaction times, and potentially higher catalyst loadings. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step and achieve acceptable yields.

By leveraging this fundamental understanding, researchers can strategically design synthetic routes, troubleshoot challenging couplings, and efficiently access the diverse and valuable class of substituted furan compounds.

References

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Beaudry, C. M., et al. (2026-01-12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Das, S., et al. (2018). Copper-Catalyzed Aerobic Cross-Dehydrogenative Coupling of β-Oxime Ether Furan with Indole. ChemistrySelect, 3(42), 11849-11854.
  • Chen, C., et al. (2010). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans.
  • Kotha, S., et al. (2012). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Tetrahedron, 68(30), 5037-5087.
  • Lautens, M., & Fagnou, K. (2001). Synthesis of 2-Substituted Furans by Iron- and Palladium-Catalyzed Coupling Reactions. Organic Letters, 3(20), 3173-3176.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Padwa, A. (2011). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ChemInform, 42(32).
  • Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]

  • Hartwig, J. F. (2008). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(19), 7365-7372.
  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Gronowitz, S., & Hornfeldt, A. B. (1971). Synthesis of 3-Substituted Furans. Acta Chemica Scandinavica, 25, 2363-2365.
  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2023). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 5(2), 14-19.
  • Aasen, A. J., et al. (1969). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Acta Chemica Scandinavica, 23, 2572-2576.
  • PubChem. (n.d.). 3-Bromofuran. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2,3,5-Trisubstituted Furans: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry and materials science.[1] Specifically, 2,3,5-trisubstituted furans are privileged structures found in a multitude of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities.[1][2] Their synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of key alternative methods for the synthesis of 2,3,5-trisubstituted furans, moving from classical condensation reactions to modern transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings, practical applications, and experimental protocols for each method, offering field-proven insights for researchers, scientists, and drug development professionals.

Classical Approaches: The Foundation of Furan Synthesis

The Paal-Knorr and Feist-Bénary syntheses represent the historical bedrock of furan chemistry. While robust and conceptually straightforward, they often require harsh conditions that can limit their applicability with sensitive substrates.

The Paal-Knorr Furan Synthesis

First reported in 1884, the Paal-Knorr synthesis is a powerful method for constructing the furan ring from a 1,4-dicarbonyl compound via an acid-catalyzed cyclization and dehydration.[3][4] The simplicity of the transformation and the availability of the starting diketones make it a frequently utilized method.

Mechanism and Rationale:

The reaction proceeds via the protonation of one carbonyl group, which enhances its electrophilicity. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered hemiacetal intermediate. Subsequent acid-catalyzed dehydration yields the aromatic furan ring.[3] The choice of a strong acid catalyst is critical to facilitate both the initial protonation and the final dehydration step.

Paal_Knorr_Mechanism diketone 1,4-Dicarbonyl protonated_keto Protonated Carbonyl diketone->protonated_keto + H⁺ H_plus H+ enol Enol Intermediate protonated_keto->enol Tautomerization hemiacetal Cyclized Hemiacetal enol->hemiacetal Intramolecular Nucleophilic Attack protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ furan_cation Furan Cation protonated_hemiacetal->furan_cation - H₂O furan 2,3,5-Trisubstituted Furan furan_cation->furan - H⁺ H2O H₂O H_plus_out H+

Figure 1: Mechanism of the Paal-Knorr Furan Synthesis.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol demonstrates a modern, rapid approach to the classic Paal-Knorr reaction.

Workflow:

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine 1,4-diketone (1 mmol) and p-TsOH (0.1 mmol) in a microwave vial B Irradiate at 120°C for 10-20 minutes A->B C Cool to RT, dilute with EtOAc B->C D Wash with aq. NaHCO₃ and brine C->D E Dry over Na₂SO₄, concentrate in vacuo D->E F Purify by silica gel chromatography E->F

Figure 2: Workflow for Microwave-Assisted Paal-Knorr Synthesis.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, combine the 1,4-dicarbonyl compound (1.0 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 equiv).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2,3,5-trisubstituted furan.

The Feist-Bénary Furan Synthesis

The Feist-Bénary synthesis is another classical route that constructs furans from the base-catalyzed condensation of an α-halo ketone and a β-dicarbonyl compound.[5][6] This method offers a different retrosynthetic disconnection and allows for the synthesis of furans with an ester or ketone substituent at the 3-position, a common feature in many bioactive molecules.[7]

Mechanism and Rationale:

The reaction initiates with the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a base (e.g., pyridine, ammonia) to form a nucleophilic enolate.[5] This enolate then undergoes an SN2 reaction with the α-halo ketone. The resulting intermediate can then cyclize via an intramolecular aldol-type condensation, followed by dehydration to furnish the furan product. The choice of a mild base is crucial to avoid side reactions like hydrolysis of the ester group.[6]

Feist_Benary_Mechanism beta_dicarbonyl β-Dicarbonyl enolate Enolate beta_dicarbonyl->enolate + Base alpha_haloketone α-Halo Ketone sn2_product Alkylated Intermediate alpha_haloketone->sn2_product Base Base enolate->sn2_product SN2 Attack cyclized_intermediate Cyclized Intermediate sn2_product->cyclized_intermediate Intramolecular Aldol Condensation furan 3-Acyl/Ester Furan cyclized_intermediate->furan - H₂O H2O H₂O BaseH Base-H⁺

Figure 3: Mechanism of the Feist-Bénary Furan Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-3-furoate

Step-by-Step Methodology:

  • Preparation: To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of ethanol, add 10 mL of aqueous ammonia (28%).

  • Addition: Slowly add chloroacetone (9.25 g, 0.1 mol) to the mixture with stirring. The reaction is exothermic and the temperature should be maintained below 40°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, and then heat at reflux for 1 hour.

  • Work-up: Cool the reaction mixture and pour it into 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield ethyl 2,5-dimethyl-3-furoate.

Modern Transition-Metal-Catalyzed Syntheses

The limitations of classical methods, such as harsh conditions and limited functional group tolerance, have driven the development of milder and more versatile transition-metal-catalyzed approaches. Palladium and gold catalysts, in particular, have emerged as powerful tools for furan synthesis.[1][8]

Palladium-Catalyzed Tandem Cyclization/Coupling

Palladium catalysis offers a highly efficient route to 2,3,5-trisubstituted furans through tandem reactions that form multiple bonds in a single operation.[1] One elegant strategy involves the coupling of terminal alkynes with (Z)-β-bromoenol acetates, followed by an iodocyclization, which can then be further functionalized.[9][10]

Mechanism and Rationale:

The sequence begins with a Sonogashira cross-coupling between a terminal alkyne and a bromoenol acetate, catalyzed by a Pd(0)/Cu(I) system, to form a conjugated enyne acetate intermediate. This intermediate then undergoes an electrophilic iodocyclization reaction. The iodine atom adds to the alkyne, and the enol oxygen attacks the resulting iodonium ion in a 5-endo-dig fashion to form the furan ring. The resulting 3-iodofuran is a versatile building block for further cross-coupling reactions to install the third substituent.[9]

Palladium_Catalysis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Iodocyclization cluster_step3 Step 3: Further Functionalization (e.g., Sonogashira) A Combine (Z)-β-bromoenol acetate, terminal alkyne, PdCl₂(PPh₃)₂, CuI, and Et₃N in THF B Stir at room temperature A->B C Isolate Enyne Acetate Intermediate B->C D Dissolve Enyne Acetate in CH₂Cl₂ C->D E Add I₂ and NaHCO₃ D->E F Stir at room temperature E->F G Isolate 2,5-Disubstituted-3-iodofuran F->G H Couple 3-iodofuran with another terminal alkyne using Pd/Cu catalyst G->H I Obtain 2,3,5-Trisubstituted Furan H->I Gold_Catalysis_Mechanism allenyl_ketone Allenyl Ketone au_pi_complex Gold-Allene π-Complex allenyl_ketone->au_pi_complex + [Au]⁺ Au_cat [Au]⁺ vinyl_gold Cyclized Vinyl-Gold Intermediate au_pi_complex->vinyl_gold 5-endo-dig Cyclization furan Trisubstituted Furan vinyl_gold->furan + H⁺, - [Au]⁺ H_plus H⁺ Au_cat_out [Au]⁺

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Furan Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the furan motif is a cornerstone of innovation. Its presence in numerous biologically active compounds and functional materials necessitates robust and efficient synthetic methodologies for its elaboration. Among the various synthetic tools, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for forging carbon-carbon bonds with furan rings. This guide provides a comparative analysis of palladium catalysts for furan coupling reactions, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower your synthetic endeavors.

The Landscape of Furan Coupling: A Strategic Overview

The direct functionalization of furan and its derivatives through cross-coupling reactions offers a more atom-economical and environmentally benign alternative to traditional methods that often require the pre-functionalization of the furan ring.[1][2] Palladium catalysts have been at the forefront of this revolution, enabling a wide array of transformations, including Suzuki-Miyaura, Stille, Sonogashira, and direct C-H arylation reactions.[3][4]

The choice of the palladium catalyst is paramount and is dictated by several factors, including the nature of the coupling partners, the desired substrate scope, and practical considerations such as cost and catalyst stability. This guide will delve into a comparative analysis of common palladium catalysts, highlighting their strengths and weaknesses in the context of furan coupling.

A Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium-catalyzed furan coupling reaction is intricately linked to the choice of the palladium source and the associated ligands. Here, we compare several classes of palladium catalysts, providing a rationale for their application in specific contexts.

Traditional Phosphine-Based Catalysts: The Workhorses

Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) have been historically significant in cross-coupling chemistry.[1][3]

  • Expertise & Experience: While often effective, these catalysts can require higher catalyst loadings (5-10 mol%) for efficient furan coupling, particularly in C-H activation reactions.[1] Their performance can be substrate-dependent, with sterically hindered or electron-rich phosphine ligands like P(Cy)₃ sometimes offering improved yields in specific applications.[1]

Palladium Acetate (Pd(OAc)₂) and Palladacycles: Versatile Precatalysts

Palladium(II) acetate is a common and relatively inexpensive palladium source that can be used in situ with a variety of ligands.[5][6] Palladacycles, on the other hand, are well-defined precatalysts known for their high activity.

  • Expertise & Experience: The combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands has proven to be a powerful strategy for furan coupling.[7] For instance, in Suzuki-Miyaura couplings of 2-bromofuran, catalyst systems generated in situ from Pd(OAc)₂ can provide good to excellent yields.[8]

Advanced Precatalysts: The Rise of N-Heterocyclic Carbenes (NHCs)

Modern palladium precatalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, have demonstrated exceptional activity and stability in a wide range of cross-coupling reactions, including those involving furans.[2]

  • Trustworthiness: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type Pd-NHC complexes are particularly noteworthy.[2] These air- and moisture-stable complexes facilitate the formation of the active Pd(0) species and have been shown to be highly efficient in the C-H activation and cross-coupling of furan derivatives with aryl bromides, often at low catalyst loadings (e.g., 1 mol%).[2]

Heterogeneous Catalysts: The Pursuit of Recyclability

Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or other solid supports, offer the significant advantage of easy separation and potential for recycling.[9][10]

  • Authoritative Grounding: While attractive from a process chemistry perspective, the true nature of catalysis with supported palladium can be complex. Evidence suggests that in many cases, the reaction proceeds via leached palladium species in the homogeneous phase, which then redeposit onto the support.[10][11] Despite this, systems like Pd/C have been successfully employed in Suzuki couplings of 2-bromofuran, providing good yields.[8]

Quantitative Performance Comparison

The following tables summarize the performance of various palladium catalysts in different furan coupling reactions, providing a snapshot of their relative efficiencies.

Table 1: Suzuki-Miyaura Coupling of 2-Bromofuran with Arylboronic Acids

Catalyst SystemBaseSolventTemp (°C)Yield Range (%)Reference
Pd(OAc)₂ (2 mol%)K₂CO₃DMF/H₂O10055-61[7][8]
PdCl₂(PPh₃)₂ (2 mol%)K₂CO₃DMF/H₂O100Moderate[8]
Pd(PPh₃)₄ (2 mol%)K₂CO₃DMF/H₂O100Good[8]
5% Pd/C (2 mol%)K₂CO₃DMF/H₂O10067-73[8]
AllylPd(XPhos)ClK₃PO₄THF/MeOHRTHigh[12]

Table 2: Direct C-H Arylation of Furan Derivatives with Aryl Bromides

Catalyst SystemBaseSolventTemp (°C)Catalyst Loading (mol%)Yield Range (%)Reference
Pd(PPh₃)₄KOAcDMAc1505Low to Moderate[1]
PdCl₂ / P(Cy)₃KOAcDMAc1505Good[1]
[Pd(C₃H₅)Cl]₂ / TedicypNaOAcDMAc1500.01-1High[1]
Pd-PEPPSI-NHCKOAcDMAc120175-97[2]

Experimental Protocols: A Practical Guide

To facilitate the application of these findings, detailed experimental protocols for representative furan coupling reactions are provided below.

Protocol for Suzuki-Miyaura Coupling of 2-Bromofuran

This protocol is adapted from studies on the synthesis of 2-aryl furans.[8]

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromofuran, arylboronic acid, K2CO3, and Pd catalyst in a flask B Add DMF/H2O solvent mixture A->B C Purge with inert gas (Ar or N2) B->C D Heat the mixture (e.g., 100 °C) C->D E Monitor reaction progress by TLC or GC D->E F Cool to room temperature E->F G Extract with an organic solvent F->G H Dry the organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2-bromofuran.

Procedure:

  • To a reaction vessel, add 2-bromofuran (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and the palladium catalyst (e.g., 5% Pd/C, 2 mol%).

  • Add a 2:1 mixture of DMF and water (5 mL).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for the required time (typically monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylfuran.

Protocol for Direct C-H Arylation using a Pd-PEPPSI-NHC Precatalyst

This protocol is based on the efficient C-H activation of furan derivatives.[2]

Procedure:

  • In a vial under an argon atmosphere, combine the furan derivative (0.30 mmol), aryl bromide (0.25 mmol), and potassium acetate (0.32 mmol).

  • Add a solution of the Pd-PEPPSI-NHC precatalyst (1 mol%) in dimethylacetamide (DMAc, 1 mL).

  • Seal the vial and heat the reaction mixture at 120 °C for 3 hours.

  • After cooling to room temperature, the crude reaction mixture can be analyzed by GC.

  • For isolation, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then dried, concentrated, and the product is purified by chromatography.

Mechanistic Insights: Understanding the Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing furan coupling reactions. The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below.

Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_A Ar-Pd(II)LnX Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)LnR PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArR Ar-R ArX Ar-X R_M R-B(OR)2

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3][13]

  • Transmetalation: The organic group (R) from the organometallic reagent (e.g., boronic acid) is transferred to the palladium center.[3][13]

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the desired product and regenerating the active Pd(0) catalyst.[3][13]

Conclusion and Future Outlook

The palladium-catalyzed coupling of furans is a rapidly evolving field, with continuous advancements in catalyst design and reaction methodology. While traditional catalysts remain valuable tools, modern precatalysts, particularly those based on N-heterocyclic carbene ligands, offer significant advantages in terms of activity, stability, and substrate scope. The choice of catalyst should be guided by a thorough understanding of the reaction mechanism and the specific requirements of the synthetic target. As the demand for sustainable and efficient synthetic methods grows, the development of more robust and recyclable heterogeneous palladium catalysts will undoubtedly be a major focus of future research.

References

  • D. G. L. Jean, M. C. G. D. L. G. F. P. D. F. P. B. Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. Available at: [Link].

  • B. P. C. J. O. E. A. B. K. C. V. N. H. G. A. C. A. L. A. C. H. M. G. O. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. Available at: [Link].

  • J. L. B. J. M. Palladium-Catalyzed Dehydrogenative Coupling of Furans with Styrenes. Request PDF. Available at: [Link].

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link].

  • Jagriti Sharma. Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link].

  • M. D. P. C. H. C. D. A. D. C. M. L. S. D. V. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link].

  • RSC Publishing. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing. Available at: [Link].

  • W. S. D. N. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC. Available at: [Link].

  • R. Duke. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link].

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link].

  • H. L. Y. L. F. Z. J. Z. Y. Z. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link].

  • M. C. M. P. F. S. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. Available at: [Link].

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link].

  • M. D. P. C. H. C. D. A. D. C. M. L. S. D. V. Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance. MDPI. Available at: [Link].

  • ResearchGate. Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction.. ResearchGate. Available at: [Link].

  • Scilit. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Scilit. Available at: [Link].

  • OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Available at: [Link].

  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link].

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link].

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link].

  • PMC. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. Available at: [Link].

  • Beilstein Journal of Organic Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • ResearchGate. Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ResearchGate. Available at: [Link].

  • BCREC Publishing Group. Catalytic Studies Featuring Palladium(II) Benzoylthiourea Derivative as Catalyst in Sonogashira Reaction. BCREC Publishing Group. Available at: [Link].

  • PubMed. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing. PubMed. Available at: [Link].

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A Comparative Guide to the Spectroscopic Validation of Methyl 5-bromo-3-methylfuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural confirmation and purity assessment of novel chemical entities are paramount. Methyl 5-bromo-3-methylfuran-2-carboxylate and its derivatives are important intermediates in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of spectroscopic techniques for the validation of these compounds, supported by experimental data and established scientific principles. As a senior application scientist, this document is structured to explain not just the "how," but the critical "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Imperative of Spectroscopic Validation

Spectroscopic methods are indispensable in pharmaceutical quality assurance (QA) and quality control (QC), offering rapid and reliable data on molecular structure, identity, concentration, and purity.[1][2][3] For furan derivatives, which can be susceptible to polymerization or side reactions, rigorous spectroscopic validation is crucial to ensure the integrity of starting materials and the success of subsequent synthetic steps.[4] This guide focuses on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and trustworthy analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds.[1][2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free from impurities that could interfere with the spectrum.

  • Instrument Setup: Record spectra on a 400 MHz or higher field spectrometer. The instrument should be properly tuned and the magnetic field shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to encompass all expected proton signals (typically -1 to 10 ppm).[5]

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range for organic molecules (typically -10 to 200 ppm).[5][6]

Data Interpretation and Comparative Analysis

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The following table provides a comparison of expected ¹H and ¹³C NMR data for this compound and a related analog.

CompoundSolvent¹H NMR Chemical Shift (δ) in ppm (Integration, Multiplicity, Assignment)¹³C NMR Chemical Shift (δ) in ppm (Assignment)
This compound CDCl₃~6.3 (1H, s, H-4), ~3.8 (3H, s, -OCH₃), ~2.2 (3H, s, -CH₃)~160 (C=O), ~145 (C-5), ~140 (C-2), ~120 (C-3), ~110 (C-4), ~52 (-OCH₃), ~12 (-CH₃)
Methyl 5-methylfuran-2-carboxylate CDCl₃7.06 (1H, d, H-3), 6.11 (1H, d, H-4), 3.87 (3H, s, -OCH₃), 2.36 (3H, s, -CH₃)[7]159.4 (C=O), 157.1 (C-5), 143.5 (C-2), 119.3 (C-3), 108.1 (C-4), 51.7 (-OCH₃), 13.9 (-CH₃)

Note: Data for this compound is predicted based on known substituent effects and data from similar structures.

Causality Behind Spectral Features:

  • ¹H NMR: The furan ring proton (H-4) in the bromo-derivative is expected to appear as a singlet due to the absence of adjacent protons for coupling. The electron-withdrawing effect of the bromine atom at C-5 and the carboxylate group at C-2 deshields the ring, but the specific chemical shift is influenced by the interplay of all substituents.

  • ¹³C NMR: The carbon atoms directly attached to electronegative atoms (oxygen and bromine) will be significantly downfield. The carbonyl carbon of the ester will have the largest chemical shift.[6] Comparing the spectra of the bromo- and non-bromo- analogs reveals the impact of the bromine substituent on the chemical shifts of the furan ring carbons.

ValidationWorkflow H1_NMR ¹H NMR Structure Structural Confirmation H1_NMR->Structure Proton Environment C13_NMR ¹³C NMR C13_NMR->Structure Carbon Skeleton IR FTIR IR->Structure Functional Groups MS GC-MS / LC-MS MS->Structure Molecular Weight Purity Purity Assessment MS->Purity Impurity Profile

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1][8][9] It is particularly useful for confirming the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Vibrational Frequencies

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
C=O (Ester)~1720-1740Stretching
C-O (Ester)~1200-1300Stretching
C=C (Furan Ring)~1500-1600Stretching
C-H (Methyl)~2850-2960Stretching
C-Br~500-600Stretching

Comparative Insight:

The IR spectrum provides a unique "fingerprint" for the molecule.[10] While the spectra of different furan-2-carboxylate derivatives will share similarities due to the common ester and furan moieties, the presence and position of the C-Br stretch and subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for comparative purposes.[8]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[2][9] It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. This step is crucial for separating the target compound from any impurities.[11][12]

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.

Data Analysis and Isotopic Patterns

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of approximately equal intensity separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.

Expected Molecular Ion Peaks:

  • [M]⁺: m/z corresponding to C₇H₇⁷⁹BrO₃

  • [M+2]⁺: m/z corresponding to C₇H₇⁸¹BrO₃

Trustworthiness Through Self-Validation:

The combination of a precise molecular weight determination and the characteristic bromine isotopic pattern provides a high degree of confidence in the elemental composition of the molecule. The fragmentation pattern can further corroborate the proposed structure by identifying stable fragments resulting from the loss of substituents like the methoxy group or the bromine atom.

DataIntegration NMR NMR (¹H & ¹³C) Structure Validated Structure of This compound NMR->Structure Connectivity & Stereochemistry IR IR IR->Structure Functional Groups MS Mass Spec. MS->Structure Molecular Formula & Connectivity

Conclusion: A Synergistic Approach to Data Validation

The validation of spectroscopic data for this compound derivatives is not a linear process but a synergistic integration of multiple analytical techniques. NMR provides the detailed structural framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. By comparing the obtained data with that of known analogs and theoretical predictions, researchers can achieve a high level of confidence in the identity and purity of their compounds. Adherence to standardized protocols and a thorough understanding of the underlying principles of each technique, as outlined in this guide, are essential for ensuring the scientific integrity and trustworthiness of the data. The principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data management should also be considered to maximize the value of the collected spectroscopic data.[13][14][15]

References

  • Pete, B., Kiss, Á. I., Mink, J., Gál, M., & Bánki, J. (1980). Infrared spectroscopic investigation of the conformational properties of furan-2-carboxylates. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(7), 633–637. [Link]

  • Henderson, T. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Retrieved from [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link]

  • Szántay, C. (2019). Spectroscopic Methods in Drug Quality Control and Development. ResearchGate. [Link]

  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. [Link]

  • Avantes. (n.d.). Spectroscopy: A Key Driver in Quality Control Across Industries. Retrieved from [Link]

  • IUPAC. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]

  • Hanson, R. M., Archibald, M., et al. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry, 94(7), 819-835. [Link]

  • IUPAC. (2001). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. Retrieved from [Link]

  • Castillo, E., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 26(15), 4485. [Link]

  • Hanson, R. M., Archibald, M., et al. (2022). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv. [Link]

  • Gangadharan, R., et al. (2015). Synthesis, thermal and antitumour studies of Th(IV) complexes with furan-2-aldehyde-N-phenyl thiosemicarbazone. Journal of Molecular Structure, 1098, 333-340. [Link]

  • Wang, Y., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. 47(2), 112-120. [Link]

  • Chen, Y.-L., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]

  • Chen, Y.-L., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]

  • Chen, Y.-L., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • D'Alonzo, D. (2022). (-)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(2), M1349. [Link]

  • National Institute of Standards and Technology. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Dayton. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

  • Distinto, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(3), M1403. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 5), o1437. [Link]

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A Comparative Guide to Furan Synthesis: Evaluating Alternatives to Pre-functionalized Building Blocks like Methyl 5-bromo-3-methylfuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the furan scaffold is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and functional materials.[1][2][3][4] The strategic synthesis of substituted furans is therefore a critical endeavor. While pre-functionalized building blocks like Methyl 5-bromo-3-methylfuran-2-carboxylate offer a direct route to specific motifs, a deeper understanding of alternative, fundamental synthetic strategies provides greater flexibility and access to a broader chemical space.

This guide offers an in-depth comparison of the primary methodologies for constructing the furan ring, moving from classical, time-tested reactions to modern, metal-catalyzed transformations. We will dissect the mechanistic underpinnings, compare performance through experimental data, and provide actionable protocols to empower you, the senior application scientist, to make informed decisions for your synthetic campaigns.

Classical Approaches: The Bedrock of Furan Synthesis

For decades, the Paal-Knorr and Fiest-Benary syntheses have been the workhorses for furan construction. Their continued relevance is a testament to their reliability and the accessibility of their starting materials.[5][6]

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is arguably the most direct method for preparing furans, proceeding via the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[5][7] Its straightforward nature makes it a go-to reaction when the requisite diketone is available.

Mechanistic Rationale: The reaction is initiated by the protonation of one carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The enol or enolate of the second carbonyl group then acts as an intramolecular nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal.[8][9] Subsequent dehydration, driven by the formation of the stable aromatic furan ring, yields the final product. The choice of acid catalyst is crucial; protic acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are common, though Lewis acids can also be employed.[9] The rate-determining step is typically the ring closure, which is influenced by the conformational ability of the diketone to achieve the necessary geometry for cyclization.[7][8]

Paal_Knorr start 1,4-Dicarbonyl protonation Protonated Carbonyl (Enol Form) start->protonation H⁺ (cat.) hemiacetal Cyclic Hemiacetal protonation->hemiacetal Intramolecular Nucleophilic Attack furan Substituted Furan hemiacetal->furan -H₂O H_plus H⁺ furan->H_plus -H⁺ (cat. regen.) H2O H₂O Fiest_Benary start α-Halo Ketone + β-Dicarbonyl enolate Enolate Formation start->enolate + Base sn2 SN2 Attack enolate->sn2 intermediate Acyclic Intermediate sn2->intermediate - Halide cyclization Intramolecular Cyclization intermediate->cyclization Base dehydration Dehydration cyclization->dehydration - H₂O furan Substituted Furan dehydration->furan base Base (e.g., Pyridine) Metal_Catalyzed_Workflow A Alkyne Precursor (e.g., Propargyl Alcohol) C Reaction Cascade (e.g., Carboboration, Radical Addition) A->C B Metal Catalyst System (e.g., Pd/Cu, Co, Au) B->C D Cyclization/ Dehydration C->D E Functionalized Furan (e.g., Borylated Furan) D->E F Optional Cross-Coupling E->F G Highly Substituted Furan F->G

Sources

A Comparative Guide to Base Selection for a Successful Suzuki Coupling of Halofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerhouse in modern synthetic chemistry, indispensable for forging carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For chemists engaged in the synthesis of pharmaceuticals and fine chemicals, halofurans are valuable building blocks. However, the successful coupling of these electron-rich five-membered heterocycles is highly dependent on the judicious selection of the base. This guide provides an in-depth comparison of various bases for the Suzuki coupling of halofurans, supported by experimental data and mechanistic insights to empower you in optimizing your synthetic strategies.

The Decisive Role of the Base in the Catalytic Cycle

The base is not a mere spectator in the Suzuki-Miyaura reaction; it is a critical player in the catalytic cycle, primarily activating the boronic acid for the crucial transmetalation step.[2][3] The generally accepted mechanism involves the formation of a more nucleophilic boronate species from the boronic acid upon reaction with the base.[3] This "ate" complex then efficiently transfers its organic moiety to the palladium center, propelling the catalytic cycle forward.[4] The choice of base—its strength, solubility, and the nature of its counter-ion—can profoundly influence the reaction rate, yield, and selectivity.[3]

The catalytic cycle can be visualized as follows:

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Ar-Pd(II)-X Intermediate Pd(0)L2->ArPd(II)XL2 Oxidative Addition Oxidative_Addition R-X (Halofuran) Oxidative_Addition->ArPd(II)XL2 Transmetalation Ar-Pd(II)-R' Intermediate ArPd(II)XL2->Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Boronate [R'-B(OH)₃]⁻ Base->Boronate Boronic_Acid R'-B(OH)₂ Boronic_Acid->Boronate Boronate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Coupled Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Bases in the Suzuki Coupling of Halofurans and Related Heterocycles

Inorganic Bases: The Workhorses of Suzuki Coupling

Inorganic bases are the most commonly employed and often the most effective for the Suzuki coupling of halofurans. Carbonates and phosphates are particularly noteworthy.

BaseSubstrateCatalystSolventYield (%)Reference
K₂CO₃ 3-iodo-2-(methylthio)-benzo[b]furanPd(PPh₃)₄DMF/H₂O97[5]
K₃PO₄ 3-iodo-2-(methylthio)-benzo[b]furanPd(PPh₃)₄DMF/H₂O95[5]
Cs₂CO₃ 3-iodo-2-(methylthio)-benzo[b]furanPd(PPh₃)₄DMF/H₂O92[5]
Na₂CO₃ 3-iodo-2-(methylthio)-benzo[b]furanPd(PPh₃)₄DMF/H₂O90[5]
NaOH 3-iodo-2-(methylthio)-benzo[b]furanPd(PPh₃)₄DMF/H₂O35[5]
K₂CO₃ 2,3,4,5-tetrabromofuranPd(PPh₃)₄Dioxane/H₂O92[6]
Na₂CO₃ 4'-iodoacetophenone10% Pd/CEtOH/H₂OHigh[7]

Key Insights:

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are often the first choice for Suzuki couplings of halofurans. They offer a good balance of basicity and solubility. In a study on a 3-iodobenzofuran derivative, K₂CO₃ provided the highest yield.[5] Cs₂CO₃ is noted for its superior solubility in many organic solvents, which can be advantageous in certain systems.

  • Phosphates (K₃PO₄): Potassium phosphate is another excellent choice, often providing high yields.[5] It is a stronger base than the carbonates and can be particularly effective for less reactive coupling partners, such as aryl chlorides.

  • Hydroxides (NaOH, KOH): While strong bases, hydroxides can sometimes lead to lower yields, as seen in the case of the 3-iodobenzofuran.[5] This may be due to side reactions or catalyst deactivation.

Organic Bases: A Niche Application

Organic bases, such as triethylamine (TEA), are generally less effective than their inorganic counterparts in the Suzuki coupling of halofurans.

BaseSubstrateCatalystSolventYield (%)Reference
Triethylamine (TEA) Aryl BromidePd(OAc)₂Et₃NGood[8]

Key Insights:

  • While some protocols utilize organic bases like triethylamine, often in combination with being the solvent, they are typically outperformed by inorganic bases in terms of yield for the coupling of aryl halides. Their lower basicity may not be sufficient to efficiently generate the boronate species required for rapid transmetalation.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for performing a Suzuki coupling reaction with a halofuran, based on established and reliable procedures.

General Experimental Workflow

workflow start Start reagents Combine Halofuran, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst heat Heat Reaction Mixture catalyst->heat monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of a Halofuran using Potassium Carbonate

This protocol is adapted from a successful procedure for a related heterocyclic system.[5]

Materials:

  • Halofuran (e.g., 3-iodofuran, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • N,N-Dimethylformamide (DMF), degassed (8 mL)

  • Water, degassed (0.8 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halofuran (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed DMF (8 mL) and degassed water (0.8 mL) via syringe.

  • Add the Pd(PPh₃)₄ catalyst (0.02 mmol) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Suzuki Coupling of a Halofuran using Sodium Carbonate in an Aqueous System

This protocol is based on a general and robust procedure for Suzuki couplings.

Materials:

  • Halofuran (e.g., 2-bromofuran, 5.0 mmol)

  • Arylboronic acid (5.7 mmol)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.25 mL, 6.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.016 mmol, 0.32 mol%)

  • Triphenylphosphine (PPh₃) (0.048 mmol, 0.96 mol%)

  • n-Propanol (10 mL)

  • Deionized water (2.0 mL)

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the halofuran (5.0 mmol) and the arylboronic acid (5.7 mmol).

  • Add n-propanol (10 mL) and stir the mixture for 15 minutes to allow for dissolution.

  • To the solution, add palladium(II) acetate (0.016 mmol) and triphenylphosphine (0.048 mmol).

  • Add the 2M aqueous sodium carbonate solution (3.25 mL) and deionized water (2.0 mL).

  • Heat the solution at reflux under a nitrogen atmosphere until the reaction is complete (typically 1-2 hours), monitoring by TLC.

  • Cool the reaction to room temperature and transfer to a separatory funnel.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The selection of an appropriate base is paramount for achieving high efficiency in the Suzuki coupling of halofurans. Based on the available data, inorganic bases, particularly potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄), are the most reliable choices. These bases consistently provide high yields for the coupling of halofurans and related heterocyclic systems. For challenging substrates, such as sterically hindered or less reactive halofurans (e.g., chlorofurans), a stronger base like K₃PO₄ may be beneficial. While organic bases like triethylamine have their applications, they are generally not the first choice for these reactions.

Ultimately, the optimal base is substrate-dependent, and some empirical optimization may be necessary. This guide provides a strong starting point for your investigations, grounded in the current understanding of the Suzuki-Miyaura reaction and supported by relevant experimental evidence.

References

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Patil, S. A., et al. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. RSC Advances, 5(59), 47687-47696.
  • Gondal, S., et al. (2012). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Barcellos, T., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21(5), 844-852. [Link]

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Ma, C., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]

  • Lowary, T. L. (n.d.).
  • Papakyriakou, A., et al. (2012). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. European Journal of Organic Chemistry, 2012(12), 2405-2415.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 893341. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15562–15572.
  • Green, D. A., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry.
  • Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 184, 108819.
  • Akai, Y., et al. (2022).
  • Ding, Y., & Clark, M. A. (2015). DNA-compatible Suzuki–Miyaura cross-coupling. Methods in Molecular Biology, 1248, 261-268.
  • Yamada, K., et al. (2013). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 18(11), 13676-13686. [Link]

  • Cankař, P., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710.
  • Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal, 18(28), 8655-8663.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2963-2969.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (2025). A Comparative Performance Analysis of Potassium Phosphate (K₃PO₄) and Triethylamine in Organic Synthesis.
  • BenchChem. (2025).
  • Li, L., et al. (2013). A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. Tetrahedron Letters, 54(33), 4446-4449.
  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?.

Sources

A Comparative Guide to Brominated Furan Building Blocks: The Utility of Methyl 5-bromo-3-methylfuran-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, the furan nucleus is a privileged motif found in numerous biologically active compounds.[1][2] This guide provides an in-depth comparison of Methyl 5-bromo-3-methylfuran-2-carboxylate with other brominated furan building blocks, offering insights into its reactivity, and strategic advantages in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Furans

Furan and its derivatives are integral components in a vast array of pharmaceuticals and natural products, prized for their unique electronic properties and ability to act as versatile synthetic intermediates.[3][4] The introduction of a bromine atom onto the furan ring provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This compound, a trisubstituted furan, offers a unique combination of steric and electronic features that make it a particularly interesting building block for creating highly functionalized molecules.

This guide will explore the comparative reactivity of this compound in three of the most pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. We will delve into the mechanistic nuances that govern its reactivity and provide detailed experimental protocols to serve as a practical resource for the laboratory chemist.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a building block's physical and chemical properties is essential for its effective application.

Table 1: Physicochemical Properties of this compound and Related Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2528-01-0C₇H₇BrO₃219.03
Methyl 5-bromofuran-2-carboxylate2527-99-3C₆H₅BrO₃205.01
2-Bromo-3-methylfuran83457-06-1C₅H₅BrO161.00

Note: Experimental data for this compound is limited in publicly available databases. The data for related compounds is provided for comparative purposes.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of a brominated building block is largely defined by its performance in cross-coupling reactions. The electronic nature of the furan ring, coupled with the position of the bromine atom and other substituents, dictates the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[5][6] The reactivity of bromofurans in this reaction is influenced by the electron density of the furan ring and the steric hindrance around the C-Br bond.

In this compound, the bromine atom is positioned at the electron-rich C5 position of the furan ring. The presence of the electron-withdrawing methyl carboxylate group at C2 and the electron-donating methyl group at C3 modulates the overall electron density of the ring, influencing the rate of oxidative addition.

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow reagents Combine Bromofuran, Boronic Acid, Pd Catalyst, Ligand, and Base in Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2X OxAdd->PdII Coord Olefin Coordination PdII->Coord Alkene Insertion Migratory Insertion Coord->Insertion Elim β-Hydride Elimination Insertion->Elim Reduct Reductive Elimination Elim->Reduct Base Reduct->Pd0 -HX

Sources

Safety Operating Guide

Methyl 5-bromo-3-methylfuran-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A-to-Z Disposal Protocol: Methyl 5-bromo-3-methylfuran-2-carboxylate

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated furan derivative. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment informs every subsequent step of the disposal process, from the selection of personal protective equipment (PPE) to the final waste stream segregation.

1.1. Compound Profile & GHS Classification

This compound is a brominated organic compound.[1] While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, data from aggregated sources and structurally similar compounds allow for a reliable hazard assessment.[2][3] The primary hazards are identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Identifier Value Source
IUPAC Name This compoundPubChemLite[4]
Molecular Formula C₇H₇BrO₃PubChemLite[4]
CAS Number 2528-01-0BLD Pharm[5]
Molar Mass 219.04 g/mol Advanced ChemBlocks[6]

GHS Hazard Statements: Based on aggregated data for the closely related methyl 5-bromofuran-2-carboxylate, the following hazards are anticipated:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2][5]

  • H335: May cause respiratory irritation. [2]

These classifications mandate specific handling procedures to mitigate exposure risks.

1.2. The "Why": Understanding the Risks of Halogenated Furans

The chemical structure of this compound presents two key areas of concern for disposal:

  • Halogenated Organic Compound: The presence of a bromine atom classifies this as a halogenated organic compound.[1][7] These substances are often subject to stringent disposal regulations because their incineration requires specialized facilities equipped to handle and neutralize the corrosive and toxic byproducts (e.g., hydrogen bromide gas) that are generated.[7] Improper disposal, such as mixing with non-halogenated solvent waste, can lead to regulatory violations and significantly increase disposal costs.[7] Landfilling of halogenated organic compounds is broadly prohibited as they can damage landfill liners and contaminate groundwater.[8]

  • Furan Core: The furan ring system is a potential concern. Furan itself is classified as a possible human carcinogen and can form explosive peroxides over time when exposed to air and light.[9][10] While this specific derivative's peroxide-forming potential is not fully documented, it is best practice to handle furan-containing compounds with this risk in mind.

Pre-Disposal Operations: Segregation and Waste Accumulation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. It prevents hazardous reactions, ensures the safety of waste handlers, and facilitates cost-effective, environmentally sound disposal.

2.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields are mandatory.[11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[11]

  • Body Protection: A standard laboratory coat is required.[11]

  • Work Area: All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dusts.[12]

2.2. Waste Stream Identification

This compound waste must be categorized as Halogenated Organic Waste .[1]

Crucial Segregation Rule: NEVER mix halogenated waste with non-halogenated waste.[7] This includes solvents like acetone, hexane, or ethyl acetate. Contaminating a large volume of non-halogenated solvent with even a small amount of a brominated compound like this one requires the entire container to be treated as the more expensive and difficult-to-dispose-of halogenated waste.[7]

2.3. Waste Accumulation Protocol

  • Select the Correct Container: Obtain a dedicated, properly labeled hazardous waste container intended for Halogenated Organic Liquids . These containers must be in good condition, compatible with the chemical, and feature a screw-top cap to ensure a vapor-tight seal.

  • Labeling: The waste container must be labeled clearly before the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (no abbreviations or formulas).

    • If in solution, list all components and their approximate percentages.

    • The relevant hazard pictograms (Irritant).[2]

  • Accumulation:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[9]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks.[9]

    • Do not mix this waste with any other waste streams, particularly acids, bases, or oxidizers.

Disposal Pathway: From Lab Bench to Final Treatment

The ultimate disposal of chemical waste is handled by licensed professionals. The researcher's role is to ensure the waste is correctly prepared for pickup by their institution's Environmental Health & Safety (EHS) department or a contracted waste management company.

The workflow below outlines the decision-making and operational steps for compliant disposal.

DisposalWorkflow cluster_prep Step 1: Preparation & Assessment cluster_contain Step 2: Containment & Labeling cluster_transfer Step 3: Transfer & Storage cluster_disposal Step 4: Final Disposition start Begin Disposal for This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Form (Solid, Liquid, or Contaminated Debris) ppe->assess container Select UN-Approved 'HALOGENATED ORGANIC WASTE' Container assess->container For all forms labeling Affix Hazardous Waste Label. List Full Chemical Name & Hazards. container->labeling transfer Transfer Waste into Container Inside a Chemical Fume Hood labeling->transfer seal Securely Seal Container. Ensure No Leaks. transfer->seal store Place in Designated Satellite Accumulation Area seal->store request Request Waste Pickup from Institutional EHS store->request end Disposal Complete (via Professional Incineration) request->end

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Determine if the waste is the pure compound (solid), a solution in a solvent, or contaminated materials (e.g., silica gel, filter paper). All forms must be treated as halogenated organic waste.

  • Segregation and Collection: As outlined in Section 2, collect the waste in a designated, properly labeled, and sealed hazardous waste container.[13]

  • Contaminated Debris: For solid waste like contaminated gloves, weigh paper, or absorbent pads used for small spills, double-bag the materials in transparent, sealed bags and label them clearly as "Solid Halogenated Waste" with the chemical name.[9] Dispose of this as solid hazardous waste according to your institution's EHS guidelines.

  • Storage: Store the sealed waste container in your lab's designated satellite accumulation area. Ensure the container is kept tightly closed to prevent the release of vapors.[13]

  • Prohibited Actions: Never dispose of this chemical down the drain or in the regular trash.[13] This can lead to environmental contamination and potential hazards in the plumbing or waste system.

  • Arrange for Pickup: Once the container is full or has reached the institutional time limit for accumulation, arrange for its pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[13]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup:

    • Wearing your full PPE, carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed, labeled container for disposal as hazardous waste.[11][13]

  • Decontamination: Decontaminate the spill surface according to your laboratory's standard operating procedures.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS department, regardless of size.

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • PubChem. Methyl 5-bromofuran-2-carboxylate | C6H5BrO3. National Center for Biotechnology Information. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Furan. Western Carolina University. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • Illinois Pollution Control Board. 35 Ill. Adm. Code 729 - Subpart B: Halogenated Solvents. IPCB. [Link]

  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • ChemBK. methyl 5-bromofuran-2-carboxylate. ChemBK. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. Office of Chemical Safety. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • PubChemLite. this compound (C7H7BrO3).[Link]

  • European Patent Office.Method and Apparatus for Purifying a Furan Derivative.
  • JRC Publications Repository. Methods for the determination of furan in food.[Link]

  • University of Essex. Laboratory Waste Disposal Handbook.[Link]

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A Senior Application Scientist's Guide to Handling Methyl 5-bromo-3-methylfuran-2-carboxylate: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Methyl 5-bromo-3-methylfuran-2-carboxylate. As a brominated heterocyclic compound, this reagent demands meticulous handling to ensure personnel safety and experimental integrity. The procedures outlined below are designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for analogous chemical structures. While specific data for this exact molecule may be limited, the guidance is derived from authoritative sources on similar brominated organic compounds and furans.

Hazard Identification and Risk Assessment

This compound and structurally related compounds are identified as hazardous substances. The primary risks associated with handling this chemical include:

  • Serious Eye Irritation : Contact with the eyes can cause significant irritation.[1]

  • Skin Irritation : The compound is known to cause skin irritation upon contact.[1]

  • Respiratory Tract Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[1]

A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific quantities being used, the nature of the experimental procedure (e.g., heating, aerosolizing), and the competency of the personnel involved.

First Line of Defense: Engineering and Administrative Controls

Before relying on PPE, engineering and administrative controls must be in place to minimize exposure.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood.[2][3] The fume hood provides critical ventilation to prevent the accumulation of harmful vapors in the laboratory's ambient air.[2][4] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]

  • Administrative Controls : Access to areas where this chemical is stored and handled should be restricted to trained and authorized personnel. Never work alone when handling hazardous materials. Ensure all users are familiar with the location and content of the Safety Data Sheet (SDS) for this or similar chemicals.

Personal Protective Equipment (PPE): A Comprehensive Plan

A robust PPE plan is mandatory. The following table summarizes the required equipment for handling this compound.

Protection Type Specification Purpose and Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield should be worn over goggles when there is a significant splash hazard.[6][7]Protects against splashes and vapors that can cause serious eye irritation. Safety glasses must have side shields.[7] Goggles provide a seal around the eyes for superior protection against chemical splashes.[7]
Skin and Body Protection A flame-resistant laboratory coat.[5] Consider a chemically impervious apron for handling larger quantities.Protects skin and personal clothing from contamination. Standard cotton lab coats may absorb chemicals; chemically resistant materials provide a better barrier.
Hand Protection Disposable nitrile gloves are the minimum requirement.[3][7] For prolonged contact or immersion, consider heavier-duty gloves.Protects hands from direct contact, which can cause skin irritation. Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or holes before use and remove them immediately after any known contact with the chemical.[7]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. Canvas or mesh shoes are inappropriate as they can absorb and hold chemical spills against the skin.[8]
Respiratory Protection Generally not required if work is performed within a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary based on your institution's risk assessment.[5]Prevents inhalation of vapors or dust that can cause respiratory tract irritation. The choice of respirator cartridge must be appropriate for organic vapors.

Procedural Discipline: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Goggles / Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Wash Hands doff3->doff4

Caption: The correct sequence for putting on and taking off PPE.

Emergency Procedures: Be Prepared

Accidents can happen. A clear and practiced emergency plan is essential.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]

Spill Response

The response to a spill depends on its scale. For any large spill, or if you feel unprepared to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Emergency Spill Response Workflow

Spill_Response decision decision action action alert alert start Spill Occurs is_major Major Spill? (>100 mL or outside hood) start->is_major evacuate Evacuate Area Alert Others Call EHS is_major->evacuate Yes is_trained Are you trained and equipped? is_major->is_trained No is_trained->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_trained->ppe Yes contain Contain spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Collect residue using non-sparking tools into a labeled waste container contain->collect decontaminate Decontaminate area collect->decontaminate dispose Dispose of as halogenated organic waste decontaminate->dispose

Caption: Logical workflow for responding to a chemical spill.

Waste Disposal Plan

Disposal of this compound and any contaminated materials must follow strict protocols for hazardous waste.

  • Classification : As a halogenated organic compound, this waste is typically classified as hazardous.[3] It should never be disposed of down the drain.[3]

  • Waste Collection : All waste, including contaminated gloves, absorbent materials, and excess reagent, must be collected in a dedicated, properly labeled, and sealed container for halogenated organic waste.[3][10]

  • Disposal : The final disposal must be handled by a licensed hazardous waste management company, often coordinated through your institution's EHS department.[9][11] Incineration at specialized facilities is a common method for destroying brominated organic waste.[11][12]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Advanced ChemBlocks Inc. (n.d.). methyl 5-bromo-2-methylfuran-3-carboxylate 95.00%. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. NEPIS. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • College of Tropical Agriculture and Human Resources, University of Hawaiʻi at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Biorisk Management, Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.